molecular formula C4H8N2O2 B3434917 N-Nitrosomorpholine CAS No. 67587-56-8

N-Nitrosomorpholine

Cat. No.: B3434917
CAS No.: 67587-56-8
M. Wt: 116.12 g/mol
InChI Key: ZKXDGKXYMTYWTB-UHFFFAOYSA-N
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Description

n-Nitrosomorpholine can cause cancer according to an independent committee of scientific and health experts.
This compound appears as yellow crystals. Golden liquid with many crystals at 68 °F. (NTP, 1992)
This compound is a nitrosamine that is morpholine in which the hydrogen attached to the nitrogen is replaced by a nitroso group. A carcinogen and mutagen, it is found in snuff tobacco. It has a role as a carcinogenic agent and a mutagen.
This compound is not used commercially in the United States. Limited information is available on the health effects of this compound. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. Animal studies have reported effects on the liver from chronic exposure as well as tumors of the liver, nasal cavity, lung, and kidneys from oral exposure to this compound. EPA has not classified N- nitrosomorpholine for carcinogenicity. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B, possible human carcinogen.
This compound has been reported in Nicotiana tabacum with data available.
This compound is a yellow, crystalline nitrosamine that is sensitive to light. This compound is not used or produced commercially in the US. This substance has been found as a contaminant in rubber products, including rubber nipples for baby bottles, and is also found in several vegetables, cheeses, alcoholic beverages and fruits. This compound is reasonably anticipated to be a human carcinogen. (NCI05)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrosomorpholine
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InChI

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2
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InChI Key

ZKXDGKXYMTYWTB-UHFFFAOYSA-N
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Canonical SMILES

C1COCCN1N=O
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Molecular Formula

C4H8N2O2
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DSSTOX Substance ID

DTXSID4021056
Record name N-Nitrosomorpholine
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Molecular Weight

116.12 g/mol
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Physical Description

N-nitrosomorpholine appears as yellow crystals. Golden liquid with many crystals at 68 °F. (NTP, 1992), Yellow solid; mp = 29 deg C; [Merck Index] Crystals; [MSDSonline], Yellow crystals. Golden liquid with many crystals at 68 °F.
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Boiling Point

435 to 436 °F at 747 mmHg (NTP, 1992), 224-224.5 °C at 747 mm Hg, BP: 139-140 °C at 25 mm Hg, 435 °F at 747 mmHg
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in organic solvents, Miscible in water in all proportions
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Vapor Pressure

25 mmHg (NTP, 1992), 0.03 [mmHg], 25 mmHg
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Color/Form

Yellow crystals

CAS No.

59-89-2, 67587-56-8
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Melting Point

84 °F (NTP, 1992), 29 °C, 84 °F
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Foundational & Exploratory

N-Nitrosomorpholine: A Comprehensive Technical Guide to its Mechanism of Action in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosomorpholine (NMOR) is a potent genotoxic carcinogen, primarily recognized for its robust induction of hepatocellular carcinoma in experimental animal models. This technical guide provides an in-depth examination of the molecular mechanisms underpinning NMOR-induced carcinogenesis. The core of its carcinogenic activity lies in its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that form covalent adducts with DNA. These DNA lesions, if not adequately repaired, can result in mutations, genomic instability, and the initiation of cancer. This document details the metabolic pathways, the nature of the resulting DNA damage, and the subsequent cellular responses, including alterations in key signaling pathways. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and extension of key findings. Furthermore, critical biological processes are visualized through diagrams generated using Graphviz to provide a clear and concise representation of the complex mechanisms involved.

Introduction

This compound is a cyclic nitrosamine (B1359907) that has been identified as a contaminant in various industrial and consumer products. Its significance in cancer research stems from its consistent and potent carcinogenic activity, particularly in the liver of rodent models[1][2]. Understanding the mechanism of action of NMOR is crucial for assessing its risk to human health and for elucidating fundamental principles of chemical carcinogenesis that can inform the development of preventative and therapeutic strategies.

Metabolic Activation of this compound

The carcinogenicity of NMOR is intrinsically linked to its metabolic activation, a process primarily occurring in the liver. This bioactivation is a prerequisite for the generation of the ultimate carcinogenic species.

The Role of Cytochrome P450

The metabolic activation of NMOR is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While the specific isozymes responsible for NMOR metabolism are not definitively established, studies on structurally similar nitrosamines strongly suggest the involvement of CYP2E1 and CYP2A6 [3][4]. These enzymes facilitate the critical step of α-hydroxylation.

The α-Hydroxylation Pathway

The principal pathway for NMOR bioactivation is the enzymatic hydroxylation of the carbon atom alpha to the nitroso group. This reaction produces an unstable intermediate, α-hydroxy-N-nitrosomorpholine. This intermediate spontaneously decomposes to form a reactive electrophile, a diazonium ion, and (2-hydroxyethoxy)acetaldehyde. It is the diazonium ion that is believed to be the ultimate carcinogenic metabolite responsible for interacting with cellular macromolecules. Denitrosation, a process that can be enhanced by inducers of cytochrome P450 like phenobarbital, is another metabolic route, though its contribution to carcinogenesis is less direct[5].

Metabolic_Activation_of_NMOR Metabolic Activation of this compound (NMOR) NMOR This compound a_hydroxy_NMOR α-Hydroxy-N-nitrosomorpholine (unstable) NMOR->a_hydroxy_NMOR α-Hydroxylation diazonium Diazonium Ion (Electrophilic Intermediate) a_hydroxy_NMOR->diazonium Spontaneous Decomposition aldehyde (2-Hydroxyethoxy)acetaldehyde a_hydroxy_NMOR->aldehyde Spontaneous Decomposition DNA_adducts DNA Adducts diazonium->DNA_adducts Alkylation CYP Cytochrome P450 (e.g., CYP2E1, CYP2A6)

Figure 1: Metabolic activation pathway of this compound.

Genotoxicity and DNA Adduct Formation

The electrophilic intermediates generated from NMOR metabolism readily react with nucleophilic sites on cellular macromolecules, with DNA being the most critical target for carcinogenesis.

Formation of DNA Adducts

NMOR has been shown to form several types of DNA adducts. Key adducts identified in vivo include glyoxal-deoxyguanosine (gdG) and O(6)-2-hydroxyethyldeoxyguanosine (OHEdG). These adducts arise from the reactive intermediates produced during the metabolic breakdown of NMOR. The formation of these adducts can lead to miscoding during DNA replication, resulting in mutations.

Induction of DNA Damage

The formation of DNA adducts leads to various forms of DNA damage, including DNA strand breaks. NMOR has been demonstrated to induce concentration-dependent DNA strand breaks in human colon carcinoma Caco-2 cells, as detected by the comet assay[1]. This DNA damage triggers cellular repair mechanisms. If the damage is extensive or if the repair mechanisms are deficient, it can lead to the fixation of mutations and genomic instability.

Carcinogenicity of this compound

The genotoxic effects of NMOR translate to potent carcinogenic activity in a variety of animal models.

Target Organs and Tumor Types

The primary target organ for NMOR-induced carcinogenesis is the liver, where it induces a high incidence of hepatocellular neoplasms, including both benign and malignant tumors[1]. At higher doses, NMOR can also induce hemangiosarcomas of the liver, as well as neoplasms of the tongue and esophagus[1].

Dose-Response Relationship

Studies in F-344 rats have established a clear dose-response relationship for NMOR-induced liver tumors. Even at very low doses, a significant increase in the incidence of hepatocellular neoplasms has been observed, suggesting that there may not be a no-effect threshold for its carcinogenic activity[1].

Table 1: Dose-Response of this compound-Induced Liver Neoplasms in Female F-344 Rats

NMOR Concentration in Drinking Water (mg/L)Duration of Treatment (weeks)Average Total Dose per Rat (mg)Incidence of Hepatocellular Neoplasms (%)
10025250100
4040160100
16508096
6.4503288
2.5610025.675
1.02410010.2450
0.411004.122
0.1641001.6412
0.0661000.668
0 (Control)10004

Data adapted from a dose-response study in F-344 rats[1].

Alterations in Cellular Signaling Pathways

The DNA damage induced by NMOR triggers a cascade of cellular signaling events aimed at either repairing the damage or eliminating the damaged cell. Dysregulation of these pathways is a hallmark of cancer development.

The p53 Tumor Suppressor Pathway

The p53 protein is a critical regulator of the cellular response to DNA damage, capable of inducing cell cycle arrest to allow for DNA repair or initiating apoptosis if the damage is irreparable. Studies have shown a high incidence of p53 gene mutations in highly metastatic hepatocellular carcinomas induced by NMOR in F-344 rats[2]. This suggests that inactivation of the p53 pathway is a key event in NMOR-induced liver carcinogenesis, allowing cells with damaged DNA to proliferate.

Cell Cycle Regulation and Apoptosis

By causing DNA damage, NMOR can activate cell cycle checkpoints, leading to cell cycle arrest. However, the mutagenic nature of NMOR-induced DNA adducts can lead to mutations in genes that regulate the cell cycle, such as p53. This can result in the bypass of these checkpoints, leading to uncontrolled cell proliferation. The balance between pro-apoptotic and anti-apoptotic signals is also critical. While extensive DNA damage can trigger apoptosis, mutations in apoptotic pathway components can lead to the survival of damaged cells, a crucial step in tumorigenesis.

DNA_Damage_Response Cellular Response to NMOR-Induced DNA Damage NMOR This compound DNA_Damage DNA Damage (Adducts, Strand Breaks) NMOR->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation p53_mutation p53 Mutation DNA_Damage->p53_mutation Leads to cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53_activation->cell_cycle_arrest dna_repair DNA Repair p53_activation->dna_repair apoptosis Apoptosis p53_activation->apoptosis Severe Damage cell_cycle_arrest->dna_repair Allows time for survival Cell Survival and Proliferation dna_repair->survival Successful Repair p53_mutation->survival tumor Tumorigenesis survival->tumor In_Vivo_Carcinogenesis_Workflow Workflow for In Vivo NMOR Carcinogenicity Study start Start animal_selection Select F-344 Rats start->animal_selection nmor_admin Administer NMOR in Drinking Water animal_selection->nmor_admin monitoring Monitor Health and Body Weight nmor_admin->monitoring euthanasia Euthanize at Study End or when Moribund monitoring->euthanasia necropsy Perform Necropsy euthanasia->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Analyze Tumor Incidence, Multiplicity, and Latency histopathology->data_analysis end End data_analysis->end

References

N-Nitrosomorpholine (NMOR): An In-Vivo Carcinogenic Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Nitrosomorpholine (NMOR) is a potent, well-established carcinogen and mutagen belonging to the N-nitroso compound family.[1][2] It is not used commercially in the United States but can be formed from industrial precursors like morpholine, particularly in the rubber industry, and has been detected in various environmental contexts.[1][3] Due to its reliable and potent hepatocarcinogenic effects in animal models, NMOR is frequently used as a research chemical to induce liver cancer in laboratory animals, serving as a gold standard for creating models of hepatocellular carcinoma with high rates of metastasis.[1][4] This guide provides a comprehensive overview of the in vivo carcinogenic properties of NMOR, focusing on its mechanism of action, quantitative carcinogenic data, and the experimental protocols used in its study.

Mechanism of Action: Metabolic Activation and DNA Damage

The carcinogenicity of NMOR, like other N-nitrosamines, is not due to the compound itself but rather to its metabolic activation into reactive electrophilic agents.[5][6] This bioactivation process is a critical initiating event in its carcinogenic cascade.

Metabolic Pathway: The primary mechanism involves the enzymatic oxidation of the carbon atom adjacent (alpha) to the nitroso group. This α-hydroxylation is predominantly catalyzed by cytochrome P450 (P450) enzymes in the liver.[1][6][7][8]

  • α-Hydroxylation: NMOR is hydroxylated by a P450 enzyme to form the unstable intermediate, N-nitroso-2-hydroxymorpholine.[1][9]

  • Decomposition: This intermediate spontaneously decomposes.

  • Electrophile Generation: The decomposition yields a reactive electrophile, a diazonium-containing aldehyde, which is capable of alkylating cellular macromolecules.[1]

  • DNA Adduct Formation: The generated electrophile readily reacts with DNA, forming covalent addition products known as DNA adducts. These adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, resulting in mutations that initiate the carcinogenic process.[5][7][8]

Alkylation of DNA is widely accepted as the primary event in the carcinogenicity of nitrosamines.[10] Studies have confirmed that NMOR treatment in vivo leads to unscheduled DNA synthesis (UDS) and the formation of micronucleated hepatocytes, indicating a direct interaction with liver DNA.[10][11]

Metabolic_Activation_of_NMOR cluster_0 Cellular Environment (Hepatocyte) NMOR This compound (NMOR) P450 Cytochrome P450 Enzymes NMOR->P450 α-hydroxylation Intermediate α-hydroxy-N-nitrosomorpholine (Unstable Intermediate) P450->Intermediate Electrophile Reactive Electrophile (Diazonium-containing aldehyde) Intermediate->Electrophile Spontaneous Decomposition DNA Nuclear DNA Electrophile->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutations (e.g., in Oncogenes, Tumor Suppressor Genes) Adducts->Mutation Miscoding during Replication Carcinogenesis Initiation of Carcinogenesis Mutation->Carcinogenesis

Diagram 1: Metabolic activation of this compound (NMOR) leading to DNA damage.

Quantitative Data from In Vivo Carcinogenicity Studies

NMOR has been shown to induce tumors in various animal models, with the liver being the primary target organ.[12][13] Other affected sites include the nasal cavity, lungs, and kidneys.[12] The carcinogenic potential is highly dependent on the dose, duration, and route of administration.

Animal ModelRoute of AdministrationDose / ConcentrationDuration of ExposureTumor Types and LocationTumor IncidenceReference(s)
Female F-344 Rats Drinking Water100 mg/L25 weeksHepatocellular Neoplasms, Hemangiosarcomas (Liver), Neoplasms of Tongue & EsophagusStatistically significant increase[13]
Female F-344 Rats Drinking Water40 mg/L40 weeksHepatocellular Neoplasms, Hemangiosarcomas (Liver)Statistically significant increase[13]
Female F-344 Rats Drinking Water0.7 mg to 30 mg (Total Dose)50 or 100 weeksBenign or Malignant Hepatocellular NeoplasmsStatistically significant increase, highly significant dose-related trend[13]
Male Sprague-Dawley Rats Drinking Water6 mg/L to 60 mg/L6 and 12 weeksFoci of Altered Hepatocytes (FAH) - Preneoplastic lesionsTime and dose-related increase in number and size of foci[14]
Male Sprague-Dawley Rats Drinking Water200 mg/LUp to 20 weeksHepatocellular CarcinomaNot specified, but carcinomas appeared frequently after 20 weeks[4]
Rats Inhalation130 µ g/animal/day (Total: 15 mg/kg)29 administrationsLiver Carcinomas (4), Liver Neoplastic Nodules (5), Nasal Carcinomas (2), Thyroid Carcinoma (1)Not specified as percentage[15]
Hamsters Inhalation260 µ g/animal/day (Total: 38 mg/kg)21 administrationsLiver Carcinomas (4), Nasal Sarcomas (2), Tracheal Papillomas (5)Not specified as percentage[15]
Rats Gavage (Oral)200 mg/kg (Single Dose)Single administrationInduced Unscheduled DNA Synthesis (UDS) and Micronuclei in liver cellsNot applicable (Genotoxicity endpoint)[10][11]

A dose-response study in F-344 rats indicated that even the lowest total dose of 0.7 mg per rat (approximately 3 mg/kg body weight) was not a no-effect dose over the animal's lifetime.[13] Probit analysis from this study estimated that a total dose of 25 mg of NMOR would cause liver neoplasms in 50% of the rat population (TD50).[13]

Experimental Protocols for In Vivo Carcinogenicity Studies

Standardized protocols are crucial for evaluating the carcinogenic potential of substances like NMOR. The following outlines a typical methodology based on published studies.[4][13][14]

Objective: To assess the dose-response relationship and carcinogenic effects of NMOR in a rodent model.

1. Animal Model:

  • Species/Strain: Fischer 344 (F-344) or Sprague-Dawley rats are commonly used.[13][14]

  • Sex: Studies often use female rats, though males are also utilized.[13][16]

  • Group Size: Group sizes can range from 24 animals for high-dose groups to 100 animals for low-dose and control groups to ensure statistical power.[13]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the study begins.

2. Test Substance and Administration:

  • Compound: this compound (NMOR), purity >98%.

  • Vehicle: Typically administered in drinking water.[4][13][14]

  • Preparation: NMOR solutions are prepared at various concentrations (e.g., mg/L) in distilled water. Solutions are freshly prepared and protected from light.

  • Administration: The compound is provided ad libitum or in controlled amounts (e.g., 20 ml per day per rat) via drinking water for a specified duration.[13]

3. Experimental Design:

  • Dose Groups: At least 3-4 dose groups with geometrically spaced concentrations, plus a concurrent control group receiving only the vehicle (water).

  • Duration: Can range from short-term studies (6-12 weeks) focusing on preneoplastic lesions to long-term (50-100 weeks or lifetime) bioassays for tumor development.[13][14]

4. In-Life Observations and Measurements:

  • Clinical Signs: Animals are observed daily for signs of toxicity.

  • Body Weight: Recorded weekly for the first few months and bi-weekly thereafter.

  • Water/Food Consumption: Measured to calculate the actual compound intake.

  • Survival: Monitored throughout the study.

5. Terminal Procedures and Pathological Evaluation:

  • Necropsy: At the end of the study (or for moribund animals), a full necropsy is performed.

  • Organ Weights: Key organs, especially the liver and kidneys, are weighed.

  • Histopathology: A comprehensive set of tissues from all animals is collected, preserved in formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Tumor Analysis: All gross lesions are examined microscopically. The incidence, multiplicity, and latency of preneoplastic lesions (e.g., foci of altered hepatocytes) and neoplasms are recorded.[14][16]

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Dose & Control Groups start->grouping dosing NMOR Administration (e.g., via Drinking Water) grouping->dosing in_life In-Life Phase: - Daily Clinical Observation - Body Weight Measurement - Survival Monitoring dosing->in_life end_study Study Termination (Pre-defined or Moribund) in_life->end_study necropsy Gross Necropsy & Organ Weight Measurement end_study->necropsy histology Tissue Collection, Fixation & Processing necropsy->histology analysis Histopathological Evaluation & Tumor Analysis histology->analysis report Data Analysis & Final Report analysis->report

Diagram 2: A typical experimental workflow for an in vivo NMOR carcinogenicity study.

Signaling Pathways in NMOR-Induced Carcinogenesis

While specific signaling pathway perturbations by NMOR are less detailed than for other carcinogens, the carcinogenic process follows a well-understood multi-stage model initiated by genotoxic damage. The process begins with metabolic activation and progresses through the clonal expansion of initiated cells into visible tumors.

  • Initiation: NMOR is metabolically activated, leading to the formation of DNA adducts in hepatocytes. If these adducts are not repaired before cell division, they can cause permanent mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes).

  • Promotion: The initiated cells, which now have a growth advantage, undergo clonal expansion. This phase is characterized by the appearance of preneoplastic lesions, such as foci of altered hepatocytes (FAH), which are histochemically identifiable.[4][14] These foci show increased cell proliferation.[14]

  • Progression: Over time, additional genetic and epigenetic alterations accumulate within these promoted cell populations. This leads to the development of benign tumors (hepatocellular adenomas) and, ultimately, malignant hepatocellular carcinomas with the potential for metastasis.[13][16]

Carcinogenesis_Pathway cluster_0 Molecular & Cellular Events cluster_1 Histopathological Manifestations NMOR_exp NMOR Exposure Met_act Metabolic Activation (P450 Enzymes) NMOR_exp->Met_act DNA_dam DNA Adduct Formation Met_act->DNA_dam Mutation Genetic Mutations DNA_dam->Mutation Faulty DNA Repair & Replication Initiation Cellular Initiation Mutation->Initiation Promotion Clonal Expansion (Promotion) Initiation->Promotion Foci Foci of Altered Hepatocytes (FAH) Initiation->Foci leads to Progression Malignant Conversion (Progression) Promotion->Progression Adenoma Hepatocellular Adenoma (Benign Tumor) Promotion->Adenoma leads to Carcinoma Hepatocellular Carcinoma (Malignant Tumor) Progression->Carcinoma leads to Normal Normal Hepatocytes

Diagram 3: Logical progression from NMOR exposure to hepatocellular carcinoma.

Conclusion

This compound is a powerful and reliable hepatocarcinogen in multiple animal species. Its carcinogenic activity is intrinsically linked to its metabolic activation by P450 enzymes into DNA-reactive electrophiles, which initiate carcinogenesis through the formation of DNA adducts. The dose- and time-dependent induction of preneoplastic foci and subsequent progression to hepatocellular carcinoma make NMOR an invaluable tool for studying the mechanisms of chemical carcinogenesis in vivo. The data and protocols summarized herein provide a foundational guide for researchers utilizing NMOR to investigate liver cancer and for professionals involved in assessing the risks of N-nitroso compounds.

References

Mutagenicity Profile of N-Nitrosomorpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosomorpholine (NMOR) is a potent mutagen and a probable human carcinogen, classified as a Group 2B agent by the International Agency for Research on Cancer (IARC). Its genotoxicity is primarily mediated through metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates that induce DNA damage. This technical guide provides a comprehensive overview of the mutagenicity profile of NMOR, detailing the mechanisms of action, quantitative data from key genotoxicity assays, and standardized experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and assessing the risks associated with NMOR exposure.

Introduction

This compound is a cyclic nitrosamine (B1359907) that has been detected in various environmental and industrial settings. Due to its carcinogenic potential, a thorough understanding of its mutagenic properties is crucial for risk assessment and regulatory purposes. This document synthesizes the current scientific knowledge on the mutagenicity of NMOR, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Mechanism of Mutagenicity

The mutagenicity of this compound is a multi-step process involving metabolic activation, generation of reactive species, and subsequent interaction with cellular macromolecules, primarily DNA.

Metabolic Activation

NMOR is a pro-mutagen, requiring enzymatic activation to exert its genotoxic effects. This bioactivation is primarily carried out by the cytochrome P450 family of enzymes, with CYP2E1 and CYP2A6 being the key isoforms involved.[1] The metabolic process begins with the α-hydroxylation of the carbon atom adjacent to the nitroso group.[2] This hydroxylation results in the formation of an unstable intermediate, α-hydroxy-N-nitrosomorpholine.

This intermediate spontaneously decomposes to form a reactive diazonium ion and an aldehyde.[3] The diazonium ion is a potent electrophile that can readily react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.

Role of Reactive Oxygen Species (ROS)

In addition to the direct action of alkylating agents, the metabolism of NMOR has been shown to induce the production of reactive oxygen species (ROS).[4][5] The generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals, can lead to oxidative stress within the cell. This oxidative stress contributes to DNA damage through the oxidation of DNA bases (e.g., formation of 8-oxoguanine) and the induction of single- and double-strand breaks.[6][7]

DNA Adduct Formation and Mutagenesis

The primary mechanism of NMOR-induced mutagenesis is the formation of covalent DNA adducts by the reactive diazonium ion. These adducts can interfere with DNA replication and transcription, leading to mispairing of bases and ultimately resulting in gene mutations. If not repaired by the cell's DNA repair machinery, these mutations can become fixed in the genome, potentially leading to the initiation of carcinogenesis.

Quantitative Mutagenicity Data

The mutagenic potential of this compound has been evaluated in a variety of in vitro and in vivo genotoxicity assays. The following tables summarize the quantitative data from two key assays: the bacterial reverse mutation assay (Ames test) and the micronucleus assay.

Ames Test Data

The Ames test is a widely used in vitro assay for assessing the mutagenic potential of chemical compounds. NMOR has consistently tested positive in the Ames test, particularly in the presence of a metabolic activation system (S9 fraction).

Salmonella typhimurium StrainMetabolic Activation (S9)NMOR Concentration (µ g/plate )Number of Revertant Colonies/Plate (Mean ± SD)Fold Increase over ControlReference
TA100+ (Hamster Liver S9)0110 ± 12-[8]
10250 ± 212.3
50680 ± 456.2
1001250 ± 8911.4
TA1535+ (Rat Liver S9)025 ± 5-[9]
5095 ± 113.8
100210 ± 188.4
250450 ± 3218.0
In Vitro Micronucleus Assay Data

The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of chemicals. NMOR has been shown to induce a dose-dependent increase in the frequency of micronucleated cells in various cell lines.

Cell LineMetabolic Activation (S9)NMOR Concentration (µg/mL)Frequency of Micronucleated Cells (%)Fold Increase over ControlReference
CHO-K1+ (Rat Liver S9)01.2 ± 0.3-[10][11]
103.5 ± 0.62.9
257.8 ± 1.16.5
5015.2 ± 2.412.7
Human Lymphocytes+ (Rat Liver S9)00.8 ± 0.2-[12]
52.1 ± 0.42.6
104.5 ± 0.75.6
209.8 ± 1.512.3
In Vivo Micronucleus Assay Data

The in vivo micronucleus assay in rodents is a key test for evaluating the genotoxic potential of a substance in a whole animal system. NMOR has demonstrated clastogenic activity in vivo, inducing micronuclei in the bone marrow of treated animals.

Animal ModelRoute of AdministrationNMOR Dose (mg/kg bw)Frequency of Micronucleated Polychromatic Erythrocytes (‰)Fold Increase over ControlReference
Mouse (Bone Marrow)Intraperitoneal0 (Vehicle)1.5 ± 0.4-[13][14][15]
254.8 ± 0.93.2
509.2 ± 1.56.1
10018.5 ± 2.812.3

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of mutagenicity studies. The following sections outline the standard protocols for the Ames test and the in vitro micronucleus assay as they are typically applied to test a substance like this compound.

Bacterial Reverse Mutation Assay (Ames Test) Protocol

This protocol is based on the OECD Test Guideline 471 and incorporates recommendations for testing nitrosamines.[16]

1. Materials:

  • Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101).

  • Metabolic Activation System: Aroclor 1254-induced rat or hamster liver S9 fraction and a cofactor supplement (NADP, G6P). For nitrosamines, hamster liver S9 is often recommended for enhanced sensitivity.[8]

  • Media: Nutrient broth, minimal glucose agar (B569324) plates, and top agar.

  • Test Substance: this compound dissolved in a suitable solvent (e.g., water or DMSO).

  • Controls: Negative (solvent) and positive controls (e.g., 2-nitrofluorene (B1194847) without S9, 2-aminoanthracene (B165279) with S9).

2. Procedure:

  • Pre-incubation Method:

    • To a sterile tube, add 0.1 mL of the bacterial tester strain culture, 0.05 mL of the test substance solution at various concentrations, and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).

    • Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

  • Plating:

    • After pre-incubation, add 2 mL of molten top agar (maintained at 45°C) to each tube.

    • Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation:

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Micronucleus Assay Protocol

This protocol is based on the OECD Test Guideline 487.[17]

1. Materials:

  • Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[11]

  • Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction and a cofactor supplement.

  • Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum and antibiotics.

  • Test Substance: this compound dissolved in a suitable solvent.

  • Cytochalasin B: To block cytokinesis and allow for the identification of binucleated cells.

  • Fixative and Stains: Methanol, acetic acid, and a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Controls: Negative (solvent) and positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).

2. Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture vessels and allow them to attach and enter exponential growth.

    • Expose the cells to various concentrations of NMOR with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).

  • Cytokinesis Block:

    • After the treatment period, wash the cells and add fresh medium containing cytochalasin B.

    • Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycle lengths to allow for nuclear division without cell division.

  • Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells using a methanol:acetic acid fixative.

    • Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining and Scoring:

    • Stain the slides with a suitable DNA stain.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is characterized by a dose-dependent increase in the frequency of micronucleated cells.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows described in this guide.

digraph "Metabolic_Activation_of_this compound" { graph [rankdir="LR", splines=true, nodesep=0.5, size="10,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

NMOR [label="this compound", fillcolor="#F1F3F4"]; CYP [label="Cytochrome P450\n(CYP2E1, CYP2A6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxy_NMOR [label="α-Hydroxy-N-nitrosomorpholine\n(Unstable Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diazonium [label="Diazonium Ion\n(Reactive Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Adducts [label="DNA Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mutations [label="Mutations", fillcolor="#34A853", fontcolor="#FFFFFF"];

NMOR -> CYP [label="α-Hydroxylation"]; CYP -> Hydroxy_NMOR; Hydroxy_NMOR -> Aldehyde [label="Spontaneous\nDecomposition"]; Hydroxy_NMOR -> Diazonium [label="Spontaneous\nDecomposition"]; Diazonium -> DNA_Adducts [label="Alkylation"]; DNA_Adducts -> Mutations [label="Miscoding during\nDNA Replication"]; }

Caption: Metabolic activation pathway of this compound.

digraph "ROS_Mediated_DNA_Damage" { graph [rankdir="TB", splines=true, nodesep=0.6, size="8,6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

NMOR_Metabolism [label="this compound\nMetabolism", fillcolor="#F1F3F4"]; ROS [label="Reactive Oxygen Species\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base_Oxidation [label="Base Oxidation\n(e.g., 8-oxoguanine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strand_Breaks [label="Strand Breaks", fillcolor="#4285F4", fontcolor="#FFFFFF"];

NMOR_Metabolism -> ROS [label="Induces"]; ROS -> Oxidative_Stress; Oxidative_Stress -> DNA_Damage; DNA_Damage -> Base_Oxidation; DNA_Damage -> Strand_Breaks; }

Caption: ROS-mediated DNA damage by this compound.

digraph "Ames_Test_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, size="8,7"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Prepare [label="Prepare Bacterial Strains,\nNMOR Solutions, and S9 Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preincubate [label="Pre-incubation:\nBacteria + NMOR + S9/Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Plate [label="Plate on Minimal\nGlucose Agar", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C\nfor 48-72 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Count [label="Count Revertant Colonies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data and\nDetermine Mutagenicity", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

Start -> Prepare; Prepare -> Preincubate; Preincubate -> Plate; Plate -> Incubate; Incubate -> Count; Count -> Analyze; Analyze -> End; }

Caption: Experimental workflow for the Ames test.

digraph "In_Vitro_Micronucleus_Assay_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, size="8,8"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Culture [label="Culture Mammalian Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Treat with NMOR\n(+/- S9)", fillcolor="#FBBC05", fontcolor="#202124"]; CytoB [label="Add Cytochalasin B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 1.5-2\nCell Cycles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvest and Fix Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="Stain with DNA Dye", fillcolor="#FBBC05", fontcolor="#202124"]; Score [label="Score Micronuclei in\nBinucleated Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data and\nDetermine Genotoxicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

Start -> Culture; Culture -> Treat; Treat -> CytoB; CytoB -> Incubate; Incubate -> Harvest; Harvest -> Stain; Stain -> Score; Score -> Analyze; Analyze -> End; }

Caption: Workflow for the in vitro micronucleus assay.

Conclusion

This compound is a well-characterized mutagen that poses a significant genotoxic hazard. Its mutagenicity is dependent on metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive species. The generation of reactive oxygen species further contributes to its DNA-damaging potential. The quantitative data from standardized genotoxicity assays, such as the Ames test and the micronucleus assay, consistently demonstrate the potent mutagenic activity of NMOR. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for the scientific community to understand, evaluate, and mitigate the risks associated with this compound. A thorough understanding of the mutagenicity profile of NMOR is essential for informed decision-making in drug development, chemical safety assessment, and public health protection.

References

N-Nitrosomorpholine: A Historical Toxicology Perspective for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical context of N-Nitrosomorpholine (NMOR) in toxicology studies. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's journey from its initial synthesis to its classification as a potent carcinogen. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes critical biological and experimental pathways.

Introduction to this compound (NMOR)

This compound (NMOR), a cyclic nitrosamine (B1359907) with the chemical formula C₄H₈N₂O₂, is a yellow, sand-like powder at room temperature.[1] It is not commercially produced or used in the United States.[1][2] However, it can form from the nitrosation of morpholine, a common industrial chemical used in rubber vulcanization, as a solvent, and in the synthesis of other chemicals.[3] Consequently, human exposure can occur through various sources, including the rubber industry, tobacco products, and as a contaminant in some foods and cosmetics.[3][4][5]

The toxicological significance of NMOR lies in its potent carcinogenicity, which has been extensively demonstrated in animal models. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[2]

Historical Timeline of this compound in Toxicology

The investigation into the toxicological properties of N-nitroso compounds, including NMOR, gained significant momentum in the mid-20th century. A pivotal moment in this field was the comprehensive work by Druckrey and his colleagues.

  • 1967: In a landmark study, Druckrey et al. investigated the organ-specific carcinogenic effects of 65 different N-nitroso compounds in BD rats.[6] This extensive work laid the foundation for understanding the structure-activity relationships of this class of carcinogens and identified the liver as a primary target for many of these compounds, including NMOR.

  • 1970s: Research in this decade began to unravel the metabolic activation of nitrosamines. Studies demonstrated that these compounds require metabolic processing by enzymes in the body to exert their carcinogenic effects.

  • 1981: this compound was first listed in the Second Annual Report on Carcinogens as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP).

  • 1980s-Present: Subsequent research has focused on elucidating the precise mechanisms of NMOR-induced carcinogenesis, including DNA adduct formation, the role of specific cytochrome P450 enzymes, and the development of preneoplastic lesions in target organs. Dose-response studies have further characterized its carcinogenic potency.[7]

Quantitative Toxicology Data

Numerous studies have investigated the dose-response relationship of NMOR-induced carcinogenicity, primarily in rats. The following tables summarize key quantitative data from these studies.

Table 1: Carcinogenicity of this compound in Rats (Oral Administration in Drinking Water)

Species/StrainSexDoseDuration of TreatmentTarget Organ(s)Tumor IncidenceReference
F-344 RatFemale100 mg/L25 weeksLiver (Hepatocellular neoplasms, Hemangiosarcomas), Tongue, EsophagusStatistically significant increase[7]
F-344 RatFemale40 mg/L40 weeksLiver (Hepatocellular neoplasms, Hemangiosarcomas)Statistically significant increase[7]
F-344 RatFemale0.7 mg to 250 mg (total dose)50 or 100 weeksLiver (Hepatocellular neoplasms)Highly significant dose-related trend[7]
Sprague-Dawley RatMale80, 120, 160, 200 mg/L1, 4, 7, 14, 20 weeksLiver (Preneoplastic and neoplastic lesions)Dose-dependent increase in frequency[8]
F344 RatFemale1.1 mmol/rat (total dose)50 weeksLiver100% (hepatocellular tumors)[9]

Table 2: Carcinogenicity of this compound in Rats and Hamsters (Inhalation)

Species/StrainAdministration RouteTotal DoseKey FindingsReference
RatInhalation15 mg/kg bodyweight4 carcinomas and 5 neoplastic nodules of the liver, 1 neuroblastoma and 1 mucoepidermoidal carcinoma of the nose, 1 carcinoma of the thyroid gland.[3]
HamsterInhalation38 mg/kg bodyweight4 carcinomas of the liver, 2 neurogenic sarcomas of the nasal region, 5 papillomas of the trachea.[3]

Experimental Protocols of Key Studies

To provide a deeper understanding of the foundational research, this section details the methodologies of seminal studies on NMOR carcinogenicity.

Druckrey et al. (1967): Organotropic Carcinogenic Effects of N-Nitroso Compounds
  • Objective: To systematically investigate the carcinogenic effects of a wide range of N-nitroso compounds in rats.

  • Animal Model: BD rats.

  • Administration: Various routes, including oral (in drinking water or food), subcutaneous, and intravenous injections.

  • Dosing: A range of doses were tested for each compound to establish dose-response relationships.

  • Duration: Chronic long-term studies, often lasting for the lifespan of the animals.

  • Endpoint: Histopathological examination of all major organs to identify the location and type of tumors.

  • Key Findings for NMOR: This study identified the liver as a primary target organ for NMOR-induced carcinogenesis in rats.

Dose-Response Study in F-344 Rats (Lijinsky et al.)
  • Objective: To conduct a detailed dose-response study of this compound carcinogenesis in rats.[7]

  • Animal Model: Female F-344 rats.[7]

  • Administration: The compound was administered in the drinking water, supplied in controlled amounts of 20 ml per day per rat, 5 days a week.[7]

  • Dosing Regimen:

    • High Doses: 100 mg/liter for 25 weeks and 40 mg/liter for 40 weeks.[7]

    • Lower Doses: Differing by a factor of 2.5, with treatment lasting 50 or 100 weeks.[7]

    • Total Dose Range: 0.7 mg to 250 mg per rat.[7]

  • Group Size: 100 animals per group at the lowest dose rates and 24 animals per group at the highest dose rates.[7]

  • Endpoints: Survival, incidence of benign and malignant hepatocellular neoplasms, and hemangiosarcomas of the liver. Metastasis to other organs was also noted.[7]

  • Key Findings: A highly significant dose-related trend in the incidence of liver tumors was observed.[7] Even the lowest dose of 0.7 mg was not a no-effect dose.[7] Probit analysis indicated a dose of 25 mg of nitrosomorpholine would cause tumors in 50% of the population for liver neoplasms.[7]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows in NMOR toxicology research.

Metabolic Activation of this compound

Metabolic_Activation_of_NMOR cluster_enzyme Enzymatic Activation NMOR This compound Alpha_Hydroxy_NMOR α-Hydroxy-N-Nitrosomorpholine (Unstable Intermediate) NMOR->Alpha_Hydroxy_NMOR α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1) Reactive_Intermediate Reactive Electrophilic Intermediate Alpha_Hydroxy_NMOR->Reactive_Intermediate Spontaneous Decomposition DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Alkylation Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for a Chronic Carcinogenicity Study

Carcinogenicity_Study_Workflow start Start animal_selection Animal Selection (e.g., F-344 Rats) start->animal_selection group_allocation Group Allocation (Control & Treatment Groups) animal_selection->group_allocation dosing NMOR Administration (e.g., in Drinking Water) group_allocation->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring termination Scheduled Termination (e.g., 2 years) monitoring->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Data Analysis (Tumor Incidence, Statistical Analysis) histopathology->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an NMOR carcinogenicity study.

Logical Relationship of this compound's Toxicological Effects

NMOR_Effects_Logic Exposure Exposure to NMOR (Inhalation, Ingestion) Metabolic_Activation Metabolic Activation (Liver) Exposure->Metabolic_Activation DNA_Damage DNA Damage (Adduct Formation) Metabolic_Activation->DNA_Damage Cellular_Changes Cellular Changes (Preneoplastic Foci) DNA_Damage->Cellular_Changes Tumor_Development Tumor Development (e.g., Hepatocellular Carcinoma) Cellular_Changes->Tumor_Development

Caption: Logical progression of this compound's carcinogenic effects.

Conclusion

The historical toxicological evaluation of this compound has been instrumental in understanding the carcinogenic potential of N-nitroso compounds. From the pioneering work of Druckrey and colleagues to more recent dose-response and mechanistic studies, the evidence has consistently demonstrated NMOR's ability to induce tumors in various organs in laboratory animals, with the liver being a primary target. The metabolic activation of NMOR to a reactive electrophile that damages DNA is a critical initiating event in its carcinogenic process. The quantitative data and detailed experimental protocols from historical studies provide a valuable resource for contemporary researchers in the fields of toxicology, pharmacology, and drug development, serving as a foundation for risk assessment and the development of safer chemicals and pharmaceuticals.

References

N-Nitrosomorpholine: A Comprehensive Technical Guide on its Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosomorpholine (NMOR), a potent genotoxic carcinogen, presents a significant concern in toxicology and drug development due to its potential presence as an impurity and its use as a model compound in cancer research. This technical guide provides an in-depth analysis of the chemical structure, reactivity, and biological implications of NMOR. It consolidates critical data on its physicochemical properties, experimental protocols for its synthesis and detection, and a detailed overview of its metabolic activation leading to carcinogenic activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of nitrosamines and their impact on human health.

Chemical Structure and Physicochemical Properties

This compound (IUPAC name: 4-nitrosomorpholine) is a cyclic nitrosamine (B1359907) with the chemical formula C₄H₈N₂O₂.[1] Its structure consists of a morpholine (B109124) ring where the hydrogen atom attached to the nitrogen is substituted by a nitroso group (-N=O).[1] This structural feature is central to its chemical and biological reactivity.

The molecule is a pale yellow, sand-like powder or a golden liquid, depending on the temperature, with a melting point of approximately 29 °C (84 °F).[2][3] It is soluble in water and compatible with various organic solvents.[4] Key physicochemical properties of NMOR are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-nitrosomorpholine[1]
CAS Number 59-89-2[5]
Molecular Formula C₄H₈N₂O₂[1]
Molecular Weight 116.12 g/mol [5]
Appearance Yellow crystals or golden liquid[5][6]
Melting Point 29 °C (84 °F)[2]
Boiling Point 224-225 °C (435-436 °F)[2]
Water Solubility Soluble[4]
log Kow -0.44[4]
Stability Stable at room temperature in the dark; light-sensitive, especially to UV light.[5][5]

Chemical Reactivity and Synthesis

The reactivity of NMOR is largely dictated by the N-nitroso group. It is known to be photochemically reactive and can decompose when exposed to UV light.[5] In the presence of strong oxidizing agents, it can undergo vigorous reactions.[4]

The synthesis of NMOR is most commonly achieved through the nitrosation of morpholine. This reaction typically involves the treatment of morpholine with a nitrosating agent, such as nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) or dinitrogen tetroxide. Endogenous synthesis of NMOR can also occur in the digestive system from the ingestion of morpholine and nitrites.[2]

Another reported synthetic route involves the reaction of dimorpholinomethane in fuming nitric acid.[2]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

A common laboratory-scale synthesis involves the slow addition of an acidified solution of sodium nitrite to a cooled solution of morpholine.

  • Materials: Morpholine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dichloromethane, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve morpholine in water and cool the solution in an ice bath.

    • Slowly add a pre-cooled solution of sodium nitrite in water.

    • While maintaining the low temperature, add hydrochloric acid dropwise to the reaction mixture.

    • After the addition is complete, allow the mixture to stir for a specified time.

    • Extract the product from the aqueous layer using dichloromethane.

    • Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Note: This is a generalized protocol and should be adapted and performed with appropriate safety precautions due to the carcinogenic nature of the product.

Analytical Detection of this compound

The detection and quantification of NMOR, particularly at trace levels in various matrices like pharmaceuticals and environmental samples, are critical. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods employed.

  • Sample Preparation:

    • For solid samples, dissolve a known amount in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences.

    • An internal standard, such as this compound-d8, is often added for accurate quantification.[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A mid-polarity column (e.g., DB-1701).

    • Inlet Temperature: 220 °C.

    • Oven Program: Start at 40 °C, hold for a short period, then ramp up to a final temperature (e.g., 240 °C).

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

  • Sample Preparation: Similar to GC-MS, involving dissolution and extraction.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • HPLC Conditions (Typical):

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NMOR and its internal standard.

Reactivity in Biological Systems: Metabolism and Carcinogenicity

This compound is a potent carcinogen in various animal species, inducing tumors primarily in the liver, but also in the kidneys, lungs, and nasal cavity.[8][9] The International Agency for Research on Cancer (IARC) has classified NMOR as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[8]

Metabolic Activation

NMOR itself is not the ultimate carcinogen. It requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert its genotoxic effects. The key initial step is the α-hydroxylation of the carbon atom adjacent to the N-nitroso group.[2]

This α-hydroxy-N-nitrosomorpholine is an unstable intermediate that undergoes spontaneous decomposition. This decomposition leads to the formation of a reactive electrophilic species, a diazonium ion, and an aldehyde.[2]

Metabolic_Activation_of_NMOR NMOR This compound CYP450 Cytochrome P450 (α-hydroxylation) NMOR->CYP450 Metabolism Intermediate α-Hydroxy-N-nitrosomorpholine (unstable) CYP450->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Diazonium Reactive Electrophile (Diazonium ion) Decomposition->Diazonium Aldehyde Aldehyde Decomposition->Aldehyde

Caption: Metabolic activation pathway of this compound.

Genotoxicity and DNA Adduct Formation

The highly reactive electrophile generated from the metabolic activation of NMOR can covalently bind to nucleophilic sites in cellular macromolecules, most critically, DNA. This formation of DNA adducts is a primary event in the initiation of carcinogenesis.

These adducts can lead to miscoding during DNA replication, resulting in mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to uncontrolled cell growth and the development of cancer. NMOR has been shown to induce unscheduled DNA synthesis (UDS), an indicator of DNA repair, and the formation of micronuclei in rat hepatocytes, further demonstrating its genotoxic potential.[10][11]

NMOR_Genotoxicity_Pathway NMOR This compound Metabolism Metabolic Activation (CYP450) NMOR->Metabolism ReactiveSpecies Reactive Electrophilic Species Metabolism->ReactiveSpecies DNA DNA ReactiveSpecies->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutations (in proto-oncogenes, tumor suppressor genes) DNA_Adducts->Mutation Miscoding during Replication Cancer Cancer Initiation Mutation->Cancer

Caption: Simplified signaling pathway of NMOR-induced genotoxicity.

Toxicity Data

The acute toxicity of NMOR has been evaluated in animal studies. The LD50 (the dose that is lethal to 50% of the test animals) provides a measure of its short-term toxicity. The carcinogenic potency is often expressed as the TD50, the chronic dose rate that would cause tumors in 50% of the animals that would otherwise have been tumor-free.

Table 2: Toxicological Data for this compound

ParameterSpeciesRouteValueReference(s)
LD50 RatOral282 mg/kg[12][13]
LD50 RatIntravenous98 mg/kg[5]
LD50 Rat(not specified)320 mg/kg[5]
TD50 Rat(not specified)0.109 mg/kg/day[1]
TD50 Mouse(not specified)(no positive test)[1]
TD50 Hamster(not specified)3.57 mg/kg/day[1]

Conclusion

This compound is a well-characterized genotoxic carcinogen with a clear mechanism of action involving metabolic activation to a reactive electrophile that damages DNA. Its chemical properties and reactivity are of significant interest to researchers in toxicology, pharmacology, and drug development. The detailed experimental protocols for its synthesis and analysis provided in this guide, along with the summarized toxicological data and elucidated metabolic pathways, offer a solid foundation for further research and risk assessment. A thorough understanding of the chemical and biological behavior of NMOR is essential for mitigating its potential risks to human health.

References

Endogenous Formation of N-Nitrosomorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous formation of N-Nitrosomorpholine (NMOR), a potent carcinogen. The document details the critical precursors, formation pathways, quantitative data from in vivo studies, and detailed experimental protocols for its analysis. This guide is intended to serve as a vital resource for professionals engaged in the research, development, and safety assessment of pharmaceuticals and other consumer products where NMOR formation is a potential concern.

Introduction

This compound (NMOR) is a well-documented animal carcinogen that can be formed endogenously in humans and other mammals through the chemical reaction of morpholine (B109124) or its derivatives with various nitrosating agents.[1] Given the widespread industrial use of morpholine and the ubiquitous nature of nitrosating agent precursors in the diet and environment, understanding the mechanisms and kinetics of endogenous NMOR formation is paramount for accurate risk assessment and the implementation of effective mitigation strategies. This guide synthesizes the current scientific understanding of this critical toxicological issue.

Precursors and Nitrosating Agents

The formation of NMOR is contingent on the co-occurrence of a suitable precursor amine and a nitrosating agent.

Precursors of this compound

The primary precursor for the endogenous synthesis of NMOR is morpholine , a secondary amine.[2] Morpholine finds application in various industrial processes, including as a corrosion inhibitor, a solvent, and an intermediate in the synthesis of rubber accelerators and pharmaceutical compounds.[2] Human exposure can occur through occupational contact, ingestion of contaminated food and water, or from the use of certain consumer products.[3][4]

Other notable precursors include:

  • Morpholine Derivatives: Compounds that contain the morpholine chemical scaffold can also serve as precursors. For instance, the fungicide Trimorphamide ([N-(1-formamido-2,2,2-trichloroethyl)morpholine]) has been shown to undergo in vivo nitrosation to form NMOR.[5]

  • 2-(Morpholinothio)benzothiazole: This compound, used as an accelerator in the rubber vulcanization process, is a known precursor to NMOR in industrial settings.[3][6]

Nitrosating Agents

A variety of chemical species present in the biological system can act as nitrosating agents to convert morpholine into NMOR. These include:

  • Nitrite (B80452): Dietary nitrates, which are abundant in certain vegetables, can be reduced to nitrites by oral microflora.[7] In the acidic environment of the stomach, nitrite is converted to nitrous acid (HNO₂), a potent nitrosating agent.[3][8]

  • Nitrogen Oxides: Inhalation of nitrogen dioxide (NO₂) from environmental pollution or tobacco smoke can lead to the in vivo formation of NMOR in the presence of morpholine.[9][10]

  • Reactive Nitrogen Species (RNS): During inflammatory processes, reactive nitrogen species such as peroxynitrite (ONOO⁻) can be generated, which are capable of nitrosating secondary amines like morpholine.[11]

  • Nitric Oxide (NO): Endogenously synthesized nitric oxide, derived from the amino acid L-arginine, can be oxidized to form various nitrosating agents.[12]

Mechanism of this compound Formation

The principal mechanism for the endogenous formation of NMOR is the nitrosation of the secondary amine nitrogen of the morpholine ring. This reaction is typically acid-catalyzed. In the stomach, nitrite is protonated to form nitrous acid, which can then be further protonated and lose water to form the nitrosonium ion (NO⁺), a powerful electrophile. Alternatively, two molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), which is also a potent nitrosating agent. These nitrosating species then react with the lone pair of electrons on the morpholine nitrogen to form NMOR.

The rate of this reaction is dependent on several factors, including the pH of the environment, the concentrations of both the precursor amine and the nitrosating agent, and the presence of catalysts or inhibitors. For instance, thiocyanate, present in saliva, can catalyze the nitrosation of morpholine. Conversely, antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) can inhibit this reaction by reducing the nitrosating agents.[10]

NMOR_Formation_Pathway cluster_precursors Precursors cluster_nitrosating_agents Nitrosating Agents cluster_formation Endogenous Formation cluster_product Product Morpholine Morpholine Nitrosation Nitrosation Reaction Morpholine->Nitrosation Morpholine_Derivatives Morpholine Derivatives (e.g., Trimorphamide) Morpholine_Derivatives->Nitrosation Nitrite Nitrite (NO₂⁻) Nitrite->Nitrosation Nitrogen_Dioxide Nitrogen Dioxide (NO₂) Nitrogen_Dioxide->Nitrosation RNS Reactive Nitrogen Species (e.g., Peroxynitrite) RNS->Nitrosation Nitric_Oxide Nitric Oxide (NO) Nitric_Oxide->RNS Nitrate Nitrate (NO₃⁻) Nitrate->Nitrite Reduction NMOR This compound (NMOR) Nitrosation->NMOR

Caption: Endogenous formation pathway of this compound (NMOR).

Quantitative Data on Endogenous NMOR Formation

In vivo studies, primarily in rodent models, have provided valuable quantitative data on the extent of endogenous NMOR formation under various conditions. The following tables summarize key findings from these studies.

Table 1: In Vivo Formation of NMOR in F344 Rats Following Gavage Administration of Morpholine and Sodium Nitrite

Morpholine Dose (µmol)Sodium Nitrite Dose (µmol)NMOR Formed (µmol, Mean ± SD)% Morpholine Converted to NMOR
38.31910.46 ± 0.171.2
9.5847.80.11 ± 0.041.1
2.3911.90.012 ± 0.0050.5
0.964.780.0048 ± 0.00190.5
Data adapted from Hecht & Morrison, 1984.[10]

Table 2: Dose-Dependent Formation of NMOR in F344 Rats with Varying Concentrations of Precursors

Morpholine Dose (µmol)Sodium Nitrite Dose (µmol)NMOR Formed (µmol, Mean ± SD)
5100.06 ± 0.02
10100.12 ± 0.04
15100.20 ± 0.07
20100.29 ± 0.10
25100.38 ± 0.13
30100.47 ± 0.16
1050.03 ± 0.01
10150.21 ± 0.07
10200.35 ± 0.12
10250.52 ± 0.18
Data adapted from Hecht & Morrison, 1984.[10]

Table 3: Endogenous NMOR Formation in CD-1 Mice Exposed to Morpholine and Nitrogen Dioxide

Morpholine Administration¹⁵NO₂ Inhalation (20 ppm)Total ¹⁵NMOR in Whole Mouse (ng)
1 g/kg body wt by gavage daily for 5 days6 h/day for 4 days, 2 h on day 53903
Data adapted from Norkus et al., 1995.[9]

Experimental Protocols

Accurate quantification of endogenously formed NMOR is essential for research and regulatory purposes. The following sections provide detailed methodologies for key experiments.

In Vivo NMOR Formation in Rats and Analysis of the Urinary Metabolite N-nitroso(2-hydroxyethyl)glycine (NHEG)

This protocol is based on the sensitive method developed by Hecht and Morrison, which allows for the monitoring of in vivo NMOR formation by quantifying its major urinary metabolite.[10]

5.1.1. Animal Handling and Dosing

  • Utilize male F344 rats, weighing approximately 200-250g.

  • House the rats individually in metabolic cages and allow them to acclimate for at least 3 days prior to the experiment.

  • Fast the animals overnight before dosing, ensuring free access to drinking water.

  • Prepare a solution of morpholine in 0.1 M citrate (B86180) buffer (pH 3.0).

  • Prepare a fresh solution of sodium nitrite in deionized water.

  • Administer the morpholine solution to the rats via oral gavage.

  • Immediately following the morpholine administration, administer the sodium nitrite solution by oral gavage.

  • Collect urine for 24 hours in collection vessels maintained at low temperatures (e.g., on dry ice) to prevent degradation of metabolites. Store the collected urine at -20°C or lower until analysis.

5.1.2. Synthesis of N-nitroso(2-hydroxyethyl)glycine (NHEG) Standard

  • In a round-bottom flask, dissolve 2-aminoethanol in deionized water and cool the flask in an ice bath.

  • While stirring, slowly add an aqueous solution of chloroacetic acid.

  • Allow the reaction mixture to stand at room temperature for 20 hours.

  • Remove the water by rotary evaporation under reduced pressure.

  • To the resulting residue, add absolute ethanol (B145695) and then slowly add this solution to a larger volume of an acetone:ethanol mixture to precipitate crude N-(2-hydroxyethyl)glycine.

  • Collect the precipitate by filtration.

  • The synthesized N-(2-hydroxyethyl)glycine can then be nitrosated using standard procedures with sodium nitrite under acidic conditions to yield the NHEG standard. Purify the product by recrystallization.

5.1.3. Sample Preparation for NHEG Analysis from Urine

  • Thaw the 24-hour urine samples and measure the total volume.

  • To an aliquot of the urine, add a known amount of an appropriate internal standard (e.g., ¹⁴C-labeled NHEG).

  • Add a solution of ammonium (B1175870) sulfamate (B1201201) to the urine sample to quench any remaining nitrite and prevent artifactual nitrosation.

  • Adjust the pH of the urine sample to approximately 1.0 using hydrochloric acid.

  • Perform a liquid-liquid extraction of the acidified urine with ethyl acetate (B1210297). Repeat the extraction multiple times to ensure complete recovery.

  • Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate (B86663).

  • Concentrate the dried extract to a small volume using a rotary evaporator.

  • For GC analysis, the carboxylic acid group of NHEG must be derivatized. Esterify the residue by adding a solution of diazomethane (B1218177) in ether.

  • After esterification, evaporate the solvent under a gentle stream of nitrogen.

  • Silylate the hydroxyl group of the methyl ester of NHEG using a silylating agent such as Regisil RC-2 (bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) in acetonitrile.

5.1.4. Gas Chromatography-Thermal Energy Analysis (GC-TEA)

  • Analyze the derivatized sample using a gas chromatograph equipped with a Thermal Energy Analyzer (TEA), which is highly specific for nitrosamines.

  • Use a packed GC column (e.g., 3% OV-17 on Gas-Chrom Q) or a suitable capillary column.

  • Employ a temperature program for the GC oven that provides good separation of the derivatized NHEG from other urinary components (e.g., initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C).

  • Quantify the peak corresponding to the derivatized NHEG by comparing its response to a calibration curve prepared using the synthesized NHEG standard.

  • The amount of NMOR formed in vivo is calculated by dividing the measured amount of urinary NHEG by the mean metabolic conversion factor (experimentally determined to be approximately 0.52 in rats).[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of NMOR in Biological Tissues

This protocol outlines a general procedure for the direct analysis of NMOR in biological tissues using GC-MS with an isotope-labeled internal standard for accurate quantification.[7]

5.2.1. Sample Preparation

  • Weigh a representative sample of the biological tissue (e.g., stomach, liver).

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • To prevent artifactual formation of NMOR during sample processing, add inhibitors of nitrosation, such as ascorbic acid and α-tocopherol, to the homogenization buffer.[10]

  • Spike the tissue homogenate with a known quantity of a deuterated internal standard, such as this compound-d8 (NMOR-d8).

  • Extract the NMOR from the homogenate using an appropriate organic solvent, such as dichloromethane.

  • Thoroughly mix the homogenate and the extraction solvent, then centrifuge the mixture to achieve phase separation.

  • Carefully collect the organic layer.

  • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume suitable for GC-MS analysis, typically under a gentle stream of nitrogen.

5.2.2. GC-MS Analysis

  • Inject a small aliquot of the concentrated extract into the GC-MS system.

  • Use a capillary GC column designed for the analysis of semi-volatile compounds, such as a DB-1701P column.

  • Develop a GC oven temperature program that ensures the separation of NMOR from potential interfering compounds in the matrix.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ion of NMOR (m/z 116) and the molecular ion of the deuterated internal standard, NMOR-d8 (m/z 124).

  • Identify NMOR based on its retention time and the presence of its characteristic mass ion.

  • Quantify the concentration of NMOR in the sample by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of NMOR and a constant concentration of the internal standard.

Visualizations

Experimental_Workflow_InVivo cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calculation Final Calculation Animal_Dosing 1. Animal Dosing (Morpholine + NaNO₂) Urine_Collection 2. 24h Urine Collection Animal_Dosing->Urine_Collection Spiking 3. Add Internal Standard Urine_Collection->Spiking Extraction 4. Liquid-Liquid Extraction Spiking->Extraction Derivatization 5. Esterification & Silylation Extraction->Derivatization GC_TEA 6. GC-TEA Analysis Derivatization->GC_TEA Quantification 7. Quantification of NHEG GC_TEA->Quantification NMOR_Calculation 8. Calculate In Vivo NMOR Formation Quantification->NMOR_Calculation

Caption: Experimental workflow for in vivo NMOR formation analysis.

Conclusion

The endogenous formation of this compound from its precursors is a significant toxicological concern that requires careful consideration in the safety assessment of pharmaceuticals, food products, and industrial chemicals. This technical guide has provided a detailed overview of the precursors, formation mechanisms, quantitative aspects, and analytical methodologies related to NMOR. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to address the challenges posed by the potential for endogenous NMOR formation and to contribute to the development of safer products.

References

An In-Depth Technical Guide to the Toxicokinetics and Metabolism of N-Nitrosomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent experimental carcinogen belonging to the class of N-nitroso compounds. Its presence in certain industrial settings, tobacco smoke, and some food products has raised significant health concerns. Understanding the toxicokinetics and metabolism of NMOR is crucial for assessing its risk to human health and for the development of potential mitigation strategies. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of NMOR, with a focus on the underlying biochemical mechanisms and experimental methodologies.

Toxicokinetics of this compound

The biological fate of this compound is dictated by its absorption, distribution throughout the body, metabolic transformation, and subsequent excretion. These processes collectively determine the concentration and duration of exposure of target tissues to the parent compound and its reactive metabolites.

Absorption and Distribution

Following administration, this compound is readily absorbed and distributed throughout the body, easily crossing cellular membranes.[1] Studies in rats have shown that NMOR and its metabolites accumulate in various organs, with the highest concentrations typically found in the liver, nasal mucosa, and esophagus.[1] This tissue-specific localization of metabolites is significant as these are also the primary sites for tumor induction by NMOR.[1]

Metabolism

The metabolism of this compound is a critical step in its toxicological profile, as it leads to the formation of reactive intermediates capable of damaging cellular macromolecules, including DNA. The primary site of metabolism is the liver, although metabolic activity has also been demonstrated in the nasal and esophageal mucosa.[1]

The metabolic activation of NMOR is primarily mediated by the cytochrome P450 (CYP) family of enzymes.[1] The key metabolic pathway is α-hydroxylation, which occurs on the carbon atom adjacent to the nitroso group.[2] This enzymatic reaction is inhibited by known CYP inhibitors such as metyrapone (B1676538) and carbon monoxide, confirming the involvement of this enzyme system.[1] While the specific CYP isozymes responsible for NMOR metabolism have not been definitively identified, studies on other nitrosamines suggest the involvement of CYP2E1 and CYP2B1.

The initial product of α-hydroxylation is an unstable α-hydroxy-N-nitrosomorpholine. This intermediate spontaneously decomposes to form a reactive diazonium ion and an aldehyde.[2] The diazonium ion is a potent electrophile that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. This process is considered the primary mechanism of NMOR-induced carcinogenicity.

In addition to α-hydroxylation, another metabolic pathway for NMOR is denitrosation, a process that removes the nitroso group and can also be mediated by cytochrome P450.[3]

Excretion

This compound and its metabolites are primarily excreted in the urine.[4] In a study with radiolabeled NMOR administered to rats, approximately 81% of the radioactivity was recovered in the urine within 24 hours.[4] Of this, 24% was identified as unchanged NMOR and 15% as N-nitrosodiethanolamine, a major metabolite.[4][5] Another significant urinary metabolite is N-nitroso(2-hydroxyethyl)glycine.[1][6] A smaller fraction of the administered dose, around 3.3%, is excreted as carbon dioxide, indicating some degree of metabolic breakdown to smaller molecules.[4]

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data on the toxicokinetics and metabolism of this compound in rats. It is important to note that specific pharmacokinetic parameters like half-life, bioavailability, and clearance are not extensively reported in the public literature for NMOR. The data presented here are derived from various studies and may vary depending on the experimental conditions.

Table 1: Urinary Excretion of this compound and its Metabolites in Rats

CompoundPercentage of Administered Dose Excreted in Urine (24h)Reference
Total Radioactivity (from [14C]-NMOR)81%[4]
Unchanged this compound24%[4]
N-Nitrosodiethanolamine15%[4]
N-Nitroso(2-hydroxyethyl)glycineMajor urinary metabolite[1][6]

Table 2: Excretion of [14C] from this compound in Rats

Excretion RoutePercentage of Administered Dose (24h)Reference
Urine81%[4]
CO23.3%[4]

Experimental Protocols

In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol provides a general framework for studying the metabolism of NMOR in a controlled in vitro setting.

Objective: To determine the metabolites of this compound produced by rat liver microsomes.

Materials:

  • This compound (NMOR)

  • Rat liver microsomes (commercially available or prepared from fresh liver tissue)

  • NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Organic solvents for extraction (e.g., dichloromethane (B109758), ethyl acetate)

  • Analytical standards of potential metabolites (if available)

  • GC-MS or LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (to final volume)

    • Rat liver microsomes (typically 0.5-1.0 mg/mL protein concentration)

    • This compound (at a predetermined concentration, dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (B52724) or by placing the tubes on ice and adding a strong acid or base.

  • Extraction of Metabolites:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., dichloromethane). Vortex thoroughly and centrifuge to separate the layers.

    • Carefully collect the organic layer containing the metabolites.

    • Repeat the extraction process to ensure complete recovery.

  • Sample Preparation for Analysis:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

  • Analysis:

    • Inject the prepared sample into the GC-MS or LC-MS/MS system.

    • Identify the metabolites by comparing their mass spectra and retention times with those of authentic standards (if available) or by interpreting the fragmentation patterns.

Quantitative Analysis of this compound in Biological Samples by GC-MS

This protocol outlines a general procedure for the quantitative analysis of NMOR in a biological matrix, such as urine, using an internal standard for improved accuracy.

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

  • Biological sample (e.g., urine)

  • This compound (NMOR) standard

  • Isotopically labeled internal standard (e.g., this compound-d8)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a known amount of the internal standard solution (this compound-d8).

  • Extraction:

    • Perform a liquid-liquid extraction by adding dichloromethane to the sample.

    • Vortex the mixture vigorously for several minutes.

    • Centrifuge to separate the organic and aqueous layers.

  • Drying and Concentration:

    • Carefully transfer the organic layer to a clean tube.

    • Pass the organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small aliquot of the concentrated extract into the GC-MS.

    • The GC will separate NMOR and its deuterated internal standard.

    • The mass spectrometer will detect and quantify the ions specific to both the analyte and the internal standard.

  • Quantification:

    • Create a calibration curve by analyzing a series of standards containing known concentrations of NMOR and a fixed concentration of the internal standard.

    • Calculate the concentration of NMOR in the sample by comparing the ratio of the peak area of NMOR to the peak area of the internal standard against the calibration curve.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway NMOR This compound AlphaOH_NMOR α-Hydroxy-N-nitrosomorpholine (unstable) NMOR->AlphaOH_NMOR Cytochrome P450 (α-hydroxylation) Denitrosation_Product Denitrosated Metabolite NMOR->Denitrosation_Product Cytochrome P450 (Denitrosation) Diazonium Diazonium Ion (reactive electrophile) AlphaOH_NMOR->Diazonium Spontaneous decomposition Aldehyde Aldehyde AlphaOH_NMOR->Aldehyde Spontaneous decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation

Metabolic activation of this compound.
Experimental Workflow for In Vitro Metabolism Study

experimental_workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Rat Liver Microsomes Incubation Incubation at 37°C Microsomes->Incubation NMOR This compound NMOR->Incubation Buffer Phosphate Buffer Buffer->Incubation NADPH_System NADPH-Regenerating System NADPH_System->Incubation Termination Reaction Termination Incubation->Termination Extraction Liquid-Liquid Extraction Termination->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS Identification Metabolite Identification GCMS->Identification

Workflow for in vitro metabolism of NMOR.
Signaling Pathway of NMOR-Induced Cellular Damage

signaling_pathway NMOR This compound Metabolism Metabolic Activation (Cytochrome P450) NMOR->Metabolism Diazonium Diazonium Ion Metabolism->Diazonium DNA_Damage DNA Adducts & Strand Breaks Diazonium->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Mutation Mutations DNA_Damage->Mutation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) p53_Activation->Apoptosis DNA_Repair DNA Repair Mechanisms p53_Activation->DNA_Repair DNA_Repair->DNA_Damage Unrepaired Damage Cancer Cancer Mutation->Cancer

NMOR-induced DNA damage and cellular response.

Conclusion

The toxicokinetics and metabolism of this compound are central to its potent carcinogenicity. Its efficient absorption and distribution, coupled with metabolic activation primarily in the liver and other target tissues, lead to the formation of highly reactive electrophiles that damage DNA. While the major metabolic pathways and key metabolites have been identified, further research is needed to fully elucidate the specific enzymes involved and to obtain a more complete quantitative understanding of its pharmacokinetic profile. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals working to understand and mitigate the risks associated with NMOR exposure.

References

An In-Depth Technical Guide to N-Nitrosomorpholine: Exposure Routes and Absorption in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent carcinogen found in various environmental sources, including certain foods, rubber products, and as a contaminant in some industrial settings.[1] Due to its toxicological significance, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in laboratory animals is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the exposure routes and absorption of NMOR in common laboratory animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Exposure Routes and Absorption Kinetics

This compound can enter the body through several routes, primarily oral, dermal, and inhalation. The efficiency of absorption varies depending on the route of administration, the vehicle used, and the animal species.

Oral Administration
Dermal Exposure

Dermal contact is another important route of exposure, particularly in occupational settings. Studies in F344 rats have shown that NMOR can readily penetrate the skin.

Table 1: Dermal Absorption of this compound in Male F344 Rats

DoseVehicleApplication AreaPenetration (%)Time to Max. Penetration (hours)Urinary Excretion (% of dose in 24h)Reference
5 mgWaterClipped dorsal skin~342< 1[2]
5 mgEthyl acetateClipped dorsal skin56Not Specified< 1[2]
Inhalation Exposure

Inhalation of NMOR vapors is a potential route of exposure in industrial environments. Studies have demonstrated the carcinogenicity of inhaled NMOR in both rats and hamsters, indicating significant absorption through the respiratory tract.

Table 2: Inhalation Exposure to this compound in Rats and Hamsters

Animal SpeciesTotal Dose (mg/kg body weight)Administration ScheduleOutcomeReference
Rats1529 administrations (4h/day, 5 days/week)Liver carcinomas and neoplastic nodules, nasal and thyroid carcinomas[3]
Hamsters3821 applicationsLiver carcinomas, nasal sarcomas, and tracheal papillomas[3]

Note: Specific pharmacokinetic parameters (Cmax, Tmax, bioavailability) for the inhalation route are not well-documented in the available literature.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility of studies on NMOR. Below are outlines for common administration routes.

Oral Gavage in Rats

This protocol describes the administration of NMOR directly into the stomach of a rat.

Workflow for Oral Gavage

oral_gavage_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration animal_prep Animal Weighing & Dose Calculation restraint Animal Restraint animal_prep->restraint nmor_prep NMOR Solution Preparation nmor_prep->restraint gavage Gavage Needle Insertion restraint->gavage delivery Slow Delivery of Solution gavage->delivery monitoring Monitor for Adverse Effects delivery->monitoring sampling Blood/Tissue Sampling monitoring->sampling

Caption: Workflow for oral gavage administration of NMOR in rats.

Methodology:

  • Animal Preparation: Male F344 rats are acclimated for at least one week before the experiment. Animals are weighed on the day of the experiment to calculate the precise dose.

  • NMOR Solution Preparation: this compound is dissolved in an appropriate vehicle (e.g., sterile water or corn oil) to the desired concentration.

  • Restraint: The rat is gently but firmly restrained to prevent movement and ensure accurate administration.

  • Gavage: A ball-tipped gavage needle of appropriate size is attached to a syringe containing the NMOR solution. The needle is carefully inserted into the esophagus and advanced into the stomach.

  • Delivery: The solution is delivered slowly to avoid regurgitation.

  • Post-Administration Monitoring: The animal is observed for any immediate adverse reactions.

  • Sample Collection: Blood and/or tissue samples are collected at predetermined time points for pharmacokinetic and toxicological analysis.

Dermal Application in Rats

This protocol outlines the application of NMOR to the skin of a rat.

Workflow for Dermal Application

dermal_application_workflow cluster_prep Preparation cluster_application Application cluster_post Post-Application animal_prep Animal Weighing & Skin Preparation application Topical Application of NMOR Solution animal_prep->application nmor_prep NMOR Solution Preparation nmor_prep->application occlusion Occlusive Dressing (Optional) application->occlusion monitoring Observation for Local Irritation occlusion->monitoring sampling Blood/Urine/Skin Sampling monitoring->sampling

Caption: Workflow for dermal application of NMOR in rats.

Methodology:

  • Animal Preparation: The dorsal skin of male F344 rats is clipped 24 hours before the application.

  • NMOR Solution Preparation: NMOR is dissolved in a suitable vehicle (e.g., water, ethyl acetate).

  • Application: A defined volume of the NMOR solution is applied evenly to the clipped skin area.

  • Occlusion (Optional): The application site may be covered with an occlusive dressing to prevent evaporation and ingestion by the animal.

  • Post-Application Monitoring: Animals are observed for any signs of skin irritation.

  • Sample Collection: Blood, urine, and skin samples are collected at specified time points to determine the extent of absorption and distribution.

Molecular Signaling Pathways

The carcinogenicity of this compound is primarily attributed to its metabolic activation into reactive electrophiles that can damage cellular macromolecules, particularly DNA.

Metabolic Activation of this compound

NMOR is metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP2E1, in the liver and other tissues.[4] This process involves the hydroxylation of the carbon atom alpha to the nitroso group, leading to the formation of an unstable α-hydroxynitrosamine. This intermediate spontaneously decomposes to form a reactive diazonium ion, which is a potent alkylating agent.

metabolic_activation NMOR This compound alpha_hydroxy α-Hydroxynitrosomorpholine (Unstable) NMOR->alpha_hydroxy α-Hydroxylation CYP2E1 Cytochrome P450 2E1 CYP2E1->alpha_hydroxy diazonium Diazonium Ion (Reactive Electrophile) alpha_hydroxy->diazonium Spontaneous Decomposition dna_adduct DNA Adducts diazonium->dna_adduct DNA Alkylation

Caption: Metabolic activation pathway of this compound.

DNA Damage and Repair Pathways

The diazonium ion generated from NMOR metabolism can alkylate DNA bases, primarily at the O⁶- and N⁷-positions of guanine. These DNA adducts, if not repaired, can lead to mispairing during DNA replication, resulting in mutations and the initiation of carcinogenesis.[5][6] Cells possess several DNA repair pathways to counteract this damage, including Base Excision Repair (BER) and direct reversal of damage by O⁶-methylguanine-DNA methyltransferase (MGMT).[7]

dna_damage_repair cluster_damage DNA Damage cluster_repair DNA Repair cluster_outcome Cellular Outcome dna_alkylation DNA Alkylation by Diazonium Ion o6_adduct O⁶-Alkylguanine dna_alkylation->o6_adduct n7_adduct N⁷-Alkylguanine dna_alkylation->n7_adduct mgmt MGMT (Direct Repair) o6_adduct->mgmt mutation Mutation o6_adduct->mutation ber Base Excision Repair (BER) n7_adduct->ber n7_adduct->mutation apoptosis Apoptosis mgmt->apoptosis ber->apoptosis carcinogenesis Carcinogenesis mutation->carcinogenesis

Caption: DNA damage and repair pathways following NMOR exposure.

Conclusion

This technical guide summarizes the current understanding of this compound exposure routes and absorption in laboratory animals. While dermal and oral absorption have been characterized to some extent, a notable gap exists in the quantitative pharmacokinetic data for the inhalation route. The primary mechanism of NMOR-induced carcinogenicity involves metabolic activation by CYP enzymes and subsequent DNA damage. Further research is warranted to fully elucidate the pharmacokinetic profiles of NMOR across different exposure routes and species, and to further detail the complex signaling networks that are disrupted by this potent carcinogen. This knowledge is fundamental for accurate human health risk assessment and the development of effective strategies to mitigate the harmful effects of NMOR exposure.

References

Methodological & Application

Application Notes and Protocols for N-Nitrosomorpholine (NNM)-Induced Liver Cancer Model in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NNM) is a potent hepatocarcinogen widely utilized in preclinical research to induce hepatocellular carcinoma (HCC) in rodent models, particularly in rats. This chemically-induced cancer model is instrumental for studying the intricate mechanisms of hepatocarcinogenesis, identifying potential biomarkers, and evaluating the efficacy of novel therapeutic interventions. The NNM-induced model mimics several key aspects of human liver cancer development, progressing from initial cellular alterations to the formation of preneoplastic foci, and culminating in the development of adenomas and carcinomas. These notes provide detailed protocols for establishing the NNM-induced liver cancer model in rats, along with relevant quantitative data and insights into the associated molecular pathways.

Experimental Protocols

Protocol 1: Continuous Low-Dose NNM Administration in Drinking Water

This protocol is designed to induce the development of hepatocellular tumors over a prolonged period, closely mimicking chronic exposure to a carcinogen.

Materials:

  • This compound (NNM)

  • Male Sprague-Dawley rats

  • Standard laboratory animal diet

  • Drinking water bottles

  • Animal housing facilities compliant with institutional guidelines

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week to the laboratory conditions before the start of the experiment.

  • Carcinogen Preparation: Prepare a stock solution of NNM. A commonly used concentration is 200 mg of NNM per liter of drinking water.[1][2] All handling of NNM should be performed in a chemical fume hood with appropriate PPE.

  • Administration: Provide the NNM-containing drinking water to the rats ad libitum. Replace the NNM solution fresh daily.

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, behavioral changes, or reduced food and water intake. Record body weights weekly.

  • Experimental Timeline: The development of hepatocellular carcinoma is time-dependent. Foci of altered hepatocytes (FAH) can be observed as early as 5 weeks.[1][2] Tumor masses are typically observable towards the end of a 20-week administration period.[1][2] The experiment can be divided into phases for time-dependent studies.

  • Tissue Collection and Analysis: At predetermined time points, euthanize subgroups of animals. Collect blood samples for serum biomarker analysis. Harvest the liver, weigh it, and examine it for gross abnormalities. A portion of the liver tissue can be snap-frozen in liquid nitrogen for molecular analysis, while the remaining tissue should be fixed in 10% neutral buffered formalin for histopathological examination.[3]

Protocol 2: Initiation-Promotion Model

This model involves an initial high-dose exposure to an initiator (like NNM or DEN) followed by a promoting agent to accelerate tumor development. While less specific to NNM as the sole agent, it's a relevant and widely used protocol in chemical carcinogenesis.

Materials:

  • Initiator: this compound (NNM) or Diethylnitrosamine (DEN)

  • Promoter: Phenobarbital (B1680315) (PB) or 2-Acetylaminofluorene (2-AAF)

  • Male Sprague-Dawley or Wistar rats

  • Standard laboratory animal diet

  • Equipment for intraperitoneal (i.p.) injection or gavage

  • Other materials as listed in Protocol 1

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Initiation: Administer a single intraperitoneal injection of the initiator. For example, a single dose of DEN at 200 mg/kg body weight.[4]

  • Recovery Period: Allow the animals to recover for a period of two weeks.

  • Promotion: Administer a promoting agent. For instance, phenobarbital can be added to the drinking water.[5] Alternatively, 2-AAF can be administered.[6]

  • Monitoring and Tissue Collection: Follow the monitoring and tissue collection procedures as outlined in Protocol 1. The timeline for tumor development will be influenced by the specific initiator and promoter used.

Data Presentation

Quantitative Data on NNM-Induced Liver Lesions
ParameterTime PointObservationReference
Foci of Altered Hepatocytes (FAH) 5 weeks100-1000 hepatocytes per focus[1][2]
Hepatocellular Carcinoma End of 20 weeksAppearance of observable tumor masses[1][2]
Tumor Incidence with Morpholine and Sodium Nitrite (precursors to NNM) Not specified58% of animals developed liver cell tumors[7]
Biomarkers in Chemically-Induced Hepatocellular Carcinoma
Biomarker CategoryBiomarkerChange in HCCReference
Serum Markers Alpha-fetoprotein (AFP)Increased[8][9]
Alanine aminotransferase (ALT)Increased[9][10]
Aspartate aminotransferase (AST)Increased[9][10]
Inflammation IL-1β, IL-6, TNF-αUpregulated[8][9]
Fibrosis TGF-β1, COL1α1Upregulated[8][11]
Angiogenesis Hif1-α, VegfUpregulated[8]
Apoptosis Bcl-2 (anti-apoptotic)Increased[8][12]
Bax (pro-apoptotic)Decreased (at later stages)[8][12]
Cell Proliferation PCNA, Ki-67Increased[8][10]

Visualizations

Experimental Workflow

G acclimatization Animal Acclimatization (1 week) nnm_prep NNM Solution Preparation (200 mg/L in drinking water) administration NNM Administration (ad libitum in drinking water) monitoring Daily Monitoring (Toxicity, Weight) administration->monitoring euthanasia Euthanasia at Pre-determined Time Points monitoring->euthanasia blood_collection Blood Collection (Serum Biomarkers) euthanasia->blood_collection liver_harvest Liver Harvest & Weighing euthanasia->liver_harvest gross_exam Gross Examination liver_harvest->gross_exam tissue_processing Tissue Processing liver_harvest->tissue_processing histopathology Histopathology (Formalin-fixed) tissue_processing->histopathology molecular_analysis Molecular Analysis (Snap-frozen) tissue_processing->molecular_analysis

Caption: Experimental workflow for the NNM-induced rat liver cancer model.

Signaling Pathways in Chemically-Induced Liver Cancer

G cluster_0 Initiation cluster_1 Promotion & Progression cluster_2 Key Signaling Pathways cluster_3 Cellular Responses cluster_4 Pathological Outcomes NNM This compound (NNM) DNA_damage DNA Adducts & Genomic Instability NNM->DNA_damage PI3K_Akt PI3K/Akt/mTOR Pathway DNA_damage->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin Pathway DNA_damage->Wnt_beta_catenin MAPK Ras/MAPK Pathway DNA_damage->MAPK Inflammation Chronic Inflammation DNA_damage->Inflammation Proliferation Increased Cell Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Wnt_beta_catenin->Proliferation MAPK->Proliferation FAH Foci of Altered Hepatocytes (FAH) Proliferation->FAH Apoptosis->FAH Angiogenesis Angiogenesis Inflammation->Angiogenesis Inflammation->FAH Angiogenesis->FAH Adenoma Hepatocellular Adenoma FAH->Adenoma HCC Hepatocellular Carcinoma Adenoma->HCC

Caption: Key signaling pathways implicated in chemically-induced hepatocarcinogenesis.

Discussion and Conclusion

The this compound-induced rat liver cancer model is a robust and reproducible system for studying hepatocarcinogenesis. The choice of protocol, whether continuous low-dose administration or an initiation-promotion model, will depend on the specific research question. Continuous low-dose administration is more representative of chronic environmental exposure, while the initiation-promotion model can accelerate tumor development for efficacy studies of therapeutic agents.

The progression of liver lesions in this model, from foci of altered hepatocytes to hepatocellular carcinoma, provides distinct stages for investigating the molecular events underlying tumor development.[13] Analysis of the biomarkers and signaling pathways outlined above can provide valuable insights into the mechanisms of action of novel anti-cancer drugs. The upregulation of inflammatory, fibrotic, and angiogenic markers, coupled with increased cell proliferation and apoptosis inhibition, are key features of this model that align with human HCC.[8][9][12]

References

Application Notes and Protocols for Induction of Hepatocellular Carcinoma with N-nitrosomorpholine (NMOR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the induction of hepatocellular carcinoma (HCC) in rodent models using the chemical carcinogen N-nitrosomorpholine (NMOR). This document is intended to serve as a practical guide for researchers in oncology, pharmacology, and drug development who are working with this established experimental model.

Introduction

This compound (NMOR) is a potent hepatocarcinogen widely used to induce hepatocellular carcinoma in laboratory animals, particularly in rats. The resulting tumors often mimic the histopathological and molecular characteristics of human HCC, making it a valuable model for studying hepatocarcinogenesis, evaluating potential therapeutic agents, and investigating the molecular mechanisms underlying liver cancer development. NMOR is typically administered to animals in their drinking water over a period of several weeks to months, leading to the progressive development of preneoplastic lesions, adenomas, and ultimately, malignant carcinomas.

Data Presentation

The following tables summarize quantitative data from various studies on NMOR-induced hepatocellular carcinoma, providing insights into tumor incidence, latency, and metastatic potential at different dosages and treatment durations.

Table 1: Survival Rate and Metastasis in F344 Rats Treated with NMOR after DEN Initiation

NMOR Concentration (in drinking water)Treatment Duration (weeks)Survival Rate (%)Lung Metastasis Incidence (%) at Week 36
40 ppm148167
80 ppm145786 (at Week 24)

Data from a study involving initiation with diethylnitrosamine (DEN) followed by NMOR administration.[1]

Table 2: Timeline of HCC and Metastasis Development in F344 Rats (DEN + 40 ppm NMOR)

EndpointTime to 100% Incidence
Hepatocellular Carcinoma (HCC)20 weeks
Lung Metastasis40 weeks

This protocol involves initiation with DEN followed by continuous administration of 40 ppm NMOR in drinking water for 14 weeks.[1]

Table 3: Molecular Alterations in NMOR-Induced HCC

Gene/ProteinAlteration in HCCIncidence of p53 Mutation
p53Elevated mRNA expression60.9%
c-mycElevated mRNA expressionNot Reported
c-fosElevated mRNA expressionNot Reported
TGF-alphaElevated mRNA expressionNot Reported
TGF-beta1Elevated mRNA expressionNot Reported
Alpha-fetoproteinElevated mRNA expressionNot Reported
GST-PElevated mRNA expressionNot Reported
GGTElevated mRNA expressionNot Reported
EGFDecreased mRNA expressionNot Reported
EGFRDecreased mRNA expressionNot Reported

Data from male F344 rats treated with 120 ppm NMOR in drinking water for 24 weeks, following DEN initiation.[2]

Experimental Protocols

The following are detailed methodologies for inducing hepatocellular carcinoma using NMOR. These protocols are based on established and published research.

Protocol 1: NMOR Administration in Drinking Water

This is the most common method for inducing HCC with NMOR.

Materials:

  • This compound (NMOR)

  • Male F344 or Sprague-Dawley rats (6-8 weeks old)

  • Standard laboratory rodent chow

  • Drinking water

  • Animal housing with appropriate ventilation and safety measures for handling carcinogens

Procedure:

  • Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the start of the experiment.

  • NMOR Solution Preparation: Prepare a stock solution of NMOR. For example, to achieve a concentration of 120 ppm (120 mg/L), dissolve 120 mg of NMOR in 1 liter of drinking water. Prepare fresh solutions weekly.

  • Administration: Provide the NMOR-containing drinking water to the experimental group of rats ad libitum. The control group should receive regular drinking water.

  • Duration: Continue the administration for a period of 14 to 24 weeks. The duration can be adjusted based on the desired tumor progression. For example, a 24-week administration of 120 ppm NMOR in drinking water following DEN initiation has been shown to induce HCC with high metastatic potential.[2]

  • Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss, changes in behavior, or moribundity. Weigh the animals weekly.

  • Termination and Sample Collection: At the end of the experimental period, euthanize the animals according to approved protocols. Perform a thorough necropsy and collect liver tissue for histopathological and molecular analysis. Other organs, such as the lungs, should also be examined for metastases.

Protocol 2: NMOR Administration by Gavage

This method allows for a more precise dosage of NMOR.

Materials:

  • This compound (NMOR)

  • Vehicle (e.g., distilled water or corn oil)

  • Male Sprague-Dawley rats (6-8 weeks old)

  • Standard laboratory rodent chow

  • Gavage needles

  • Animal housing and safety equipment

Procedure:

  • Acclimatization: Acclimate rats for at least one week.

  • NMOR Solution Preparation: Prepare a solution of NMOR in the chosen vehicle at the desired concentration. For example, a dose of 200 mg/kg body weight has been used to study early carcinogenic events.

  • Administration: Administer the NMOR solution to the rats via oral gavage. The volume administered will depend on the concentration of the solution and the weight of the animal.

  • Frequency and Duration: The frequency and duration of administration can be varied. For acute studies of DNA damage, a single dose may be sufficient.[3] For tumor induction, repeated administrations over several weeks would be necessary, although this method is less common for long-term studies than administration in drinking water.

  • Monitoring and Termination: Follow the same procedures for monitoring and sample collection as described in Protocol 1.

Mandatory Visualization

Signaling Pathways in NMOR-Induced Hepatocellular Carcinoma

The following diagrams illustrate the potential signaling pathways involved in NMOR-induced HCC, based on observed molecular alterations.

NMOR_Carcinogenesis NMOR This compound (NMOR) Metabolism Metabolic Activation (Cytochrome P450) NMOR->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites DNA_Damage DNA Damage (Adducts, Crosslinking) ReactiveMetabolites->DNA_Damage p53_Mutation p53 Gene Mutation (60.9% incidence) DNA_Damage->p53_Mutation CellCycle Cell Cycle Dysregulation p53_Mutation->CellCycle Apoptosis Decreased Apoptosis p53_Mutation->Apoptosis Proliferation Increased Proliferation CellCycle->Proliferation Apoptosis->Proliferation HCC Hepatocellular Carcinoma Proliferation->HCC

Caption: NMOR-induced DNA damage and p53 mutation leading to HCC.

NMOR_GrowthFactorSignaling NMOR NMOR-Induced Hepatocarcinogenesis EGF_EGFR Decreased EGF & EGFR mRNA Expression NMOR->EGF_EGFR TGFa Increased TGF-alpha mRNA Expression NMOR->TGFa TGFb1 Increased TGF-beta1 mRNA Expression NMOR->TGFb1 cMyc_cFos Increased c-myc & c-fos mRNA Expression NMOR->cMyc_cFos PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Potential Dysregulation) EGF_EGFR->PI3K_Akt_mTOR Reduced Activation TGFa->PI3K_Akt_mTOR Activation Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Apoptosis Inhibition of Apoptosis PI3K_Akt_mTOR->Apoptosis HCC HCC Progression Proliferation->HCC Angiogenesis->HCC cMyc_cFos->Proliferation

Caption: Altered growth factor signaling in NMOR-induced HCC.

Experimental Workflow

ExperimentalWorkflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Control & Experimental Groups Acclimatization->Grouping NMOR_Prep Preparation of NMOR Solution Grouping->NMOR_Prep Administration NMOR Administration (e.g., in drinking water) Grouping->Administration NMOR_Prep->Administration Monitoring Regular Monitoring (Weight, Health) Administration->Monitoring Termination Euthanasia & Necropsy (e.g., at 20-40 weeks) Monitoring->Termination Sample_Collection Sample Collection (Liver, Lungs, etc.) Termination->Sample_Collection Analysis Histopathological & Molecular Analysis Sample_Collection->Analysis End End Analysis->End

Caption: Workflow for NMOR-induced HCC animal studies.

References

Application Note: Quantification of N-Nitrosomorpholine in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of N-Nitrosomorpholine (NMOR) in various animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details procedures for tissue homogenization, solid-phase extraction (SPE) for sample cleanup, and the optimized LC-MS/MS parameters for accurate and precise measurement of NMOR. The use of a stable isotope-labeled internal standard, this compound-d8 (NMOR-d8), ensures high accuracy by correcting for matrix effects and variations during sample preparation.[1][2] This method is suitable for researchers in toxicology, drug metabolism, and food safety for monitoring NMOR levels in biological matrices.

Introduction

This compound (NMOR) is a nitrosamine (B1359907) compound classified as a probable human carcinogen, making its detection and quantification in biological systems a significant concern for public health and drug development.[3] Regulatory bodies worldwide necessitate stringent control and monitoring of such impurities in pharmaceutical products and food items. LC-MS/MS has emerged as the preferred analytical technique for the sensitive and selective quantification of nitrosamines due to its high sensitivity and specificity.[2][4] This application note provides a detailed protocol for the extraction and quantification of NMOR from various tissue types, including liver, kidney, and muscle, using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • This compound (NMOR) analytical standard

  • This compound-d8 (NMOR-d8) internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange or Activated Carbon)[5][6]

  • 0.22 µm syringe filters (PTFE)

Equipment
  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • Tissue homogenizer (e.g., bead beater or rotor-stator)[1][7]

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • SPE manifold

Standard Solution Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMOR and NMOR-d8 in methanol. Store at -20°C in amber vials to protect from light.[3]

Intermediate Solutions (1 µg/mL): Dilute the stock solutions with a 50:50 mixture of methanol and water to prepare intermediate standard solutions.

Working Standard Solutions and Calibration Curve (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the NMOR intermediate solution with the 50:50 methanol:water mixture. Spike each calibration standard with a constant concentration of the NMOR-d8 internal standard (e.g., 10 ng/mL).

Sample Preparation

Tissue Homogenization:

  • Accurately weigh approximately 100-200 mg of frozen tissue.

  • Place the tissue in a 2 mL tube containing homogenization beads and 1 mL of cold PBS (pH 7.4).

  • Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform homogenate is obtained.[1][8] Keep samples on ice to prevent degradation.

  • Spike the tissue homogenate with the NMOR-d8 internal standard solution to a final concentration of 10 ng/mL.

Extraction and Solid-Phase Extraction (SPE) Cleanup:

  • Add 1 mL of acetonitrile to the tissue homogenate, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water followed by 2 mL of 50% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[9]

  • Mobile Phase A: 0.1% Formic acid in water[9][10]

  • Mobile Phase B: 0.1% Formic acid in methanol[9][10]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Mass Spectrometry:

  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[11]

  • Scan Type: Multiple Reaction Monitoring (MRM)[12]

  • MRM Transitions:

    • NMOR: 117.1 -> 87.1 (Quantifier), 117.1 -> 57.1 (Qualifier)[10][12]

    • NMOR-d8: 125.1 -> 93.1 (Quantifier)

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Results and Discussion

Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[13]

Linearity: The calibration curve for NMOR should demonstrate excellent linearity over the concentration range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) greater than 0.99.

Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined as the concentrations with a signal-to-noise ratio of 3 and 10, respectively. Representative LOD and LOQ values are presented in Table 1.

Accuracy and Precision: Accuracy is assessed by the recovery of NMOR from spiked tissue samples at three different concentration levels (low, medium, and high). Precision is determined by the relative standard deviation (RSD) of replicate measurements. The acceptance criteria are typically 80-120% for accuracy and an RSD of ≤15% for precision.[14] Representative data is shown in Table 2.

Data Presentation

Table 1: Method Sensitivity for this compound

ParameterConcentration (ng/g tissue)
Limit of Detection (LOD)0.05
Limit of Quantification (LOQ)0.15

Table 2: Accuracy and Precision of NMOR Quantification in Spiked Liver Tissue

Spiked Concentration (ng/g)Measured Concentration (ng/g, n=3)Recovery (%)RSD (%)
0.50.48 ± 0.0696.012.5
5.04.92 ± 0.4198.48.3
50.047.8 ± 3.595.67.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing tissue Tissue Sample (100-200 mg) homogenization Homogenization in PBS + Spike with NMOR-d8 tissue->homogenization extraction Protein Precipitation (Acetonitrile) homogenization->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe reconstitution Evaporation & Reconstitution spe->reconstitution lcms LC-MS/MS System reconstitution->lcms data Data Acquisition (MRM) lcms->data quantification Quantification using Calibration Curve data->quantification report Final Report quantification->report

Caption: Experimental workflow for NMOR quantification in tissues.

logical_relationship analyte NMOR (Analyte) extraction Extraction & Cleanup analyte->extraction is NMOR-d8 (Internal Standard) is->extraction sample Tissue Sample sample->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Peak Area Ratio (NMOR / NMOR-d8) lcms->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of isotope dilution for accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in various animal tissues. The detailed sample preparation protocol, including homogenization and solid-phase extraction, ensures effective removal of matrix interferences, leading to accurate and reproducible results. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability. This method can be readily implemented in research and regulated laboratories for monitoring NMOR levels in biological samples.

References

Application Notes and Protocols for the GC-MS Analysis of N-Nitrosomorpholine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Nitrosomorpholine (NMOR), a probable human carcinogen, in various biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The methodologies outlined are essential for toxicology studies, preclinical and clinical drug development, and any research involving potential exposure to this compound.

Application Note: Quantitative Analysis of this compound in Biological Matrices

This compound (NMOR) is a potent carcinogen that can be formed from the nitrosation of morpholine (B109124), a common industrial chemical and a structural motif in some pharmaceuticals.[2] Its detection and quantification in biological samples are critical for assessing exposure and understanding its metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like NMOR in complex biological matrices.[1][2]

This application note describes robust methods for the extraction and quantification of NMOR from urine, blood plasma, and tissue samples. The protocols provided are based on established analytical principles, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by GC-MS analysis. For enhanced accuracy and precision, the use of a stable isotope-labeled internal standard, such as this compound-d8 (NMOR-d8), is strongly recommended to compensate for analyte loss during sample preparation and instrumental analysis.[1]

Experimental Protocols

Protocol for the Analysis of this compound in Urine

This protocol details the extraction and analysis of NMOR from urine samples.

Materials:

  • Urine sample

  • This compound (NMOR) standard

  • This compound-d8 (NMOR-d8) internal standard

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any particulate matter.[2]

    • Transfer 2 mL of the clear supernatant to a 15 mL centrifuge tube.

  • Internal Standard Spiking:

    • Spike the urine sample with a known amount of NMOR-d8 internal standard solution.

  • Extraction:

    • Add 2 mL of 1 M Sodium Hydroxide (NaOH) solution to the urine sample.

    • Add 5 mL of dichloromethane (DCM) to the tube.

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[3]

    • Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.

    • Repeat the extraction step with an additional 5 mL of DCM.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at room temperature.[3]

  • GC-MS Analysis:

    • Transfer the concentrated extract to a GC vial with an insert.

    • Inject 1-2 µL of the sample into the GC-MS system.

    • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.

Protocol for the Analysis of this compound in Blood Plasma

This protocol provides a method for the extraction and analysis of NMOR from blood plasma samples, adapted from general principles of liquid-liquid extraction for biological fluids.

Materials:

  • Blood plasma sample

  • This compound (NMOR) standard

  • This compound-d8 (NMOR-d8) internal standard

  • Acetonitrile (B52724), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma in a centrifuge tube, add 2 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean 15 mL centrifuge tube.

  • Internal Standard Spiking:

    • Spike the supernatant with a known amount of NMOR-d8 internal standard solution.

  • Extraction:

    • Add 5 mL of dichloromethane (DCM) to the supernatant.

    • Add a small amount of NaCl to improve phase separation.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the lower organic layer (DCM) to a clean tube.

    • Repeat the extraction with another 5 mL of DCM.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract with anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Transfer the final extract to a GC vial for analysis.

    • Inject an appropriate volume into the GC-MS system.

Protocol for the Analysis of this compound in Tissue

This protocol is adapted from methods used for the analysis of nitrosamines in processed meat and whole-animal homogenates.[4][5]

Materials:

  • Tissue sample (e.g., liver, kidney)

  • This compound (NMOR) standard

  • This compound-d8 (NMOR-d8) internal standard

  • Phosphate (B84403) buffer (pH 7.0)

  • Dichloromethane (DCM), HPLC grade

  • Homogenizer

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Homogenization:

    • Accurately weigh approximately 1 g of the tissue sample.

    • Add 5 mL of cold phosphate buffer (pH 7.0).

    • Homogenize the tissue sample until a uniform consistency is achieved.

    • Transfer the homogenate to a 50 mL centrifuge tube.

  • Internal Standard Spiking:

    • Spike the tissue homogenate with a known amount of NMOR-d8 internal standard solution.

  • Extraction:

    • Add 10 mL of dichloromethane (DCM) to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.[1]

    • Carefully collect the lower organic layer.

    • Repeat the extraction twice more with 10 mL of DCM each time.

    • Pool the organic extracts.

  • Clean-up and Concentration:

    • Wash the combined extract with 5 mL of phosphate buffer (pH 7.0) to remove impurities.[4]

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Transfer the concentrated extract to a GC vial.

    • Inject into the GC-MS for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used for the analysis of NMOR. These should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
InjectorSplit/Splitless, 250 °C, Splitless mode
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min[1]
ColumnAgilent DB-1701P (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
Oven ProgramInitial temp 40°C for 1 min, ramp to 220°C at 10°C/min, hold for 2 min.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C[3]
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (NMOR)m/z 116 (molecular ion), 86, 56
Monitored Ions (NMOR-d8)m/z 124 (molecular ion), 92, 60

Quantitative Data

The following tables summarize typical quantitative data for the GC-MS analysis of this compound.

Table 1: Method Performance for NMOR Analysis

MatrixMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Drug SubstanceGC-MS0.002 ppm0.006 ppm95.56 - 106.67[6]
Antitussive SyrupsSPE-GC-MS/MS0.1-90 - 120[7]
UrineGC-MS0.001 - 0.0130.05 - 0.5068 - 102
Cooked HamLLE-GC-CI/MS0.15 - 0.37 µg/kg0.50 - 1.24 µg/kg70 - 114[4]

Table 2: Linearity and Correlation Coefficients

MatrixConcentration RangeCorrelation Coefficient (r²)Reference
Drug Substance0.015 - 0.045 ppm0.9961[6]
Urine2 - 200 ng/mL0.9985 - 0.9999
Antitussive Syrups0.02 - 1.2 ng/mL>0.99[7]

Visualization of Experimental Workflows

GCMS_Workflow_Urine cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Instrumental Analysis Urine Urine Sample (2 mL) Centrifuge_Urine Centrifuge Urine->Centrifuge_Urine Spike_IS_Urine Spike with NMOR-d8 Centrifuge_Urine->Spike_IS_Urine Add_NaOH Add 1M NaOH Spike_IS_Urine->Add_NaOH Add_DCM_Urine Add Dichloromethane Add_NaOH->Add_DCM_Urine Vortex_Urine Vortex Add_DCM_Urine->Vortex_Urine Centrifuge_Extract_Urine Centrifuge Vortex_Urine->Centrifuge_Extract_Urine Collect_Organic Collect Organic Layer Centrifuge_Extract_Urine->Collect_Organic Dry_Extract Dry with Na2SO4 Collect_Organic->Dry_Extract Concentrate Concentrate under N2 Dry_Extract->Concentrate To_Vial Transfer to GC Vial Concentrate->To_Vial GCMS GC-MS Analysis To_Vial->GCMS Data Data Acquisition (SIM/MRM) GCMS->Data

Caption: Workflow for GC-MS analysis of this compound in urine.

GCMS_Workflow_Plasma cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Instrumental Analysis Plasma Blood Plasma (1 mL) Protein_Precip Protein Precipitation (Acetonitrile) Plasma->Protein_Precip Centrifuge_Plasma Centrifuge Protein_Precip->Centrifuge_Plasma Collect_Supernatant Collect Supernatant Centrifuge_Plasma->Collect_Supernatant Spike_IS_Plasma Spike with NMOR-d8 Collect_Supernatant->Spike_IS_Plasma Add_DCM_Plasma Add Dichloromethane Spike_IS_Plasma->Add_DCM_Plasma Vortex_Plasma Vortex Add_DCM_Plasma->Vortex_Plasma Centrifuge_Extract_Plasma Centrifuge Vortex_Plasma->Centrifuge_Extract_Plasma Collect_Organic_Plasma Collect Organic Layer Centrifuge_Extract_Plasma->Collect_Organic_Plasma Dry_Extract_Plasma Dry with Na2SO4 Collect_Organic_Plasma->Dry_Extract_Plasma Concentrate_Plasma Concentrate under N2 Dry_Extract_Plasma->Concentrate_Plasma To_Vial_Plasma Transfer to GC Vial Concentrate_Plasma->To_Vial_Plasma GCMS_Plasma GC-MS Analysis To_Vial_Plasma->GCMS_Plasma Data_Plasma Data Acquisition (SIM/MRM) GCMS_Plasma->Data_Plasma

Caption: Workflow for GC-MS analysis of this compound in blood plasma.

GCMS_Workflow_Tissue cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Instrumental Analysis Tissue Tissue Sample (~1 g) Homogenize Homogenize in Buffer Tissue->Homogenize Spike_IS_Tissue Spike with NMOR-d8 Homogenize->Spike_IS_Tissue Add_DCM_Tissue Add Dichloromethane Spike_IS_Tissue->Add_DCM_Tissue Vortex_Tissue Vortex Add_DCM_Tissue->Vortex_Tissue Centrifuge_Extract_Tissue Centrifuge Vortex_Tissue->Centrifuge_Extract_Tissue Collect_Organic_Tissue Collect Organic Layer Centrifuge_Extract_Tissue->Collect_Organic_Tissue Wash_Extract Wash with Buffer Collect_Organic_Tissue->Wash_Extract Dry_Extract_Tissue Dry with Na2SO4 Wash_Extract->Dry_Extract_Tissue Concentrate_Tissue Concentrate under N2 Dry_Extract_Tissue->Concentrate_Tissue To_Vial_Tissue Transfer to GC Vial Concentrate_Tissue->To_Vial_Tissue GCMS_Tissue GC-MS Analysis To_Vial_Tissue->GCMS_Tissue Data_Tissue Data Acquisition (SIM/MRM) GCMS_Tissue->Data_Tissue

Caption: Workflow for GC-MS analysis of this compound in tissue.

References

Application Note and Protocols for the Preparation and Stability of N-Nitrosomorpholine (NMOR) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent carcinogen and mutagen that is often monitored as a critical impurity in pharmaceutical products and environmental samples.[1][2][3] Accurate quantification of NMOR necessitates the use of well-characterized and stable stock solutions for calibration and control purposes. This document provides detailed protocols for the preparation of NMOR stock solutions and summarizes available data on their stability under various storage conditions. Adherence to these guidelines is crucial for ensuring data integrity and laboratory safety.

Safety Precautions

This compound is a suspected human carcinogen and should be handled with extreme caution.[4][5] All work should be performed in a designated area, such as a chemical fume hood, to avoid inhalation.[5] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn at all times.[4][5][6] All spills should be cleaned immediately, and waste should be disposed of as hazardous material according to institutional guidelines.[5][6] NMOR is light-sensitive, particularly to UV light, and should be protected from light during storage and handling.[1][6][7]

Data Presentation: Stability of this compound Solutions

The stability of NMOR solutions is dependent on several factors, including solvent, temperature, pH, and exposure to light. The following table summarizes quantitative data on the stability of NMOR under different conditions.

Solvent/MatrixStorage TemperatureDurationStabilityReference
Methanol (B129727)-20°CAt least 2 yearsStable[2]
Methanol-20°C1 monthRecommended for stock solution[8]
Methanol-80°C6 monthsRecommended for stock solution[8]
Neutral & Alkaline Aqueous Solution (in dark)Room Temperature> 14 daysStable[1]
Acidic Aqueous Solution (in dark)Room Temperature> 14 daysSlightly less stable than in neutral/alkaline solutions[1]
Aqueous Solution (UVA Irradiated)37°C, 4°C, or -20°C10 days~79% of mutagenic activity remained[9][10]
Adsorbent Tubes (coated with ascorbic acid)Ambient Temperature19 days95% confidence limits of ±12.6%[11]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

This protocol describes the preparation of a primary stock solution of NMOR at a concentration of 1 mg/mL.

Materials:

  • This compound (NMOR), neat material (>99.0% purity)[4]

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Amber glass vials with PTFE-lined caps

  • Pipettes and pipette tips

  • Vortex mixer

  • Sonicator

Procedure:

  • Pre-labeling: Label a clean, dry 10 mL Class A amber volumetric flask and several amber glass storage vials with the compound name ("this compound"), concentration (1 mg/mL), solvent (Methanol), preparation date, and initials of the preparer.

  • Weighing: In a chemical fume hood, accurately weigh approximately 10 mg of neat NMOR directly into the tared 10 mL volumetric flask. Record the exact weight.

  • Dissolution: Add a small volume of methanol (approximately 5 mL) to the volumetric flask. Gently swirl the flask to dissolve the NMOR. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Dilution to Volume: Once the NMOR is completely dissolved, bring the solution to the final volume of 10 mL with methanol.

  • Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into the pre-labeled amber glass vials. It is recommended to create several smaller aliquots to avoid repeated freeze-thaw cycles of the main stock.[8]

  • Storage: Store the vials upright in a freezer at -20°C or -80°C, protected from light.[2][8][12]

Protocol 2: Preparation of Intermediate and Working Standard Solutions

This protocol outlines the preparation of intermediate and working standard solutions from the 1 mg/mL stock solution for use in analytical methods such as LC-MS/MS or GC-MS.

Procedure:

  • Intermediate Standard (e.g., 1 µg/mL):

    • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

    • Using a calibrated pipette, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the desired solvent (e.g., methanol/water mixture).[13]

    • Cap and invert the flask multiple times to ensure homogeneity.

  • Working Standards (e.g., 0.1 ng/mL to 50 ng/mL):

    • Prepare a series of working standards by performing serial dilutions of the intermediate standard solution.[13]

    • The concentration range should be appropriate for the expected sample concentrations and the sensitivity of the analytical instrument.[13]

    • For isotope dilution mass spectrometry, a known amount of a deuterated internal standard (e.g., this compound-d8) should be added to each working standard.[12][13]

Visualizations

Experimental Workflow for NMOR Stock Solution Preparation and Stability Assessment

G Experimental Workflow for NMOR Stock Solution Preparation and Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh NMOR dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Volume dissolve->dilute aliquot Aliquot into Vials dilute->aliquot temp_neg_20 -20°C aliquot->temp_neg_20 Store under different conditions temp_neg_80 -80°C aliquot->temp_neg_80 Store under different conditions temp_rt Room Temperature aliquot->temp_rt Store under different conditions time_points Analyze at Time Points (e.g., T=0, 1, 3, 6 months) temp_neg_20->time_points temp_neg_80->time_points temp_rt->time_points analytical_method Analytical Method (e.g., LC-MS/MS, GC-MS) time_points->analytical_method compare Compare to T=0 analytical_method->compare

Caption: Workflow for NMOR solution preparation and stability testing.

Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound cluster_photolytic Photolytic Degradation (UV Light) cluster_oxidative Oxidative Degradation (ROS) cluster_hydrolytic Catalytic Hydrolysis cluster_thermal Thermal Denitrosation (Heat) nmor This compound photolysis_products Amines + NO• radicals nmor->photolysis_products UV-dependent cleavage of N-N bond oxidation_products Nitrite/Nitrate Derivatives nmor->oxidation_products ROS-driven oxidation hydrolysis_products Secondary Amines nmor->hydrolysis_products Accelerated by metals/excipients thermal_products Nitrosyl Radicals + Amides nmor->thermal_products Heat-driven decomposition

Caption: Overview of NMOR degradation pathways.[14]

References

Application Notes and Protocols for N-Nitrosomorpholine (NMOR) Administration in Rodents via Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent hepatocarcinogen widely used in experimental animal models to induce liver tumors, particularly hepatocellular carcinoma (HCC) and hemangiosarcomas.[1][2] Its administration via drinking water offers a non-invasive, chronic exposure method that mimics potential environmental exposure routes. These application notes provide detailed protocols and quantitative data for researchers aiming to establish NMOR-induced carcinogenesis models in rodents.

Quantitative Data on NMOR-Induced Carcinogenesis

The following tables summarize dose-response data from studies administering NMOR to rodents in their drinking water.

Table 1: Dose-Response of this compound in Female F344 Rats

NMOR Concentration in Drinking Water (mg/L)Duration of Treatment (weeks)Average Total Dose per Rat (mg)Incidence of Hepatocellular Neoplasms (Benign or Malignant)Incidence of Hepatic Hemangiosarcomas
10025250High (Statistically Significant)Significant
4040160High (Statistically Significant)Significant
165080Statistically Significant IncreaseNot specified
6.45032Statistically Significant IncreaseNot specified
2.610013Statistically Significant IncreaseNot specified
11005Statistically Significant IncreaseNot specified
0.41002Statistically Significant IncreaseNot specified
01000ControlControl

Data adapted from a dose-response study in F344 rats.[1]

Table 2: Tumorigenicity of this compound in A/J Mice

CompoundTotal Dose (µmol/mouse)Duration of Treatment (weeks)Study Duration (weeks)Lung Tumor Multiplicity (tumors/mouse)
NMOR53-55103020.3

Data from a comparative tumorigenicity study.[3]

Experimental Protocols

This section outlines a comprehensive protocol for the administration of NMOR to rodents via their drinking water. This protocol is a synthesis of best practices and should be adapted to specific research goals and institutional animal care and use committee (IACUC) guidelines.

Animal Selection and Acclimatization
  • Species and Strain: F344 rats are a commonly used strain for NMOR-induced hepatocarcinogenesis studies.[1] Sprague-Dawley rats have also been used.[4] The choice of species and strain should be justified based on the study objectives.

  • Sex: Both male and female rodents can be used, but consistency within a study is crucial. Some studies have used female F344 rats.[1]

  • Age: Young adult animals are typically used at the start of the study.

  • Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment. During this period, they should have ad libitum access to standard chow and water.

Preparation of NMOR Drinking Water
  • NMOR Handling: this compound is a suspected human carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a chemical fume hood.

  • Vehicle: NMOR is typically dissolved in drinking water. The water should be of a quality consistent with standard animal husbandry (e.g., purified, or reverse osmosis water).

  • Concentration Calculation:

    • Determine the target daily dose of NMOR in mg/kg body weight.

    • Measure the average daily water consumption of the specific rodent strain and sex. This should be determined over several days before the study begins by weighing the water bottles daily.

    • Calculate the required concentration of NMOR in the drinking water using the following formula: Concentration (mg/L) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (L/day)

  • Preparation and Storage:

    • Prepare a stock solution of NMOR if necessary, which can then be diluted to the final concentration.

    • Prepare fresh NMOR-containing drinking water at least weekly. NMOR solutions are light-sensitive and should be stored in amber or foil-wrapped bottles.

Administration and Monitoring
  • Housing: Animals should be housed in a well-ventilated facility. Cages should be clearly labeled with the treatment group.

  • Water Bottles: Use water bottles that prevent leakage. Sipper tubes should be checked daily to ensure they are functioning correctly.

  • Administration Schedule: NMOR-containing water is typically provided ad libitum. In some studies, water intake is controlled to ensure a more precise dose.[1]

  • Monitoring:

    • Daily: Observe animals for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels. Check water bottles for leaks and proper function.

    • Weekly: Measure and record the body weight of each animal. Measure and record water consumption for each cage to monitor for any significant changes in intake.

    • Regularly: Palpate animals for the presence of any masses, although liver tumors are not typically palpable until advanced stages.

Humane Endpoints

Humane endpoints must be established in the IACUC protocol to minimize animal pain and distress. Endpoints may include:

  • Significant weight loss (e.g., >20% of baseline).

  • Presence of palpable tumors that exceed a certain size or interfere with normal function.

  • Signs of severe illness, such as lethargy, anorexia, dehydration, or respiratory distress.

  • Ulceration or infection of tumors.

Necropsy and Tissue Collection
  • At the end of the study or when an animal reaches a humane endpoint, it should be euthanized according to the approved IACUC protocol.

  • Perform a thorough necropsy, with a particular focus on the liver and other abdominal and thoracic organs.

  • Record the number, size, and location of all visible tumors.

  • Collect liver tissue and any observed tumors for histopathological analysis. Tissues can be fixed in 10% neutral buffered formalin.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_endpoint Endpoint & Analysis animal_selection Animal Selection & Acclimatization water_consumption Determine Baseline Water Consumption animal_selection->water_consumption nmor_prep Prepare NMOR Solution water_consumption->nmor_prep administration Administer NMOR in Drinking Water nmor_prep->administration monitoring Daily/Weekly Monitoring (Body Weight, Water Intake, Clinical Signs) administration->monitoring endpoint Humane Endpoint or Study Termination monitoring->endpoint necropsy Necropsy & Tumor Assessment endpoint->necropsy histology Histopathological Analysis necropsy->histology

Caption: Experimental workflow for NMOR administration.

Signaling Pathway in NMOR-Induced Hepatocarcinogenesis

NMOR is a procarcinogen that requires metabolic activation by cytochrome P450 enzymes to form a reactive alkylating agent. This agent can then form DNA adducts, leading to genetic mutations. A key mutation observed in NMOR-induced liver tumors is in the Ha-ras oncogene.[5] Activation of Ras can trigger downstream signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which promote cell proliferation and inhibit apoptosis, ultimately leading to tumor development.

signaling_pathway cluster_initiation Initiation cluster_proliferation Promotion & Progression NMOR This compound Metabolic_Activation Metabolic Activation (Cytochrome P450) NMOR->Metabolic_Activation Alkylating_Agent Reactive Alkylating Agent Metabolic_Activation->Alkylating_Agent DNA_Adducts DNA Adducts Alkylating_Agent->DNA_Adducts Ras_Mutation Ha-ras Mutation DNA_Adducts->Ras_Mutation Ras Ras Ras_Mutation->Ras Oncogenic Activation Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Increased Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: NMOR-induced hepatocarcinogenesis signaling.

References

Application Notes and Protocols for Studying DNA Repair Pathways In Vitro Using N-Nitrosomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent mutagen and carcinogen that serves as a valuable tool for studying the intricacies of DNA damage and repair pathways in vitro.[1] As a member of the N-nitroso compound family, NMOR requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its genotoxic effects.[2] This activation leads to the formation of reactive electrophilic species that can induce a variety of DNA lesions, including DNA strand breaks and alkali-labile sites.[3][4] Consequently, cellular DNA repair mechanisms are triggered to counteract this damage. These application notes provide a comprehensive guide for utilizing NMOR in in vitro settings to investigate key DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and the role of O6-methylguanine-DNA methyltransferase (MGMT).

Mechanism of Action and DNA Damage Profile

Upon metabolic activation, NMOR is converted into a reactive diazonium-containing aldehyde intermediate.[2] This highly unstable species can directly interact with DNA, leading to the formation of various DNA adducts. While the complete adduct profile of NMOR is not exhaustively characterized, studies on similar cyclic nitrosamines, such as N-nitrosopyrrolidine (NPYR) and N-nitrosopiperidine (NPIP), provide insights into the likely types of damage. These include:

  • Alkylated Bases: Formation of adducts at various positions on DNA bases, such as N7-alkylguanine, O6-alkylguanine, and N3-alkyladenine.[2][5]

  • DNA Strand Breaks: Both single-strand and double-strand breaks can occur as a direct result of adduct formation or during the subsequent repair processes.[3]

  • Alkali-Labile Sites: These are sites in the DNA that are susceptible to breakage under alkaline conditions, often indicative of abasic sites or certain types of base modifications.[3][4]

  • DNA Crosslinks: The bifunctional nature of the reactive metabolite can lead to the formation of intra- or inter-strand crosslinks, which are particularly cytotoxic lesions.[2]

The specific types of DNA adducts formed will dictate which DNA repair pathways are activated.

Key DNA Repair Pathways in NMOR-Induced Damage

The cellular response to NMOR-induced DNA damage involves a coordinated effort of multiple DNA repair pathways.

Base Excision Repair (BER)

The BER pathway is primarily responsible for the removal of small, non-helix-distorting base lesions, such as those caused by alkylation.[6] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. Given that nitrosamines are known to induce N-alkylated bases like N7-methylguanine and N3-methyladenine, BER is a critical pathway in repairing NMOR-induced damage.[5]

Nucleotide Excision Repair (NER)

The NER pathway is responsible for repairing bulky, helix-distorting DNA adducts.[7] While less is known about the specific role of NER in response to NMOR, the formation of certain bulky adducts or crosslinks, as suggested by studies on related compounds, would likely trigger this repair mechanism.[7][8]

O6-Methylguanine-DNA Methyltransferase (MGMT)

MGMT is a specialized DNA repair protein that directly reverses alkylation damage at the O6 position of guanine.[9][10] O6-alkylguanine adducts are highly mutagenic lesions, and the activity of MGMT is crucial in preventing mutations. The involvement of MGMT in repairing damage from nitrosamines is well-established, making it a key area of investigation in NMOR studies.[11][12][13]

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of this compound.

Table 1: Dose-Dependent DNA Damage Measured by the Comet Assay

Cell LineNMOR ConcentrationExposure Time% Tail DNA (Mean ± SD)Reference
Caco-20 µM (Control)1 hour5.2 ± 1.1[3]
Caco-21 mM1 hour15.8 ± 2.3[3]
Caco-25 mM1 hour32.4 ± 4.5[3]
Caco-210 mM1 hour48.7 ± 5.1[3]
HepG20 µM (Control)30 minNot specified[14]
HepG21 mM30 minSignificant increase[14]
HepG210 mM30 minSignificant increase[14]
V790 µM (Control)30 minNot specified[14]
V791 mM30 minSignificant increase[14]
V7910 mM30 minSignificant increase[14]

Table 2: Cytotoxicity of NMOR Measured by MTT Assay

Cell LineNMOR ConcentrationExposure TimeCell Viability (%) (Mean ± SD)IC50 ValueReference
MCF-70 µg/mL (Control)24 hours100\multirow{5}{}{~766.68 µg/mL}[15]
MCF-725 µg/mL24 hours~90[15]
MCF-750 µg/mL24 hours~85[15]
MCF-7100 µg/mL24 hours~75[15]
MCF-7200 µg/mL24 hours~60[15]
A5490 µM (Control)24 hours100\multirow{4}{}{100 ppm}[16]
A54925 ppm24 hours~90[16]
A54950 ppm24 hours~75[16]
A549100 ppm24 hours50[16]

Table 3: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineNMOR ConcentrationExposure Time% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsReference
Hypothetical Data0 µM (Control)48 hours2-5%1-3%Inferred from[17]
Hypothetical DataLow µM48 hours10-20%5-10%Inferred from[17]
Hypothetical DataMid µM48 hours25-40%15-25%Inferred from[17]
Hypothetical DataHigh µM48 hours40-60%30-50%Inferred from[17]

Note: Specific quantitative data for NMOR-induced apoptosis via Annexin V/PI is limited in the public domain. The data presented here is hypothetical and serves as a template for expected results based on the known genotoxic and cytotoxic effects of NMOR.

Experimental Protocols

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA single-strand breaks and alkali-labile sites induced by NMOR.

Materials:

  • Cell line of interest (e.g., HepG2, Caco-2)

  • This compound (NMOR)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, Propidium Iodide)

  • Microscope slides

  • Electrophoresis tank

Protocol:

  • Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of NMOR for the desired duration (e.g., 1-4 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by trypsinization. Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS.

  • Embedding Cells in Agarose: Mix a small volume of the cell suspension with LMPA and quickly pipette the mixture onto a microscope slide pre-coated with NMPA. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm and conduct electrophoresis for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

  • Staining: Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters such as % tail DNA, tail length, and olive tail moment.

MTT Cell Viability Assay

Objective: To assess the cytotoxicity of NMOR by measuring the metabolic activity of cells.

Materials:

  • Cell line of interest

  • NMOR

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of NMOR for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of NMOR that inhibits cell growth by 50%).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with NMOR.

Materials:

  • Cell line of interest

  • NMOR

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with different concentrations of NMOR for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add more 1X Annexin V Binding Buffer to each tube and analyze the stained cells promptly using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Visualization of Pathways and Workflows

NMOR_Activation_and_DNA_Damage NMOR This compound (NMOR) CYP450 Cytochrome P450 (Metabolic Activation) NMOR->CYP450 Reactive_Intermediate Reactive Diazonium Intermediate CYP450->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA DNA_Adducts DNA Adducts (Alkylated Bases, Crosslinks) DNA->DNA_Adducts Strand_Breaks DNA Strand Breaks (SSBs & DSBs) DNA->Strand_Breaks DNA_Repair_Response cluster_damage NMOR-Induced DNA Damage cluster_outcome Cellular Outcomes Alkylated_Bases Alkylated Bases (e.g., N7-G, O6-G) BER Base Excision Repair (BER) Alkylated_Bases->BER MGMT MGMT Alkylated_Bases->MGMT O6-Guanine Bulky_Adducts Bulky Adducts & Crosslinks NER Nucleotide Excision Repair (NER) Bulky_Adducts->NER Strand_Breaks Strand Breaks DSB_Repair DSB Repair (HR & NHEJ) Strand_Breaks->DSB_Repair Repair DNA Repair BER->Repair NER->Repair MGMT->Repair DSB_Repair->Repair Apoptosis Apoptosis Repair->Apoptosis If damage is overwhelming Mutation Mutation Repair->Mutation If repair is error-prone Experimental_Workflow cluster_assays In Vitro Assays start Cell Culture treatment Treat with NMOR (Dose-Response) start->treatment harvest Harvest Cells treatment->harvest comet Comet Assay (DNA Damage) harvest->comet mtt MTT Assay (Cell Viability) harvest->mtt annexin Annexin V/PI (Apoptosis) harvest->annexin analysis Data Analysis & Interpretation comet->analysis mtt->analysis annexin->analysis

References

Application Notes and Protocols for Screening Potential Anti-Cancer Therapeutics Using N-Nitrosomorpholine (NMOR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

N-Nitrosomorpholine (NMOR) is a potent carcinogenic agent widely utilized in preclinical cancer research to induce tumors in animal models, primarily hepatocellular carcinoma (HCC) in rats.[1] Its mechanism of action involves metabolic activation, leading to the formation of DNA adducts and subsequent genetic mutations that drive tumorigenesis. This chemically induced cancer model provides a valuable platform for studying the efficacy and mechanisms of novel anti-cancer therapeutics in a controlled in vivo setting.

These application notes provide detailed protocols for establishing an NMOR-induced hepatocellular carcinoma model in rats and for utilizing this model to screen potential anti-cancer drug candidates. The methodologies outlined herein are designed to ensure reproducibility and generate robust, quantifiable data to inform the drug development process.

II. Carcinogenesis and Signaling Pathways

The carcinogenic activity of NMOR is initiated by its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process generates reactive electrophilic intermediates that can form covalent bonds with cellular macromolecules, most critically DNA. The formation of DNA adducts can lead to miscoding during DNA replication, resulting in mutations in key oncogenes and tumor suppressor genes.

While a definitive, detailed signaling cascade exclusively for NMOR is not fully elucidated in the literature, the downstream consequences of the initial DNA damage are understood to converge on signaling pathways commonly dysregulated in liver cancer. These include the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are central regulators of cell proliferation, survival, and apoptosis. The sustained activation of these pathways, driven by NMOR-induced mutations, promotes the clonal expansion of transformed hepatocytes and the progression to hepatocellular carcinoma.

NMOR_Carcinogenesis_Pathway NMOR This compound (NMOR) Metabolic_Activation Metabolic Activation (Cytochrome P450) NMOR->Metabolic_Activation Reactive_Metabolites Reactive Electrophilic Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutations Genetic Mutations (Oncogenes, Tumor Suppressors) DNA_Adducts->Mutations Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Activation Mutations->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Activation Mutations->PI3K_Akt_mTOR Proliferation Increased Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Ras_Raf_MEK_ERK->Apoptosis_Inhibition PI3K_Akt_mTOR->Proliferation PI3K_Akt_mTOR->Apoptosis_Inhibition HCC Hepatocellular Carcinoma (HCC) Proliferation->HCC Apoptosis_Inhibition->HCC

NMOR-Induced Carcinogenesis Signaling Pathway

III. Experimental Protocols

A. NMOR-Induced Hepatocellular Carcinoma Model in Rats

This protocol is adapted from a study on the effects of verapamil (B1683045) on NMOR-induced hepatocarcinogenesis.[2]

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Age: 6 weeks at the start of the experiment

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

  • This compound (NMOR)

  • Sterile drinking water

  • Animal caging and husbandry supplies

3. Procedure:

  • Acclimatization: Acclimate the rats to the laboratory environment for at least one week prior to the start of the experiment.

  • NMOR Administration:

    • Prepare a solution of NMOR in the drinking water at a concentration of 0.01% (100 ppm).

    • Provide the NMOR-containing water to the rats as their sole source of drinking water for a period of 8 weeks.

    • Monitor water consumption to ensure consistent NMOR intake.

  • Tumor Development:

    • After the 8-week NMOR administration period, switch the rats back to regular drinking water.

    • Allow for a tumor development period. In the cited study, pre-neoplastic and neoplastic lesions were examined at 16 weeks from the start of the experiment.[2] The timeline for the appearance of metastatic liver cancer can be up to 30 to 40 weeks.

B. Screening of Anti-Cancer Therapeutics

1. Experimental Design:

  • Groups:

    • Control Group: Rats administered NMOR but receive a vehicle control instead of the therapeutic agent.

    • Treatment Group(s): Rats administered NMOR and the experimental therapeutic agent(s) at various doses.

    • Negative Control (Optional): Rats not administered NMOR or the therapeutic agent to monitor baseline health.

  • Sample Size: A sufficient number of animals per group (typically 8-12) should be used to achieve statistical power.

2. Procedure:

  • Tumor Induction: Induce hepatocellular carcinoma in all rats (except the negative control group) as described in Protocol A.

  • Therapeutic Administration:

    • The timing of therapeutic administration can vary depending on the study's objective (e.g., prevention vs. treatment of established tumors). For a treatment study, begin administration after the tumor induction period.

    • Administer the therapeutic agent and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection, oral gavage). In the verapamil study, injections were given every other day for 16 weeks from the start of the experiment.[2]

  • Monitoring and Data Collection:

    • Monitor the general health and body weight of the animals regularly.

    • At the end of the experimental period, euthanize the animals and perform a necropsy.

    • Excise the liver and other organs for analysis.

    • Record the number and size of visible tumor nodules on the liver surface.

  • Endpoint Analysis:

    • Histopathology: Fix liver tissue in 10% formalin, embed in paraffin, and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining to confirm the presence of hepatocellular carcinoma and assess tumor morphology.

    • Immunohistochemistry: Stain for markers of pre-neoplastic and neoplastic lesions, such as gamma-glutamyl transpeptidase (GGT) and placental glutathione (B108866) S-transferase (GST-P).[2]

    • Tumor Burden Quantification: Calculate the incidence of hepatocellular carcinoma and the volume of tumors as a percentage of the total liver parenchyma.

    • Biochemical Analysis: Analyze serum samples for liver function enzymes (e.g., ALT, AST) and tumor markers (e.g., alpha-fetoprotein).

Drug_Screening_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Tumor_Induction NMOR Administration (Tumor Induction) Acclimatization->Tumor_Induction Group_Assignment Random Group Assignment Tumor_Induction->Group_Assignment Control_Group Control Group (Vehicle) Group_Assignment->Control_Group Treatment_Group Treatment Group (Therapeutic Agent) Group_Assignment->Treatment_Group Monitoring Monitoring (Health, Body Weight) Control_Group->Monitoring Treatment_Group->Monitoring Endpoint Endpoint (Euthanasia) Monitoring->Endpoint Necropsy Necropsy & Tissue Collection Endpoint->Necropsy Analysis Data Analysis (Histology, Tumor Burden) Necropsy->Analysis End End Analysis->End

Experimental Workflow for In Vivo Drug Screening

IV. Data Presentation

Quantitative data from therapeutic screening studies should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.

Table 1: Efficacy of Verapamil on NMOR-Induced Hepatocellular Carcinoma in Rats [2]

ParameterNMOR + Vehicle (Control)NMOR + Verapamil (Treatment)p-value
Incidence of Hepatocellular Carcinoma (%) 10050< 0.05
**Number of GGT-Positive Lesions (per cm²) **15.8 ± 2.18.2 ± 1.5< 0.01
Number of GST-P-Positive Lesions (per cm²) 18.3 ± 2.59.1 ± 1.8< 0.01
Volume of Hepatocellular Carcinoma (% of parenchyma) 12.5 ± 3.14.2 ± 1.2< 0.01

Data are presented as mean ± standard error. GGT: gamma-glutamyl transpeptidase; GST-P: placental glutathione S-transferase.

V. Conclusion

The NMOR-induced hepatocellular carcinoma model in rats is a robust and reproducible system for the preclinical evaluation of anti-cancer therapeutics. The detailed protocols and application notes provided here offer a framework for researchers to effectively utilize this model in their drug discovery and development efforts. Careful adherence to these methodologies will enable the generation of high-quality, quantitative data to assess the efficacy of novel therapeutic agents and advance the development of new treatments for liver cancer.

References

In Vivo Imaging of N-Nitrosomorpholine-Induced Tumor Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent genotoxic carcinogen widely utilized in preclinical research to induce liver tumors in animal models, particularly rats and mice.[1][2] Its reliability in inducing hepatocellular carcinoma (HCC) makes it a valuable tool for studying hepatocarcinogenesis, evaluating novel therapeutic agents, and developing non-invasive diagnostic and monitoring techniques.[3][4] This document provides detailed application notes and protocols for inducing tumors with NMOR and monitoring their progression using in vivo imaging modalities.

NMOR is metabolized in the liver, leading to the formation of reactive intermediates that cause DNA damage and oxidative stress.[5] This initiation phase is followed by a promotion phase characterized by chronic inflammation and compensatory cell proliferation, ultimately leading to the development of preneoplastic foci, adenomas, and carcinomas. The progression of these lesions can be longitudinally and quantitatively monitored using various in vivo imaging techniques.

Data Presentation

Table 1: Quantitative Analysis of NMOR-Induced Tumor Induction in Rats

This table summarizes typical quantitative outcomes of NMOR-induced hepatocarcinogenesis in rats, focusing on tumor incidence and histopathological findings.

ParameterNMOR Treatment GroupControl GroupReference
Treatment Regimen 200 mg/L in drinking water for 8 weeksNormal drinking water[2]
Observation Period Up to 17 weeks post-treatmentUp to 17 weeks post-treatment[2]
Tumor Incidence (Nodularity) 1/18 rats at 17 weeks0/18 rats[2]
Liver Fibrosis (Coarseness) 22/26 rats at 8 weeks0/26 rats[2]
Ascites 5/26 rats at 8 weeks, increasing over time0/26 rats[2]
Table 2: Quantitative In Vivo Imaging Data for Monitoring Liver Tumor Growth

This table provides a template for summarizing quantitative data obtained from in vivo imaging of liver tumors. While specific data for NMOR-induced tumors with these modalities is limited in publicly available literature, this format can be used to record experimental findings.

Imaging ModalityParameterWeek 4Week 8Week 12Week 16Reference
MRI Tumor Volume (mm³) e.g., 10 ± 2e.g., 50 ± 10e.g., 200 ± 40e.g., 500 ± 100Adapted from[6]
T2 Relaxation Time (ms) e.g., 45 ± 5e.g., 55 ± 7e.g., 65 ± 8e.g., 75 ± 10Adapted from[6]
Bioluminescence Total Flux (photons/s) e.g., 1x10⁵e.g., 5x10⁵e.g., 2x10⁶e.g., 8x10⁶Adapted from[7][8]
Tumor Burden (%) e.g., <1e.g., 2-3e.g., 5-7e.g., >10Adapted from[4]
Ultrasound Tumor Diameter (mm) e.g., 1-2e.g., 3-5e.g., 6-8e.g., >10Adapted from[2][9]
Nodularity Score e.g., 1e.g., 2e.g., 3e.g., 4Adapted from[2]

Signaling Pathways in NMOR-Induced Hepatocarcinogenesis

NMOR-induced liver cancer progression involves the alteration of several key signaling pathways that regulate cell proliferation, survival, and inflammation. A simplified representation of these interconnected pathways is provided below. Chronic liver injury caused by NMOR leads to the activation of inflammatory pathways such as NF-κB in immune cells (e.g., Kupffer cells). These cells then release pro-inflammatory cytokines like TNF-α and IL-6, which in turn activate STAT3 and other signaling cascades in hepatocytes, promoting their proliferation and survival, and contributing to tumor development.

NMOR_Signaling_Pathway cluster_initiation Initiation cluster_promotion Promotion & Progression NMOR This compound Metabolism Hepatic Metabolism (P450 enzymes) NMOR->Metabolism DNA_Damage DNA Adducts & Reactive Oxygen Species Metabolism->DNA_Damage Inflammation Chronic Inflammation (Kupffer Cell Activation) DNA_Damage->Inflammation  Cellular Injury NFkB NF-κB Pathway Inflammation->NFkB Cytokines TNF-α, IL-6 STAT3 STAT3 Pathway Cytokines->STAT3 NFkB->Cytokines Proliferation Hepatocyte Proliferation & Survival STAT3->Proliferation Tumor Hepatocellular Carcinoma Proliferation->Tumor

NMOR-induced hepatocarcinogenesis signaling cascade.

Experimental Protocols

Protocol 1: Induction of Hepatocellular Carcinoma in Rats using this compound

This protocol describes the induction of liver tumors in Sprague-Dawley rats through the oral administration of NMOR in drinking water.

Materials:

  • This compound (NMOR)

  • Sprague-Dawley rats (male, 6-8 weeks old)

  • Drinking water

  • Animal caging and husbandry supplies

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Acclimatization: Acclimatize rats to the animal facility for at least one week prior to the start of the experiment.

  • NMOR Solution Preparation: Prepare a solution of NMOR in drinking water at a concentration of 200 mg/L. Handle NMOR with appropriate safety precautions as it is a potent carcinogen.[2]

  • Administration: Provide the NMOR-containing drinking water to the rats ad libitum for a period of 8 weeks.[4] The control group should receive normal drinking water.

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. Record body weight weekly.

  • Post-Treatment: After the 8-week treatment period, replace the NMOR solution with normal drinking water.

  • Tumor Development: Allow tumors to develop over a period of several weeks to months. The onset of tumor formation can be monitored using in vivo imaging starting from around 8 weeks post-treatment initiation.[2]

NMOR_Induction_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Observation Acclimatize Acclimatize Rats (1 week) Prepare_NMOR Prepare NMOR Solution (200 mg/L in water) Administer Administer NMOR Water (8 weeks) Acclimatize->Administer Prepare_NMOR->Administer Monitor_Health Daily Health Monitoring & Weekly Weight Normal_Water Return to Normal Water Administer->Normal_Water Imaging Longitudinal In Vivo Imaging (starting at week 8) Normal_Water->Imaging

Workflow for NMOR-induced liver tumor model.
Protocol 2: Longitudinal Monitoring of Tumor Progression using Magnetic Resonance Imaging (MRI)

This protocol outlines the use of MRI for the non-invasive, longitudinal assessment of tumor growth and characteristics in an NMOR-induced liver cancer model.

Materials:

  • Rat with NMOR-induced liver tumor

  • Small animal MRI scanner (e.g., 1.5T or higher)

  • Anesthesia system (e.g., isoflurane)

  • Physiological monitoring system (respiration, temperature)

  • Contrast agent (optional, e.g., gadolinium-based)

Procedure:

  • Animal Preparation: Anesthetize the rat using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place the animal on a heated stage to maintain body temperature.

  • Positioning: Position the rat in the MRI scanner to ensure the liver is within the imaging field of view.

  • Image Acquisition:

    • Acquire T2-weighted images (e.g., Turbo Spin Echo sequence) to visualize tumor location and volume. These sequences are sensitive to tissue water content and provide good contrast between tumor and surrounding liver parenchyma.[6]

    • Acquire T1-weighted images before and after the administration of a contrast agent (if used) to assess tumor vascularity and enhancement patterns.[6][10]

  • Data Analysis:

    • Use imaging software to manually or semi-automatically segment the tumor volumes from the T2-weighted images at each time point.

    • Calculate the tumor volume (in mm³).

    • Analyze signal intensity changes in T1-weighted images post-contrast to assess tumor perfusion and viability.

  • Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., every 2-4 weeks) to track tumor growth and response to any therapeutic interventions.

Protocol 3: In Vivo Bioluminescence Imaging (BLI) of Tumor Burden

This protocol is applicable for monitoring tumor burden in models where the tumor cells have been engineered to express a luciferase reporter gene. While not a direct application for chemically-induced models unless transgenic animals are used, it is a powerful tool for studying tumor growth and response to therapy.

Materials:

  • Animal model with luciferase-expressing liver tumors

  • In vivo imaging system (e.g., IVIS Spectrum)

  • D-luciferin substrate

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

  • Animal Preparation: Anesthetize the animal with isoflurane.

  • Substrate Administration: Inject the D-luciferin solution intraperitoneally at a dose of 150 mg/kg body weight.

  • Imaging: Wait for the optimal time for substrate distribution (typically 10-15 minutes). Place the animal in the imaging chamber of the in vivo imaging system.

  • Image Acquisition: Acquire bioluminescence images. The exposure time will depend on the signal intensity.

  • Data Analysis:

    • Define a region of interest (ROI) over the liver/tumor area.

    • Quantify the bioluminescent signal as total flux (photons/second).

    • The signal intensity correlates with the number of viable tumor cells.[8][11]

  • Longitudinal Monitoring: Repeat the imaging procedure at desired time points to monitor changes in tumor burden.

Conclusion

The use of NMOR to induce hepatocarcinogenesis in rodent models, combined with advanced in vivo imaging techniques, provides a robust platform for cancer research and drug development. These protocols offer a framework for establishing and monitoring these tumor models, enabling the quantitative assessment of tumor progression and the evaluation of therapeutic efficacy in a longitudinal manner. Careful adherence to these methodologies will ensure the generation of reproducible and reliable data for advancing our understanding and treatment of hepatocellular carcinoma.

References

Troubleshooting & Optimization

N-Nitrosomorpholine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of N-Nitrosomorpholine (NMOR).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is stable at room temperature in neutral and alkaline aqueous solutions for over 14 days when protected from light.[1] However, its stability is reduced in acidic solutions.[1] It is sensitive to light, especially UV light, which can cause degradation.[1][2] It is also considered air-sensitive and combustible.[3][4][5][6]

Q2: What are the primary factors that cause this compound to degrade?

A2: The primary factors leading to the degradation of this compound are exposure to light (particularly UV light), acidic conditions, and contact with strong oxidizing agents.[1][4][5][6][7] Heat can also cause decomposition, leading to the emission of toxic fumes of nitrogen oxides.[4][5][7]

Q3: How does light exposure, specifically UVA irradiation, affect NMOR's activity?

A3: Exposure to UVA irradiation can render this compound directly mutagenic, even without metabolic activation.[8] A study has shown that this induced mutagenic activity is stable, with about 79% of its damaging potential remaining after 10 days of storage at temperatures of 37°C, 4°C, or -20°C.[8]

Q4: What happens when this compound decomposes?

A4: When heated to decomposition, this compound emits toxic fumes containing nitrogen oxides.[4][5][7] Photolytic degradation in solution can lead to various reaction products.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage.Verify storage conditions. Ensure the compound is protected from light, stored at the recommended temperature, and the container is tightly sealed. Consider using a fresh vial of the compound.
Visible change in the appearance of the compound (e.g., color change). Potential decomposition. This compound is typically a yellow crystalline solid or a golden liquid.[4][5][7] A significant change may indicate degradation.Do not use the compound if degradation is suspected. Dispose of it according to hazardous waste protocols.
Precipitate formation in this compound solution. The melting point of this compound is approximately 29°C (84°F).[10] If stored at low temperatures, it may solidify.Gently warm the solution to room temperature to redissolve the compound. Ensure complete dissolution before use.

Storage and Stability Data

Condition Recommendation/Observation Source
Temperature - Long-term: -20°C (stable for at least 2 years) - Short-term: +4°C - General Refrigeration: 2-8°C or <15°C[11],[3][4]
Light Protect from light, especially UV light. Store in the dark.[1][4][5][6][7]
Atmosphere Store under an inert gas as it is air-sensitive.[3]
pH Stable in neutral and alkaline aqueous solutions. Less stable in acidic solutions.[1]
Incompatibilities Incompatible with strong oxidizing agents.[4][5][6][7]
Container Store in a tightly closed container in a well-ventilated place.[12]

Experimental Protocols

Cited Experiment: Stability of Irradiated this compound

  • Objective: To investigate the genotoxicity and stability of this compound activity following UVA irradiation.

  • Methodology:

    • This compound was exposed to UVA irradiation.

    • The mutagenic activity of the irradiated NMOR was assessed using the Ames test, both with and without metabolic activation.

    • The stability of the mutagenic activity was evaluated by storing the irradiated NMOR at 37°C, 4°C, and -20°C for 10 days before re-testing its activity.[8]

  • Results: The study found that UVA-irradiated NMOR was directly mutagenic. This activity remained stable, with approximately 79% of its damaging potential present after 10 days of storage at the different temperatures.[8]

Visual Guides

StorageDecisionTree start Start: Storing this compound duration Storage Duration? start->duration short_term Short-Term (< 1 month) duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long temp_short Store at +4°C short_term->temp_short temp_long Store at -20°C long_term->temp_long protection Essential Protections temp_short->protection temp_long->protection light Protect from Light (Amber Vial/Dark) protection->light atmosphere Store under Inert Gas protection->atmosphere seal Tightly Sealed Container protection->seal incompatibilities Avoid Strong Oxidizing Agents protection->incompatibilities

Caption: Decision tree for proper this compound storage.

TroubleshootingWorkflow start Start: Unexpected Experimental Result check_appearance Check Visual Appearance of NMOR start->check_appearance appearance_ok Appearance is Normal (Yellow Solid/Liquid) check_appearance->appearance_ok OK appearance_bad Color Change/Degradation Suspected check_appearance->appearance_bad Not OK check_storage Review Storage Conditions appearance_ok->check_storage dispose Dispose of Compound Following Safety Protocols appearance_bad->dispose storage_ok Storage Conditions Correct check_storage->storage_ok Correct storage_bad Improper Storage Identified check_storage->storage_bad Incorrect other_factors Consider Other Experimental Variables storage_ok->other_factors correct_storage Correct Storage & Use Fresh Vial storage_bad->correct_storage

Caption: Troubleshooting workflow for NMOR-related issues.

References

Technical Support Center: N-Nitrosomorpholine Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the solubility of N-Nitrosomorpholine (NMOR) in various organic solvents. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound (NMOR)?

A1: this compound is a polar organic compound. It is completely soluble in water and shows good solubility in polar organic solvents.[1][2] It is described as being soluble in organic solvents generally.[3]

Q2: Is quantitative solubility data for NMOR in common organic solvents available?

A2: While qualitative descriptions of NMOR's solubility are available, comprehensive quantitative data across a wide range of organic solvents is limited in publicly accessible literature. The table below summarizes the available quantitative and qualitative data.

Q3: What are the key physical and chemical properties of NMOR relevant to its solubility?

A3: NMOR is typically a yellow crystalline solid or a golden liquid at room temperature.[4][5] Key properties are listed below:

  • Melting Point: 29°C[4][6]

  • Boiling Point: 225°C[4]

  • Appearance: Yellow crystals or gold liquid[4][5]

  • Stability: NMOR is stable but sensitive to light, especially UV light. It is incompatible with strong oxidizing agents and should be refrigerated and stored in the dark.[4][5]

Q4: What are the primary safety concerns when handling this compound?

A4: this compound is classified as a probable human carcinogen and a mutagen.[6][7] Therefore, it must be handled with extreme caution, using appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a fume hood. All handling procedures should be in accordance with safety data sheet (SDS) recommendations.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in water and various organic solvents.

SolventChemical ClassQuantitative SolubilityQualitative SolubilityCitation(s)
WaterProtic1000 g/L at 24°CCompletely soluble[8]
Dimethyl Sulfoxide (DMSO)Aprotic100 mg/mLSoluble[4]
MethanolProticNot AvailableSlightly soluble[9]
EthanolProticNot AvailableSoluble in polar organic solvents[1]
AcetoneAproticNot AvailableSoluble in organic solvents[3]
ChloroformAproticNot AvailableSoluble in polar organic solvents[1]
DichloromethaneAproticNot AvailableSoluble in organic solvents[2]
Ethyl AcetateAproticNot AvailableSoluble in organic solvents[3]
AcetonitrileAproticNot AvailableSoluble in organic solvents[3]

Note: "Not Available" indicates that specific quantitative data was not found in the searched literature.

Experimental Protocols

While a specific, standardized protocol for determining the solubility of this compound was not found, the following general methodology can be adapted from standard practices for organic compounds.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer and/or sonicator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Analysis: a. Determine the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC or GC-MS. b. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. c. From the calibration curve, determine the concentration of this compound in the saturated solution. This concentration represents the solubility of NMOR in that solvent at the specified temperature.

Workflow for Solubility Determination:

G cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis A Add excess NMOR to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (0.22 µm) D->E F Analyze filtrate by HPLC or GC-MS E->F G Determine concentration from calibration curve F->G H Solubility value obtained G->H G Start Dissolution Issue Encountered Incomplete Incomplete Dissolution? Start->Incomplete Precipitation Precipitation After Filtration? Incomplete->Precipitation No Equilibration Check Equilibration Time and Agitation Incomplete->Equilibration Yes Analysis Inaccurate Analytical Results? Precipitation->Analysis No TempChange Minimize Temperature Changes During Filtration Precipitation->TempChange Yes End Issue Resolved Analysis->End No, Resolved InternalStd Use Isotope-Labeled Internal Standard Analysis->InternalStd Yes Temp Verify Temperature Stability Equilibration->Temp Purity Check Purity of NMOR and Solvent Temp->Purity Purity->End Evaporation Prevent Solvent Evaporation TempChange->Evaporation Evaporation->End Chroma Optimize Chromatography InternalStd->Chroma Degradation Protect from Light and Check for Thermal Degradation Chroma->Degradation Degradation->End

References

Technical Support Center: Analysis of N-Nitrosomorpholine (NMOR) in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of N-Nitrosomorpholine (NMOR) from serum samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low NMOR recovery from serum samples?

A1: Low recovery of NMOR from serum is often attributed to a combination of factors, including:

  • Inefficient Extraction: The chosen extraction method (e.g., Solid-Phase Extraction - SPE, or Liquid-Liquid Extraction - LLE) may not be optimized for NMOR in a complex matrix like serum.

  • Matrix Effects: Co-extracted endogenous components from serum, such as phospholipids (B1166683) and proteins, can interfere with the ionization of NMOR in the mass spectrometer, leading to ion suppression and artificially low readings.[1]

  • Analyte Instability: NMOR can be sensitive to light and temperature. Improper sample handling and storage can lead to degradation of the analyte before analysis.

  • Suboptimal Analytical Conditions: Issues with the liquid chromatography (LC) or mass spectrometry (MS) parameters, such as mobile phase composition, gradient, or ionization source settings, can affect NMOR detection and quantification.

Q2: Which extraction method is better for NMOR from serum: SPE or LLE?

A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable methods for extracting NMOR from serum, and the choice depends on the specific requirements of the assay.

  • SPE often provides cleaner extracts, leading to reduced matrix effects and potentially higher reproducibility.[2] It is also more amenable to automation.

  • LLE is a simpler and often less expensive technique. However, it may be less efficient at removing all matrix interferences, which can impact recovery and data quality.[3]

A comparative analysis of recovery rates for various compounds shows that SPE can yield higher and more consistent recoveries than LLE.[1]

Q3: How can I minimize matrix effects in my NMOR analysis?

A3: Minimizing matrix effects is crucial for accurate quantification of NMOR in serum. Strategies include:

  • Optimizing Sample Preparation: Develop a robust SPE or LLE protocol to effectively remove interfering substances.

  • Chromatographic Separation: Modify your LC method to separate NMOR from co-eluting matrix components.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard, such as this compound-d8 (NMOR-d8), is highly recommended to compensate for matrix effects and variations in extraction efficiency.[4]

  • Dilution: Diluting the serum sample before extraction can reduce the concentration of interfering substances, but this may also lower the NMOR concentration, requiring a highly sensitive instrument.

Q4: What are the recommended storage conditions for serum samples containing NMOR?

A4: To ensure the stability of NMOR in serum samples, it is recommended to:

  • Protect from Light: Store samples in amber vials to prevent photodegradation.

  • Control Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is often acceptable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[5][6]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can lead to analyte degradation. Aliquoting samples into smaller volumes for single use is a good practice.

Troubleshooting Guide for Low NMOR Recovery

Issue 1: Low Recovery Using Solid-Phase Extraction (SPE)

Q: I am experiencing low and inconsistent recovery of NMOR from serum using an SPE method. What steps can I take to troubleshoot this?

A: Low recovery in SPE can stem from several factors throughout the extraction process. Here is a systematic approach to troubleshooting:

  • Verify the SPE Protocol: Ensure each step of your protocol is optimized for NMOR.

    • Sorbent Selection: Are you using the appropriate sorbent? For nitrosamines, reversed-phase (e.g., C18) or polymeric sorbents are commonly used.

    • Conditioning and Equilibration: Inadequate conditioning and equilibration of the SPE cartridge can lead to poor retention of the analyte. Ensure the sorbent is properly wetted.

    • Sample Loading: The flow rate during sample loading is critical. A slow and steady flow rate (e.g., 1 mL/min) allows for sufficient interaction between NMOR and the sorbent.

    • Washing Step: The wash solvent should be strong enough to remove interferences without eluting the NMOR. You may need to optimize the solvent composition (e.g., by adjusting the percentage of organic solvent in water).

    • Elution Step: The elution solvent must be strong enough to completely desorb NMOR from the sorbent. Consider increasing the volume of the elution solvent or using a stronger solvent.

  • Check for Analyte Breakthrough: NMOR may not be retained on the cartridge during sample loading or may be prematurely eluted during the wash step.

    • Action: Collect the flow-through from the sample loading and wash steps and analyze them for the presence of NMOR. If NMOR is detected, you will need to adjust the loading and wash conditions (e.g., by using a weaker wash solvent).

  • Ensure Complete Elution: NMOR may be irreversibly bound to the sorbent.

    • Action: After the initial elution, try a second elution with a stronger solvent and analyze this fraction for NMOR. If significant amounts are found, your primary elution solvent is not strong enough.

Issue 2: Low Recovery Using Liquid-Liquid Extraction (LLE)

Q: My LLE protocol for NMOR from serum is giving me poor recovery. How can I improve it?

A: Improving LLE recovery involves optimizing the partitioning of NMOR from the aqueous serum phase to the organic extraction solvent.

  • Optimize the Extraction Solvent: The choice of solvent is critical. Dichloromethane (B109758) is a commonly used solvent for nitrosamine (B1359907) extraction. A mixture of solvents can also be effective.

  • Adjust the pH: The pH of the serum sample can influence the extraction efficiency. For neutral compounds like NMOR, extraction is generally performed at a neutral pH. However, slight adjustments may be necessary to minimize the extraction of interfering acidic or basic compounds.

  • Increase Extraction Efficiency:

    • Salting Out: Adding a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of NMOR and drive it into the organic phase.[5]

    • Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.

    • Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and reduce recovery. These can be broken by centrifugation or by adding a small amount of a different organic solvent.

Issue 3: Suspected Matrix Effects

Q: I have good recovery of NMOR standards in a clean solvent, but the recovery drops significantly when I spike it into serum. How can I confirm and mitigate matrix effects?

A: This is a classic sign of matrix effects. Here's how to address it:

  • Confirming Matrix Effects:

    • Post-Extraction Spike Analysis: Compare the signal of NMOR spiked into a blank serum extract (after extraction) with the signal of NMOR in a neat solvent at the same concentration. A significant difference in signal intensity confirms the presence of matrix effects (ion suppression or enhancement).

  • Mitigating Matrix Effects:

    • Improve Sample Cleanup: Re-optimize your SPE or LLE method to remove more of the interfering matrix components. For SPE, this might involve a more rigorous wash step. For LLE, a back-extraction step could be beneficial.

    • Modify Chromatography: Adjusting the LC gradient to better separate NMOR from the region where matrix components elute can be effective.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. NMOR-d8 will be affected by the matrix in the same way as the unlabeled NMOR, allowing for accurate quantification based on the ratio of the two signals.[4]

Data Presentation

The following table summarizes representative recovery data for NMOR and other nitrosamines from various matrices using SPE and LLE, compiled from multiple sources. It is important to note that recovery can be highly dependent on the specific matrix and the details of the experimental protocol.

AnalyteMatrixExtraction MethodRecovery (%)Reference
NMOR and other N-nitrosaminesDrinking Water and WastewaterSolid-Phase Extraction (SPE)68 - 83[7]
Various DrugsPlasmaSolid-Phase Extraction (SPE)~98[1]
Various DrugsPlasmaLiquid-Liquid Extraction (LLE)~70[1]
Organic AcidsUrineSolid-Phase Extraction (SPE)84.1[3]
Organic AcidsUrineLiquid-Liquid Extraction (LLE)77.4[3]
13 NitrosaminesAntibody DrugsSalting-Out Liquid-Liquid Extraction (SALLE)75.4 - 114.7[5]

Experimental Protocols

The following are generalized protocols for SPE and LLE of NMOR from serum. These protocols should be considered as a starting point and may require optimization for your specific application and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) of NMOR from Serum
  • Sample Pre-treatment:

    • To 1 mL of serum, add an appropriate amount of NMOR-d8 internal standard.

    • Vortex briefly to mix.

    • Dilute the sample with 1 mL of 4% phosphoric acid in water.

    • Vortex and centrifuge to precipitate proteins. Collect the supernatant.[8]

  • SPE Cartridge Conditioning:

    • Use a C18 or polymeric reversed-phase SPE cartridge.

    • Condition the cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Perform a second wash with 3 mL of 10% methanol in water to remove less polar interferences.

  • Drying:

    • Dry the cartridge thoroughly under a vacuum for 5-10 minutes.

  • Elution:

    • Elute the NMOR and internal standard with 2 x 1.5 mL of dichloromethane or another suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of NMOR from Serum
  • Sample Preparation:

    • To 1 mL of serum in a glass tube, add an appropriate amount of NMOR-d8 internal standard.

    • Vortex briefly to mix.

  • Extraction:

    • Add 5 mL of dichloromethane to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Repeat Extraction:

    • Repeat the extraction of the remaining aqueous layer with another 5 mL of dichloromethane.

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflows

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis serum 1. Serum Sample spike 2. Spike with Internal Standard serum->spike precipitate 3. Protein Precipitation spike->precipitate supernatant 4. Collect Supernatant precipitate->supernatant condition 5. Condition Cartridge supernatant->condition load 6. Load Sample condition->load wash 7. Wash load->wash elute 8. Elute NMOR wash->elute evaporate 9. Evaporate elute->evaporate reconstitute 10. Reconstitute evaporate->reconstitute lcms 11. LC-MS/MS Analysis reconstitute->lcms LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis serum 1. Serum Sample spike 2. Spike with Internal Standard serum->spike add_solvent 3. Add Extraction Solvent spike->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge collect 6. Collect Organic Layer centrifuge->collect evaporate 7. Evaporate collect->evaporate reconstitute 8. Reconstitute evaporate->reconstitute lcms 9. LC-MS/MS Analysis reconstitute->lcms Troubleshooting_Tree start Low NMOR Recovery check_method Which extraction method? start->check_method spe SPE check_method->spe SPE lle LLE check_method->lle LLE spe_issue Check for breakthrough in loading/wash steps? spe->spe_issue lle_issue Optimize LLE parameters lle->lle_issue breakthrough_yes Yes spe_issue->breakthrough_yes breakthrough_no No spe_issue->breakthrough_no adjust_load_wash Adjust loading flow rate or use weaker wash solvent breakthrough_yes->adjust_load_wash check_elution Incomplete elution? (Test with stronger solvent) breakthrough_no->check_elution elution_yes Yes check_elution->elution_yes elution_no No check_elution->elution_no stronger_eluent Use stronger or larger volume of elution solvent elution_yes->stronger_eluent matrix_effects_spe Suspect Matrix Effects elution_no->matrix_effects_spe solvent Change/optimize extraction solvent lle_issue->solvent ph Adjust pH of aqueous phase lle_issue->ph salting_out Add salt to aqueous phase lle_issue->salting_out multiple_extractions Perform multiple extractions lle_issue->multiple_extractions matrix_effects_lle Suspect Matrix Effects multiple_extractions->matrix_effects_lle

References

Technical Support Center: N-Nitrosomorpholine (NMOR) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of N-Nitrosomorpholine (NMOR) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact NMOR analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as NMOR, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification and poor sensitivity in your results.[1][2] In pharmaceutical analysis, the active pharmaceutical ingredient (API) and various excipients are common sources of matrix components that can interfere with nitrosamine (B1359907) analysis.[3]

Q2: How can I identify the presence of matrix effects in my NMOR data?

A2: Matrix effects can be identified by observing inconsistent and inaccurate results between samples. A common method to assess matrix effects is to compare the peak response of an analyte in a standard solution to the response of the same analyte spiked into a blank matrix extract. A significant difference in the signal intensity indicates the presence of matrix effects.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for NMOR?

A3: Effective sample preparation is crucial for minimizing matrix interference.[4] Commonly used techniques include:

  • Solid-Phase Extraction (SPE): This technique isolates analytes from a liquid sample using a solid stationary phase, which can effectively purify and concentrate NMOR while removing interfering compounds.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their solubility in two immiscible liquids, typically an aqueous phase and an organic solvent.[5][6]

  • Protein Precipitation (PPT): For biological matrices with high protein content, this method uses a precipitating agent to remove proteins, which can be a major source of interference.[6][7]

The choice of technique depends on the complexity of the sample matrix and the physicochemical properties of NMOR.

Q4: When should I use a stable isotope-labeled internal standard for NMOR analysis?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as NMOR-d8, is highly recommended to compensate for matrix effects and variability during sample preparation and analysis.[8][9] Since the SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, it will experience similar ion suppression or enhancement, allowing for more accurate and precise quantification.[9][10]

Q5: Can chromatographic conditions be optimized to mitigate matrix effects?

A5: Yes, optimizing chromatographic conditions is a key strategy. This includes:

  • Column Selection: Employing columns with different stationary phases, such as a pentafluorophenyl (PFP) phase, can improve the retention and separation of polar analytes like NMOR from matrix components.[8][11]

  • Gradient Optimization: Modifying the mobile phase gradient can help to chromatographically separate NMOR from interfering compounds.[12]

  • Diverter Valve: Using a diverter valve to direct the flow to waste during the elution of highly concentrated matrix components can prevent contamination of the mass spectrometer source.[2]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Splitting
Potential Cause Troubleshooting Step
Sample Solvent Mismatch Ensure the sample diluent is compatible with the initial mobile phase conditions to prevent peak distortion. Using water as a diluent where possible can lead to good peak shapes.[12]
Column Overloading Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[8]
Column Contamination Implement a column washing step after each run or use a guard column to protect the analytical column from strongly retained matrix components.
Issue 2: Ion Suppression or Enhancement
Potential Cause Troubleshooting Step
Co-eluting Matrix Components Optimize the chromatographic gradient to separate NMOR from the interfering peaks.[12]
Enhance sample cleanup using techniques like SPE or LLE to remove matrix components prior to injection.[5][8]
High Concentration of API or Excipients Dilute the sample to reduce the concentration of matrix components.
Inefficient Ionization Consider using an alternative ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[2]
No Internal Standard Incorporate a stable isotope-labeled internal standard (e.g., NMOR-d8) to correct for signal variations caused by matrix effects.[8][9]
Issue 3: High Background Noise
Potential Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and reagents.
Contaminated LC-MS System Clean the ion source and other components of the mass spectrometer.
Gas Quality The quality of the gas supplied to the instrument can impact the background noise for some nitrosamines.[12]
Issue 4: Inconsistent Quantification Results
Potential Cause Troubleshooting Step
Variable Matrix Effects Utilize a stable isotope-labeled internal standard to normalize the response and improve accuracy and precision.[9][10]
Inconsistent Sample Preparation Standardize and validate the sample preparation protocol to ensure consistency.[6] Consider automation to reduce manual pipetting errors.[5]
Analyte Instability Be aware that nitrosamines can be susceptible to photolysis and degradation during sample preparation.[2]

Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for nitrosamine analysis. The actual performance for NMOR may vary depending on the specific matrix, sample preparation method, and instrumentation used.

ParameterTypical ValueReference
Limit of Quantification (LOQ) 0.05 µg/g - 20 ppb[11][13]
Linearity (R²) > 0.998[11][13]
Accuracy (Recovery) 64.1% - 113.3%[13]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for the extraction of NMOR from a liquid sample matrix.

  • Conditioning: Condition the SPE cartridge with a suitable solvent to activate the sorbent.[5]

  • Sample Loading: Load the sample onto the conditioned cartridge. The analytes will be retained on the sorbent while some matrix components pass through.[5]

  • Washing: Wash the cartridge with a weak solvent to remove remaining interferences.[5]

  • Elution: Elute the retained NMOR from the cartridge using a stronger solvent.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.[14]

Protocol 2: LC-MS/MS Analysis

The following are general starting parameters for the LC-MS/MS analysis of NMOR. Method optimization will be required for specific applications.

Parameter Typical Condition
LC Column C18 or Pentafluorophenyl (PFP) column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Mode ESI Positive or APCI
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition for NMOR Q1: 117.1 -> Q3: 87.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Collection spike Spike with SIL-IS (NMOR-d8) sample->spike extraction Extraction (SPE or LLE) spike->extraction cleanup Cleanup extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lc_separation LC Separation concentrate->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification troubleshooting_matrix_effects start Inconsistent Results or Poor Sensitivity Observed check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement SIL-IS (e.g., NMOR-d8) check_is->implement_is No optimize_chroma Optimize Chromatography (Gradient, Column) check_is->optimize_chroma Yes result Improved Accuracy and Precision implement_is->result improve_prep Enhance Sample Prep (SPE, LLE) optimize_chroma->improve_prep dilute_sample Dilute Sample improve_prep->dilute_sample dilute_sample->result

References

Preventing artifactual formation of N-Nitrosomorpholine during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the artifactual formation of N-Nitrosomorpholine (NMOR) during sample preparation.

Troubleshooting Guide: Unexpected NMOR Detection or High Readings

This guide addresses specific issues that can lead to artificially high or false-positive NMOR results.

Issue 1: NMOR is detected in my blank or control samples.

  • Question: Why am I detecting this compound in samples that should be free of it?

  • Answer: The detection of NMOR in blank or control samples is a strong indicator of contamination or artifactual formation during the analytical process. Potential sources include contaminated solvents, glassware, or the in-situ formation from precursors present in your reagents or extraction thimbles. A primary cause can be the reaction of residual morpholine (B109124) or other secondary amines with nitrosating agents present in the laboratory environment or reagents.

Issue 2: NMOR levels are inconsistent across replicate samples.

  • Question: I'm observing high variability in NMOR concentrations between my sample replicates. What could be the cause?

  • Answer: Inconsistent NMOR levels often point to uncontrolled reactions occurring during sample preparation. The rate of nitrosamine (B1359907) formation is highly dependent on factors like localized pH changes, temperature fluctuations, and the heterogeneous distribution of precursors (amines and nitrites) within the sample matrix.[1] Ensure uniform and consistent sample handling for all replicates.

Issue 3: NMOR is only detected when using a specific extraction solvent.

  • Question: My NMOR results are significantly higher when I use dichloromethane (B109758) (DCM) for extraction compared to other solvents like methanol (B129727). Why is this happening?

  • Answer: Dichloromethane has been shown to potentially promote the in-situ formation of nitrosamines during sample extraction, especially in the presence of dimethylamine (B145610) (DMA) and nitrite (B80452) impurities.[2][3] If your sample matrix contains morpholine or related secondary amines and trace levels of nitrites, using DCM could be facilitating an artifactual reaction. Consider switching to an alternative solvent system, such as methanol or acetonitrile, and re-evaluating your results.[3]

Issue 4: Higher NMOR levels are observed in samples processed at room temperature versus those kept on ice.

  • Question: Does temperature during sample preparation affect NMOR formation?

  • Answer: Yes, temperature is a critical factor. Elevated temperatures can accelerate the rate of nitrosation reactions.[4][5] If your samples are left at room temperature for extended periods during preparation, there is a greater risk of artifactual NMOR formation. It is recommended to keep samples cooled on ice throughout the preparation process to minimize this risk.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for artifactual NMOR formation?

A1: The artifactual formation of NMOR requires two primary components: a nitrosatable amine and a nitrosating agent.[6]

  • Amine Precursor: Morpholine is the direct secondary amine precursor to NMOR.[7] Other potential sources include morpholine derivatives used as reagents or raw materials in manufacturing processes.[7]

  • Nitrosating Agent: These are species that can donate a nitroso group (-N=O). Common sources in a laboratory or manufacturing setting include:

    • Nitrite salts (e.g., sodium nitrite) under acidic conditions.[8][9]

    • Nitrous acid (HNO₂), which is formed from nitrites in an acidic environment.[1]

    • Trace contaminants in reagents, solvents, or from environmental sources like nitrogen oxides (NOx).

Q2: What role does pH play in the artifactual formation of NMOR?

A2: The pH of the sample solution is one of the most critical factors influencing NMOR formation. Nitrosation of secondary amines is typically favored under acidic conditions (pH 3-5), which facilitate the formation of the active nitrosating agent, nitrous acid, from nitrite salts.[10] While the reaction can occur at other pH levels, the risk is significantly elevated in an acidic environment. Conversely, maintaining a neutral to basic pH (pH > 7) can help prevent the formation of N-nitroso impurities.[10]

Q3: How can I prevent artifactual NMOR formation during my sample preparation?

A3: A multi-faceted approach is recommended to prevent artifactual NMOR formation:

  • pH Control: Adjust and maintain the pH of your sample preparation to be neutral or slightly basic, if compatible with your analyte's stability and extraction efficiency.

  • Use of Scavengers: Incorporate a nitrosating agent scavenger into your sample preparation diluent or extraction solvent.[11][12]

  • Temperature Control: Perform sample preparation steps at reduced temperatures (e.g., on an ice bath) to slow down the kinetics of the nitrosation reaction.[4]

  • Solvent Selection: Carefully select your extraction solvents. Avoid solvents like dichloromethane if artifactual formation is suspected, and consider alternatives like methanol or acetonitrile.[3]

  • Minimize Exposure to Light: NMOR can be light-sensitive, particularly to UV light.[13] Protect your samples from light during preparation and storage to prevent degradation.

Q4: What are common "scavengers" and how do they work?

A4: Scavengers, also known as nitrosation inhibitors, are chemical agents that react with and neutralize nitrosating agents before they can react with secondary amines like morpholine. Commonly used scavengers include:

  • Ascorbic Acid (Vitamin C): It is a highly effective antioxidant that rapidly reduces nitrous acid to nitric oxide (NO), preventing it from acting as a nitrosating agent.

  • Alpha-Tocopherol (Vitamin E): This is another antioxidant that can inhibit nitrosamine formation.[12]

  • Sulfamic Acid: It reacts directly with nitrous acid to form nitrogen gas, water, and sulfuric acid, thereby eliminating the nitrosating agent.

Data Summary

The following tables summarize key factors and mitigation strategies for preventing artifactual NMOR formation.

Table 1: Risk Factors for Artifactual NMOR Formation

Risk FactorDescriptionPotential Sources
Amine Precursor Presence of morpholine or its derivatives.APIs, excipients, degradation products, contaminated raw materials.
Nitrosating Agent Presence of nitrite salts or other nitrosating species.Contaminated reagents, water, excipients (e.g., those with residual nitrites).[14]
Acidic pH pH range of 3-5 significantly increases the rate of nitrosation.[10]Acidic reagents used in sample preparation, inherent pH of the drug product.
Elevated Temperature Higher temperatures accelerate the chemical reaction rate.[4]Sample preparation at room temperature, heat generated during sonication.
Choice of Solvent Certain solvents may promote the reaction.Use of dichloromethane (DCM) for extraction.[2][3]

Table 2: Mitigation Strategies and Recommended Actions

StrategyRecommended ActionMechanism of Action
pH Control Adjust sample diluent/solvent to pH > 7.Reduces the formation of the active nitrosating agent (nitrous acid).[10]
Use of Scavengers Add ascorbic acid, vitamin E, or sulfamic acid to the sample diluent.[11][12]Chemically neutralizes nitrosating agents.
Temperature Management Perform all sample preparation steps on an ice bath.Slows the kinetics of the nitrosation reaction.
Solvent Selection Replace DCM with methanol, acetonitrile, or other suitable solvents.[3]Avoids solvent-promoted in-situ formation.
Use of Labeled Internal Standards Spike samples with a stable isotope-labeled NMOR (e.g., NMOR-d8) at the start of preparation.[15]Compensates for variability during sample prep and analysis, but does not prevent artifact formation.

Experimental Protocols

Protocol 1: Sample Preparation with a Nitrosation Inhibitor

This protocol describes a general method for preparing a sample for LC-MS or GC-MS analysis while minimizing the risk of artifactual NMOR formation.

  • Preparation of Extraction Diluent:

    • Prepare your desired extraction solvent (e.g., 10% methanol in water).

    • Add a nitrosation inhibitor. For example, prepare a 10 mM solution of ascorbic acid in the extraction diluent. Ensure the scavenger is fully dissolved. Note: The optimal concentration of the scavenger may need to be determined empirically.

  • Sample Weighing and Dilution:

    • Accurately weigh the sample into a suitable volumetric flask.

    • If using a stable isotope-labeled internal standard (e.g., this compound-d8), spike the sample at this stage.[15]

    • Add the extraction diluent containing the scavenger to the flask.

  • Extraction:

    • Perform the extraction process (e.g., vortexing, sonicating) while keeping the sample vessel in an ice bath to maintain a low temperature.

  • Centrifugation and Filtration:

    • Centrifuge the sample to pellet any undissolved excipients.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) into an autosampler vial.

  • Analysis:

    • Analyze the sample promptly by a validated, sensitive, and selective method such as LC-MS/MS or GC-MS.[16][17]

Visualizations

Artifactual_NMOR_Formation_Pathway cluster_precursors Required Precursors cluster_conditions Conducive Conditions Morpholine Morpholine NMOR This compound (Artifact) Morpholine->NMOR Nitrite (NO2-) Nitrite (NO2-) Nitrous_Acid Nitrous Acid (HNO2) Nitrite (NO2-)->Nitrous_Acid + H+ (from Acidic pH) Acidic_pH Acidic pH (e.g., pH 3-5) Elevated_Temp Elevated Temperature Nitrous_Acid->NMOR Nitrosation Reaction (Accelerated by Heat)

Caption: Chemical pathway of artifactual this compound formation.

Prevention_Workflow cluster_prep Sample Preparation cluster_controls Prevention Controls Start Sample Weighing Add_Diluent Add Extraction Diluent Start->Add_Diluent Extraction Extraction (Vortex/Sonicate) Add_Diluent->Extraction Cleanup Centrifuge & Filter Extraction->Cleanup Analysis LC-MS or GC-MS Analysis Cleanup->Analysis Control_pH Adjust Diluent to pH > 7 Control_pH->Add_Diluent Add_Scavenger Add Scavenger (e.g., Ascorbic Acid) Add_Scavenger->Add_Diluent Control_Temp Keep on Ice Control_Temp->Extraction

Caption: Experimental workflow incorporating controls to prevent artifactual NMOR formation.

References

Technical Support Center: Optimizing N-Nitrosomorpholine (NMOR) Dosage for Consistent Tumor Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of N-Nitrosomorpholine (NMOR) for consistent tumor induction in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the typical dose range for NMOR to induce tumors in rodents?

The effective dose of NMOR can vary significantly depending on the animal model, administration route, and desired tumor type. Generally, chronic administration in drinking water is a common method. For F-344 rats, concentrations in drinking water can range from a few mg/L to 100 mg/L.[1][2][3] A total dose of approximately 25 mg of NMOR per rat has been estimated to induce liver neoplasms in 50% of the population.[1]

Q2: What are the most common animal models used for NMOR-induced carcinogenesis?

Fischer 344 (F-344) and Sprague-Dawley rats are the most frequently used strains for studying NMOR-induced hepatocarcinogenesis.[1][2][4] A/J mice have also been used for studying lung tumor induction.[4]

Q3: What is the primary route of administration for NMOR?

The most common and well-documented route of administration is in the drinking water.[1][2][3][4] Other reported methods include inhalation and gavage.[5][6] The choice of administration route can influence the target organ for tumor development.

Q4: What types of tumors are typically induced by NMOR?

NMOR is a potent liver carcinogen, commonly inducing hepatocellular neoplasms (both benign and malignant) and hemangiosarcomas of the liver.[1] At higher doses, an increased incidence of neoplasms in the tongue and esophagus has been observed.[1] In some studies, NMOR has also been shown to induce oncocytic changes in endocrine organs such as the pancreas, thyroid, pituitary, and adrenal glands in rats.[6]

Q5: How long does it take for tumors to develop after NMOR administration?

The latency period for tumor development is dose-dependent. Higher doses generally lead to a shorter time to tumor appearance.[7] For example, in one study with F-344 rats, treatment durations ranged from 25 to 100 weeks depending on the dose.[1]

Troubleshooting Guide

Issue: Inconsistent tumor incidence at a given NMOR dose.

Possible Causes and Solutions:

  • Variability in NMOR formation: If NMOR is being formed in vivo from precursors like morpholine (B109124) and sodium nitrite (B80452), there can be high variability in the amount of NMOR produced among individual animals.[8]

    • Solution: Consider administering a pre-formed, stable solution of NMOR to ensure consistent dosage. If using precursors is necessary, carefully control the concentrations of both the amine and nitrite source.

  • Differences in water/food consumption: Animals may consume different amounts of drinking water or food, leading to variations in the total NMOR dose received.

    • Solution: Monitor individual water and food intake. If significant variations are observed, consider alternative administration routes like gavage for more precise dosing.[6]

  • Animal health and stress: Underlying health issues or stress can impact metabolism and tumor development.

    • Solution: Ensure a controlled and stress-free environment for the animals. Regularly monitor their health status.

  • NMOR stability: The stability of NMOR in solution, especially when exposed to light, can be a factor.[9]

    • Solution: Prepare fresh NMOR solutions regularly and store them in light-protected containers.

  • Genetic drift in animal colonies: Over time, genetic variations within an animal colony can lead to different susceptibilities to carcinogens.

    • Solution: Obtain animals from a reputable supplier and periodically re-evaluate the baseline tumor incidence in your specific colony.

Issue: Lower than expected tumor incidence.

Possible Causes and Solutions:

  • Insufficient dose or duration: The administered dose or the duration of the experiment may be too low to induce a high incidence of tumors. The dose-response curve for NMOR is non-linear, with a steeper increase in tumor formation at higher doses.[2][3]

    • Solution: Refer to dose-response studies to select an appropriate dose and duration for your target tumor incidence (see tables below). Consider a pilot study with a range of doses.

  • Metabolic differences: The metabolic activation of NMOR is a critical step in its carcinogenic activity.[10] Factors influencing the activity of metabolic enzymes, such as diet or co-administered substances, could play a role.

    • Solution: Maintain a consistent diet throughout the study. Be aware of any other substances the animals are exposed to that might modulate metabolic pathways.

  • Incorrect route of administration for the target organ: The route of administration can influence which organs are most affected.

    • Solution: For liver tumors, administration in drinking water is well-established.[1] For other target organs, different routes may be more effective.

Data Presentation

Table 1: Dose-Response of NMOR in Drinking Water for Female F-344 Rats [1]

NMOR Concentration (mg/L)Treatment Duration (weeks)Average Total Dose per Rat (mg)Incidence of Hepatocellular Neoplasms (%)
10025250High (Specific % not provided)
4040160High (Specific % not provided)
1650 or 100~64Significant dose-related trend
6.450 or 100~25.6Significant dose-related trend
2.5650 or 100~10.2Significant dose-related trend
1.02450 or 100~4.1Significant dose-related trend
0.4150 or 100~1.6Significant dose-related trend
0.16450 or 100~0.7Significant dose-related trend

Table 2: NMOR Administration via Inhalation in Rats and Hamsters [5]

Animal ModelNumber of AdministrationsMean Inhaled Daily Dose (µ g/animal )Total Dose (mg/kg bodyweight)Key Tumor Types Observed
Rats29 (4h/day, 5 days/week)13015Liver carcinomas, nasal carcinomas, thyroid carcinoma
Hamsters2126038Liver carcinomas, nasal sarcomas, tracheal papillomas

Experimental Protocols

Protocol 1: Chronic NMOR Administration in Drinking Water for Induction of Hepatocellular Neoplasms in F-344 Rats (Adapted from[1])

  • Animal Model: Female F-344 rats.

  • Housing: House animals in a controlled environment with a standard light/dark cycle and access to standard chow ad libitum.

  • NMOR Solution Preparation:

    • Prepare a stock solution of NMOR in distilled water.

    • Dilute the stock solution to the desired final concentrations (e.g., as listed in Table 1).

    • Prepare fresh solutions at least weekly and store in amber bottles to protect from light.

  • Administration:

    • Provide the NMOR-containing drinking water as the sole source of hydration.

    • To control for dose, provide a controlled amount of the solution daily (e.g., 20 ml per rat, 5 days a week).

  • Monitoring:

    • Monitor water consumption and animal weight regularly.

    • Observe animals for any clinical signs of toxicity.

  • Study Duration: Continue administration for the predetermined duration (e.g., 25-100 weeks).

  • Endpoint: At the end of the study, euthanize animals and perform a complete necropsy. Collect liver and other target organs for histopathological analysis to determine tumor incidence and type.

Visualizations

Experimental_Workflow_NMOR_Induction cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., F-344 Rats) Administration Administer NMOR (e.g., in Drinking Water) Animal_Model->Administration NMOR_Prep Prepare NMOR Solution (Varying Concentrations) NMOR_Prep->Administration Monitoring Monitor Animals (Health, Weight, Consumption) Administration->Monitoring Euthanasia Euthanasia & Necropsy Monitoring->Euthanasia Histo Histopathological Analysis Euthanasia->Histo Data_Analysis Data Analysis (Tumor Incidence, Latency) Histo->Data_Analysis

Caption: Experimental workflow for NMOR-induced tumor studies.

NMOR_Metabolic_Activation NMOR This compound (NMOR) P450 Cytochrome P450 Enzymes NMOR->P450 Metabolism Alpha_Hydroxy α-hydroxylation P450->Alpha_Hydroxy Unstable_Intermediate Unstable Intermediate Alpha_Hydroxy->Unstable_Intermediate Diazonium_Aldehyde Diazonium-containing Aldehyde Unstable_Intermediate->Diazonium_Aldehyde Decomposition DNA_Adducts DNA Adducts Diazonium_Aldehyde->DNA_Adducts Reacts with DNA Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Simplified pathway of NMOR metabolic activation.

References

Light sensitivity and degradation of N-Nitrosomorpholine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and degradation of N-Nitrosomorpholine (NMOR) solutions.

Frequently Asked Questions (FAQs)

Q1: Is this compound (NMOR) sensitive to light?

A1: Yes, this compound is known to be sensitive to light, particularly ultraviolet (UV) light.[1][2][3] Exposure to light can lead to its degradation through a process called photolysis.[1][4][5] Therefore, it is crucial to protect NMOR and its solutions from light during storage and handling.[2][3][6][7]

Q2: How should I store this compound and its solutions?

A2: To ensure stability, this compound should be stored in a refrigerator at 2-8°C, protected from light.[2][3] It is recommended to store it in the dark and under an inert gas. For long-term storage, temperatures of -20°C are suggested.[7][8] Solutions of NMOR should be prepared fresh and stored in amber glass vials to prevent photodegradation.[9][10]

Q3: What are the known degradation pathways of NMOR when exposed to light?

A3: The primary degradation pathway for NMOR upon exposure to UV light is photolytic cleavage of the nitrogen-nitrogen (N-N) bond.[4][5][11] This process can generate reactive species such as an amino radical and nitric oxide.[1][4] Under certain conditions, these species can recombine, giving an appearance of stability, but prolonged or intense light exposure leads to irreversible degradation.[1]

Q4: What are the consequences of NMOR degradation in my experiments?

A4: Degradation of NMOR can significantly impact experimental results by reducing the effective concentration of the parent compound, leading to inaccurate and unreliable data. Furthermore, the degradation products may have different biological or chemical activities, potentially interfering with the experiment. For instance, UVA-irradiated NMOR has been found to be directly mutagenic without metabolic activation.[12]

Q5: What analytical methods are suitable for detecting and quantifying NMOR and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of NMOR.[9][13] Gas Chromatography-Mass Spectrometry (GC-MS) is also a commonly used technique.[13] To ensure accurate quantification, especially at trace levels, the use of a deuterated internal standard like this compound-d8 is recommended.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected results in bioassays. Degradation of the NMOR stock or working solution due to light exposure.Prepare fresh solutions from a properly stored stock. Always use amber vials or protect solutions from light with aluminum foil.[9][10]
Appearance of unknown peaks in chromatograms. Formation of degradation products.Confirm the identity of the new peaks using mass spectrometry. Review handling and storage procedures to minimize light exposure.
Variability between replicate experiments. Inconsistent light exposure during sample preparation or experimentation.Standardize all experimental procedures to ensure uniform handling and minimal light exposure for all samples.
Loss of NMOR concentration over a short period in solution. The solution is not adequately protected from ambient light. The solvent may be promoting degradation.Store working solutions in a refrigerator or on ice and in the dark when not in use. Evaluate the stability of NMOR in the specific solvent system under your experimental light conditions.

Quantitative Data on NMOR Degradation

The following table summarizes available quantitative data on the photodegradation of this compound.

Light SourceWavelengthFluence/IrradiationDegradationSolventReference
UV LampNot Specified325 ± 10 mJ/cm²90%Water[14]
Solar Simulator290-800 nm765 W/m²Half-life of 12-15 minWater[15]
Low-pressure Hg lamp254 nmNot specifiedNearly complete degradation within 20 minAqueous solution[16]

Experimental Protocols

Protocol: Assessing the Photostability of this compound Solution

Objective: To determine the degradation rate of an NMOR solution under specific light conditions.

Materials:

  • This compound (NMOR) standard

  • HPLC-grade solvent (e.g., methanol, water)

  • Amber and clear glass vials[9]

  • Calibrated light source (e.g., UV lamp with specified wavelength and intensity)

  • HPLC-MS/MS system[13]

  • This compound-d8 (internal standard)[9]

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve NMOR in the chosen solvent to prepare a stock solution (e.g., 1 mg/mL). Store this solution in an amber vial at -20°C.[9]

  • Preparation of Working Solutions: Dilute the stock solution to a suitable concentration (e.g., 1 µg/mL) for analysis.

  • Sample Preparation for Exposure:

    • Pipette the working solution into multiple clear glass vials.

    • Spike each vial with a constant concentration of the internal standard, this compound-d8.[9]

    • Prepare a "dark control" by wrapping one vial completely in aluminum foil.

  • Light Exposure:

    • Place the vials (including the dark control) under the calibrated light source.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one vial from the light source.

  • Sample Analysis:

    • Immediately analyze the collected samples and the dark control using a validated LC-MS/MS method.

    • Quantify the concentration of NMOR by measuring the ratio of its response to the internal standard.[9]

  • Data Analysis:

    • Plot the concentration of NMOR as a function of exposure time.

    • Calculate the degradation rate constant and the half-life of NMOR under the specific light conditions. Compare the results to the dark control to ensure degradation is due to light exposure.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis stock Prepare NMOR Stock (1 mg/mL in amber vial) working Prepare Working Solution (1 µg/mL) stock->working samples Aliquot into Clear Vials + Internal Standard working->samples dark_control Prepare Dark Control (wrapped in foil) working->dark_control light_source Calibrated Light Source (e.g., UV Lamp) samples->light_source expose_samples Expose Vials for Timed Intervals dark_control->expose_samples light_source->expose_samples lcms LC-MS/MS Analysis expose_samples->lcms quantify Quantify NMOR Concentration lcms->quantify plot Plot Concentration vs. Time quantify->plot calculate Calculate Degradation Rate and Half-life plot->calculate

Caption: Workflow for NMOR Photostability Assessment.

Degradation_Pathway NMOR This compound (C4H8N2O2) Transition hv (UV Light) NMOR->Transition Cleavage Photolytic Cleavage of N-N Bond Transition->Cleavage Products Degradation Products Cleavage->Products Radicals Amino Radical + Nitric Oxide Cleavage->Radicals

Caption: Photolytic Degradation of this compound.

References

Technical Support Center: Accurate NMOR Quantification Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of N-Nitrosomorpholine (NMOR) using deuterated internal standards.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: I am observing poor recovery of both NMOR and the deuterated internal standard (NMOR-d8). What are the potential causes and solutions?

Answer: Poor recovery of both the analyte and the internal standard (IS) typically points to a systematic issue in the sample preparation or extraction phase. Since the deuterated standard is expected to behave almost identically to the analyte, this shared problem suggests that the issue occurred before the internal standard could compensate for variability.[1][2][3]

  • Potential Cause 1: Inefficient Extraction. The chosen extraction solvent or method (e.g., solid-phase extraction [SPE], liquid-liquid extraction [LLE]) may not be optimal for the sample matrix.

    • Solution: Re-evaluate the extraction protocol. Ensure the pH of the sample is optimized for NMOR extraction. If using SPE, check for column overloading or improper conditioning and elution steps. It may be necessary to test alternative extraction cartridges or solvents.[4]

  • Potential Cause 2: Sample Loss During Evaporation/Reconstitution. Significant loss can occur if the evaporation step is too aggressive (high temperature or strong nitrogen stream) or if the residue is not fully redissolved during reconstitution.

    • Solution: Optimize the evaporation process by using lower temperatures or a gentler stream of nitrogen. For reconstitution, ensure the solvent is appropriate and use vigorous vortexing or sonication to fully dissolve the extracted analytes.

  • Potential Cause 3: Degradation of Analytes. NMOR can be sensitive to certain conditions.

    • Solution: Investigate the stability of NMOR and NMOR-d8 under your specific sample preparation and storage conditions. Avoid prolonged exposure to light or extreme temperatures.

Question: My NMOR recovery is low or variable, but the NMOR-d8 recovery is consistent and high. What does this indicate?

Answer: This scenario suggests that the internal standard is not accurately tracking the behavior of the native analyte, which can happen if the IS is added at the wrong stage or if there are matrix-specific interactions affecting only the non-deuterated NMOR.

  • Potential Cause 1: Internal Standard Added Too Late. If the IS is added after the critical extraction or cleanup steps, it cannot compensate for losses that occurred during those initial stages.[3][5]

    • Solution: The deuterated internal standard should be spiked into the sample at the very beginning of the workflow, before any extraction, cleanup, or derivatization steps.[2][5] This ensures it experiences the same potential for loss as the analyte.[2]

  • Potential Cause 2: Matrix Effects. The sample matrix can sometimes suppress or enhance the ionization of the analyte differently than the deuterated standard, although this is less common for co-eluting isotopic standards.[6]

    • Solution: Dilute the sample to reduce the concentration of matrix components. Improve the chromatographic separation to ensure NMOR is not co-eluting with highly suppressive matrix components.[4] An alternative is to explore different ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds compared to Electrospray Ionization (ESI).[6]

Question: I'm seeing a peak for NMOR in my blank samples. What is the source of this contamination?

Answer: Contamination can be introduced at multiple points in the analytical workflow.

  • Potential Cause 1: Contaminated Solvents or Reagents. Reagents, especially those containing amines, or solvents can be a source of nitrosamine (B1359907) contamination.

    • Solution: Test all solvents and reagents independently. Use high-purity or LC-MS grade solvents and freshly prepared solutions.

  • Potential Cause 2: Carryover from the Autosampler/LC System. If a high-concentration sample was previously injected, residual analyte can adsorb to surfaces in the injection port, syringe, or column and elute in subsequent blank runs.

    • Solution: Implement a rigorous needle wash protocol, using a strong organic solvent and a weak solvent wash between injections.[7] Inject multiple blank samples after a high-concentration sample to ensure the system is clean.

  • Potential Cause 3: Lab Environment. The laboratory environment itself can be a source of volatile nitrosamines.

    • Solution: Ensure good laboratory hygiene. Avoid using materials or equipment that could be sources of amine contamination in the vicinity of the NMOR analysis.

Logical Troubleshooting Workflow

TroubleshootingWorkflow NMOR Quantification Troubleshooting start_node Start: Analytical Issue Observed decision_node decision_node start_node->decision_node Identify Symptom process_node_1 Potential Causes: 1. Inefficient Extraction 2. Sample Loss (Evaporation) 3. Analyte Degradation decision_node->process_node_1 Poor Recovery (Analyte & IS) process_node_2 Potential Causes: 1. IS Added Too Late 2. Matrix Effects 3. Isotopic Exchange (rare) decision_node->process_node_2 Poor Analyte Recovery (IS OK) process_node_3 Potential Causes: 1. Contaminated Reagents/Solvents 2. LC System Carryover 3. Lab Environment decision_node->process_node_3 Contamination in Blanks process_node process_node end_node Problem Resolved process_node_1a 1. Re-validate extraction method (solvent, pH, SPE). 2. Optimize evaporation (temp, gas flow). 3. Check analyte stability. process_node_1->process_node_1a Actions process_node_2a 1. Spike IS at the start of sample prep. 2. Dilute sample or improve chromatography. 3. Verify stability of deuterated label. process_node_2->process_node_2a Actions process_node_3a 1. Test individual reagents; use high-purity grade. 2. Implement rigorous needle wash protocol. 3. Maintain clean lab environment. process_node_3->process_node_3a Actions process_node_1a->end_node process_node_2a->end_node process_node_3a->end_node

Caption: A workflow diagram for troubleshooting common issues in NMOR analysis.

Frequently Asked Questions (FAQs)

1. Why is a deuterated internal standard considered the "gold standard" for quantitative mass spectrometry?

A deuterated internal standard is an isotopically labeled version of the analyte, meaning it has the same chemical structure but with some hydrogen atoms replaced by deuterium (B1214612).[1] This makes its chemical and physical properties nearly identical to the target analyte.[2] As a result, it co-elutes chromatographically and experiences the same extraction efficiency, and crucially, the same degree of ion suppression or enhancement during mass spectrometry analysis.[1][8] By calculating the ratio of the analyte signal to the internal standard signal, variations from sample preparation, injection volume, and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[2][9][10]

2. How do I choose the right deuterated internal standard for NMOR?

The ideal deuterated internal standard for NMOR (e.g., NMOR-d8) should meet several criteria:

  • Sufficient Mass Shift: It should have a mass difference large enough to be resolved from the natural isotope peaks of the unlabeled analyte. A mass shift of +4 or more is generally preferred.

  • Stable Isotope Position: The deuterium atoms should be placed on positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under analytical conditions.[11] Placing labels on carbons adjacent to heteroatoms or carbonyl groups should be done with caution.[11]

  • High Isotopic Purity: The standard should have a very low percentage of the unlabeled species to avoid contributing to the analyte signal and biasing the results.[12]

  • Co-elution: It should co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.[1]

3. What are "matrix effects" and how does a deuterated standard help mitigate them?

Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., excipients, APIs, biological components).[6] These co-eluting substances can either suppress or enhance the analyte's signal in the mass spectrometer's ion source, leading to inaccurate quantification.[6] Because a deuterated internal standard has virtually identical physicochemical properties to the analyte, it co-elutes and is affected by the same matrix interferences in the same way.[8] Therefore, while the absolute signal of both the analyte and the standard may fluctuate, the ratio of their signals remains constant, allowing for accurate quantification despite the matrix effects.[2]

4. What are the key validation parameters for an LC-MS/MS method for NMOR quantification?

According to regulatory guidelines from bodies like the FDA and EMA, which are harmonized with ICH Q2(R1), the key validation parameters include:[13]

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities, degradants, and matrix components.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy.[13] The LOQ must be sufficiently low, often at or below 0.03 ppm for drug products with a maximum daily dose under 880 mg/day.[13]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments at different concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Principle of Isotope Dilution Analysis

IsotopeDilution cluster_0 1. Sample Preparation cluster_1 2. Extraction & Analysis cluster_2 3. Quantification Sample Sample (Unknown NMOR Conc.) MixedSample Spiked Sample (Analyte + IS) Sample->MixedSample IS Known Amount of Deuterated IS (NMOR-d8) IS->MixedSample Extraction Extraction / Cleanup (Potential for Loss & Matrix Effects) MixedSample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Signal Ratio (NMOR / NMOR-d8) LCMS->Ratio Quant Calculate NMOR Conc. (Ratio is Constant, Compensating for Loss/Effects) Ratio->Quant

Caption: The principle of using a deuterated internal standard for quantification.

Data & Protocols

Table 1: Typical LC-MS/MS Method Validation Performance

This table summarizes typical performance characteristics for a validated method for nitrosamine analysis.

Validation ParameterTypical Acceptance CriteriaExample Performance DataCitation(s)
Linearity (r²) ≥ 0.99> 0.995 for all analytes[14]
LOQ ≤ 0.03 ppm (or as required)0.1 ng/mL (equivalent to 0.05 µg/g in drug product)[15]
Accuracy (Recovery) 80 - 120%89.5% to 112.0% across three QC levels[15]
Precision (RSD%) ≤ 15% (≤ 20% at LOQ)0.61% to 4.42% for QC samples; 1.53% to 2.48% at LLOQ[15]
Specificity No interference at analyte RTNo interfering peaks observed in blank matrix samples[14][15]
Experimental Protocol: Quantification of NMOR in a Drug Product by LC-MS/MS

This protocol is a representative example and may require optimization for specific drug products or matrices.

1. Materials and Reagents

  • NMOR and NMOR-d8 analytical standards

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥99%)

  • Drug product to be tested

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Standard and Sample Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of NMOR and NMOR-d8 in methanol.[16]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable diluent (e.g., 50:50 methanol:water).[15]

  • Calibration Curve Standards: Prepare a series of calibration standards (e.g., 0.1 to 15 ng/mL) by spiking the appropriate amount of NMOR working solution into blank matrix. Spike a constant concentration of NMOR-d8 (e.g., 5 ng/mL) into every calibration standard.

  • Sample Preparation:

    • Accurately weigh a portion of the ground drug product (e.g., 100 mg) into a centrifuge tube.[13]

    • Add a defined volume of extraction solvent (e.g., 10 mL of methanol).

    • Spike with Internal Standard: Add a precise volume of the NMOR-d8 working solution to achieve a known concentration in the final extract.[13]

    • Vortex or sonicate the mixture for 20-30 minutes to ensure complete extraction.[13]

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet excipients.[13]

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.[13]

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: A C18 or Pentafluorophenyl (PFP) column suitable for retaining polar compounds (e.g., Kinetex F5, 100 x 2.1 mm, 2.6 µm).[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[7]

  • Flow Rate: 0.3 - 0.5 mL/min.[13]

  • Gradient: Optimized to separate NMOR from matrix interferences. A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

  • Injection Volume: 5 - 10 µL.[7]

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • NMOR: Q1: 117.1 -> Q3: 87.1

    • NMOR-d8: Q1: 125.1 -> Q3: 93.1 (Note: Transitions should be optimized for the specific instrument used)

4. Data Analysis

  • Integrate the peak areas for both the NMOR and NMOR-d8 MRM transitions.

  • Calculate the peak area ratio (NMOR Area / NMOR-d8 Area) for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of NMOR in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

ExperimentalWorkflow NMOR Quantification Experimental Workflow start Start: Weigh Drug Product add_solvent Add Extraction Solvent (e.g., Methanol) start->add_solvent spike_is Spike with Known Amount of NMOR-d8 Internal Standard add_solvent->spike_is extract Vortex / Sonicate to Extract Analytes spike_is->extract centrifuge Centrifuge to Pellet Insoluble Excipients extract->centrifuge filter Filter Supernatant (e.g., 0.22 µm PTFE) centrifuge->filter vial Transfer to Autosampler Vial filter->vial inject Inject into LC-MS/MS System vial->inject analyze Data Acquisition (MRM Mode) inject->analyze process_data Process Data: 1. Integrate Peaks 2. Calculate Area Ratios 3. Quantify using Calibration Curve analyze->process_data end End: Report Result process_data->end

Caption: A step-by-step workflow for sample preparation and analysis of NMOR.

References

Technical Support Center: Detection of N-Nitrosomorpholine (NMOR) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low levels of N-Nitrosomorpholine (NMOR) metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of this compound (NMOR) metabolites?

Detecting low levels of NMOR metabolites presents several analytical challenges:

  • Low Concentrations: Metabolites are often present at trace levels (ng/mL or ppb) in complex biological matrices, requiring highly sensitive analytical instrumentation.[1]

  • Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2]

  • Metabolite Polarity: NMOR metabolites are generally more polar than the parent compound, which can make their extraction from biological matrices and retention on standard reversed-phase liquid chromatography columns challenging.

  • Analyte Stability: Some nitrosamine (B1359907) metabolites can be unstable, degrading during sample collection, storage, or analysis. NMOR and its metabolites are also known to be sensitive to light.[3]

  • Lack of Commercial Standards: Reference standards for specific NMOR metabolites may not be readily available, complicating method development and accurate quantification.[1]

  • Isobaric Interference: Other compounds in the sample may have the same nominal mass as the target metabolites, requiring high-resolution mass spectrometry or tandem MS/MS to ensure specificity.[1]

Q2: What are the most sensitive and specific analytical techniques for the detection of NMOR metabolites?

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and specific quantification of nitrosamines and their metabolites at trace levels.[4][5] High-resolution mass spectrometry (HRMS) can also be employed to increase specificity and reduce false positives by providing highly accurate mass measurements. Gas Chromatography with mass spectrometry (GC-MS or GC-MS/MS) is another powerful technique, particularly for more volatile nitrosamines, but may require derivatization for polar metabolites.[6][7]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[2]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate the metabolites of interest from co-eluting matrix components.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard, such as this compound-d8 (NMOR-d8), is highly recommended.[8][9] This helps to compensate for analyte loss during sample preparation and for variations in instrument response due to matrix effects.[7]

  • Matrix-Matched Calibration Curves: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to compensate for consistent matrix effects.

Q4: What are the key metabolites of NMOR I should be targeting?

In vivo and in vitro studies have identified several key metabolites of NMOR. The primary metabolic pathway involves hydroxylation of the carbon atoms adjacent to the ring oxygen. Key metabolites to target include:

  • N-nitroso-2-hydroxymorpholine: A major metabolite formed by the hydroxylation of NMOR.[10]

  • N-nitrosodiethanolamine (NDELA): Identified as a urinary metabolite of NMOR.[10]

Q5: What are the best practices for sample collection and storage to ensure the stability of NMOR metabolites?

To ensure the integrity of the samples and the stability of the target metabolites:

  • Minimize Light Exposure: Collect and store samples in amber or opaque containers to protect light-sensitive nitrosamines.[3]

  • Control Temperature: Store biological samples at low temperatures, typically -20°C or -80°C, to minimize degradation.[8]

  • Use Appropriate Anticoagulants/Preservatives: For blood samples, select an anticoagulant that does not interfere with the analysis. For urine, consider adjusting the pH or adding preservatives if necessary to stabilize the metabolites.

  • Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

Troubleshooting Guides

Quantitative Data: Limits of Detection for Nitrosamines

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for NMOR and other nitrosamines using various LC-MS/MS methods. While much of the available data pertains to the parent compounds in drug products or water, these values provide a benchmark for the sensitivity that can be achieved.

Analyte(s)MatrixMethodLODLOQReference(s)
12 Nitrosamines (including NMOR)Sartan DrugsLC-MS/MS20 ng/g50 ng/g
8 Nitrosamines (including NMOR)Drug ProductLC-MS/MS-0.05 µg/g[11]
9 Nitrosamines (including NMOR)Drinking WaterLC-HRMS0.4 - 12 ng/L-[12]
10 Nitrosamines (including NMOR)Metformin Drug ProductLC-MS/MS (APCI)-<5 ppb
NMORAllopurinol Drug SubstanceHS-GC-MS0.002 ppm0.006 ppm[8]

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of NMOR Metabolites

This protocol provides a general framework for the analysis of NMOR metabolites in a biological matrix (e.g., urine) using LC-MS/MS with an internal standard. Optimization will be required for specific applications and matrices.

1. Reagents and Materials

  • Standards: this compound (NMOR), N-nitroso-2-hydroxymorpholine, N-nitrosodiethanolamine (NDELA), and this compound-d8 (NMOR-d8).[8]

  • Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), and water.[8]

  • Mobile Phase Additives: Formic acid or ammonium (B1175870) formate.[8]

  • Sample Collection Tubes: Amber polypropylene (B1209903) tubes.[3]

  • SPE Cartridges: Appropriate solid-phase extraction cartridges for polar analytes.

  • Vials: Amber glass or polypropylene autosampler vials.[8]

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.[8]

  • Intermediate Solutions (1 µg/mL): Dilute the stock solutions with methanol.

  • Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by serially diluting the metabolite intermediate solutions with a suitable solvent (e.g., 50:50 methanol/water). Spike each calibration standard with a constant concentration of NMOR-d8 internal standard. A typical calibration range might be 0.1 ng/mL to 50 ng/mL.[8]

3. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw and Centrifuge: Thaw biological samples on ice. Centrifuge at 4°C to pellet any precipitates.

  • Spike with Internal Standard: Add a known amount of NMOR-d8 working solution to a measured volume of the sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Load Sample: Load the spiked sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute: Elute the metabolites with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase.

  • Filter: Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial.[8]

4. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: A suitable reversed-phase column with enhanced polar retention (e.g., C18 with a polar end-capping) or a HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[11]

  • Gradient: Develop a gradient to resolve the target metabolites.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize precursor-to-product ion transitions for each target metabolite and the internal standard. For NMOR, a common transition is m/z 117 -> 87. For NMOR-d8, the transition would be m/z 125 -> 93. Transitions for metabolites would need to be determined based on their molecular weights and fragmentation patterns.

5. Data Analysis and Quantification

  • Integrate the peak areas for the specific MRM transitions of each metabolite and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the metabolites in the samples from the calibration curve.

Visualizations

Signaling Pathways and Workflows

NMOR_Metabolism NMOR This compound (NMOR) P450 Cytochrome P450 (e.g., CYP2E1) NMOR->P450 α-hydroxylation Metabolite1 N-nitroso-2-hydroxymorpholine P450->Metabolite1 Metabolite2 N-nitrosodiethanolamine (NDELA) Metabolite1->Metabolite2 Ring Opening Excretion Urinary Excretion Metabolite2->Excretion

Caption: Metabolic activation pathway of this compound (NMOR).

Detection_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample Collection (e.g., Urine, Plasma) Spike 2. Spike with Internal Standard (NMOR-d8) Sample->Spike Extract 3. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extract Reconstitute 4. Evaporation & Reconstitution Extract->Reconstitute Inject 5. Inject Sample into UHPLC System Reconstitute->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection (MRM) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification using Calibration Curve Integrate->Quantify Report 10. Report Results Quantify->Report

References

Technical Support Center: Improving Reproducibility in N-Nitrosomorpholine (NMOR) Carcinogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the consistency and reliability of N-Nitrosomorpholine (NMOR) carcinogenesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMOR) and why is it used in cancer research?

A1: this compound (NMOR) is a potent, well-established liver carcinogen used to reliably induce hepatocellular carcinoma (HCC) in animal models, particularly rats and hamsters.[1][2][3] Its effectiveness in producing liver tumors, often with high incidence, makes it a standard tool for studying the mechanisms of hepatocarcinogenesis and for evaluating potential therapeutic agents.[1][4]

Q2: What are the primary sources of variability and poor reproducibility in NMOR studies?

A2: Several factors can contribute to inconsistent results:

  • NMOR Stability: NMOR is sensitive to light, especially UV light, and can degrade.[5] Its stability in drinking water can vary based on pH and temperature.

  • Dosing Inaccuracy: Inconsistent water consumption by animals, errors in solution preparation, or degradation of NMOR in the drinking water can lead to variable actual doses. The formation of NMOR can also vary significantly among individual animals.[6][7]

  • Animal-Specific Factors: The strain, sex, age, diet, and gut microbiome of the animal model can all influence metabolism and tumor development.[8]

  • Environmental Conditions: Animal housing conditions, including diet and exposure to other environmental agents, can impact study outcomes.

  • Subjectivity in Analysis: Histopathological evaluation of liver lesions can be subjective. Lack of standardized scoring criteria can lead to inter-observer variability.

Q3: How is NMOR metabolized and what is its mechanism of carcinogenesis?

A3: NMOR requires metabolic activation to become carcinogenic. It is hydroxylated by cytochrome P450 enzymes (likely CYP2E1 and CYP2A6) in the liver.[1][9] This process leads to the formation of an unstable intermediate that can decompose into a reactive electrophile. This electrophile readily forms covalent DNA adducts, which, if not repaired, can lead to mutations in critical genes, initiating the process of carcinogenesis.[9][10]

Q4: What are the critical safety precautions for handling NMOR?

A4: NMOR is classified as a probable human carcinogen (Group 2B by IARC) and must be handled with extreme care.[11] All work should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[12] Personnel must wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and eye protection.[12] Given that NMOR and its metabolites can be excreted, animal bedding and waste should be treated as hazardous for at least three days following the final administration.[12]

Troubleshooting Guide

Q5: We are observing lower-than-expected tumor incidence in our rat model. What could be the cause?

A5: This is a common issue that can stem from several factors:

  • Check NMOR Solution: Verify the concentration and stability of your NMOR stock and drinking water solutions. NMOR is light-sensitive; solutions should be prepared fresh and stored in amber or foil-wrapped bottles.[5]

  • Quantify Exposure: The daily levels of NMOR formation can be highly variable.[6] Consider quantifying a major urinary metabolite, such as N-nitroso(2-hydroxyethyl)glycine, to confirm systemic exposure.[6][7]

  • Monitor Water Intake: Water consumption can vary significantly between animals. Measure daily water intake for each cage to ensure the intended dose is being administered.

  • Review Animal Strain: Different rat strains exhibit different susceptibilities to NMOR-induced carcinogenesis. Ensure you are using a well-characterized, susceptible strain like the F344 rat.[4]

Q6: Our study shows high variability in the severity of liver lesions between animals in the same group. How can we reduce this?

A6: High inter-animal variability can obscure results. To mitigate this:

  • Standardize Animal Population: Use animals of the same sex, from the same supplier, and of a narrow age and weight range.

  • Control Environmental Factors: Ensure consistent diet, housing density, and light/dark cycles for all animals.

  • Refine Dosing Method: While administration in drinking water is common, it can lead to variable intake. For more precise dosing, consider gavage, although this is more labor-intensive and stressful for the animals.

  • Implement a Standardized Scoring System: Use a clear, semi-quantitative scoring system for histopathological evaluation of lesions like inflammation, necrosis, and foci of altered hepatocytes (FAH).[13][14] This reduces inter-observer bias.

Q7: We are seeing unexpected animal mortality not related to tumor burden. What should we investigate?

A7: Acute toxicity may be the cause.

  • Verify Dose Calculation: Double-check all calculations for NMOR solution preparation. An error can lead to an acutely toxic dose.

  • Assess Animal Health: Ensure the animals are healthy and free from underlying infections before starting the study. Compromised health can increase sensitivity to NMOR's toxic effects.

  • Consider Route of Administration: Inhalation of NMOR can also be carcinogenic and may lead to tumors in the nasal cavity and lungs in addition to the liver.[2] Ensure proper handling to avoid unintended inhalation exposure by both animals and researchers.

Experimental Protocols

Protocol 1: Induction of Hepatocellular Carcinoma (HCC) in Rats using NMOR

This protocol describes a standard method for inducing liver tumors in rats by administering NMOR in their drinking water.[3]

  • Animal Selection: Use male Sprague-Dawley or F344 rats, 6-8 weeks old.[15] Acclimatize animals for at least one week before the start of the experiment.

  • NMOR Solution Preparation:

    • Caution: Handle crystalline NMOR and concentrated solutions in a chemical fume hood with appropriate PPE.

    • Prepare a stock solution of NMOR in sterile, deionized water.

    • From the stock, prepare the final concentration in drinking water (e.g., 200 mg/L).[3] Prepare this solution fresh at least twice a week.

    • Store all solutions protected from light in amber or foil-wrapped glass bottles.

  • Administration:

    • Provide the NMOR-containing drinking water ad libitum to the experimental group for the planned duration (e.g., 16-20 weeks).[3]

    • The control group should receive drinking water from an identical type of bottle without NMOR.

    • Measure water consumption per cage 2-3 times per week to monitor dosage.

  • Monitoring:

    • Monitor animal health daily. Record body weight weekly.

    • Observe for clinical signs of toxicity or tumor development (e.g., abdominal distension, lethargy, rough coat).

  • Termination and Tissue Collection:

    • At the study endpoint (e.g., 20-52 weeks), euthanize animals according to approved protocols.[3][15]

    • Perform a gross pathological examination, noting the number, size, and location of any visible liver nodules.

    • Excise the liver, weigh it, and collect tissue samples for histopathology and other analyses.

    • Fix samples for histology in 10% neutral buffered formalin.

Protocol 2: Histopathological Evaluation of NMOR-Induced Liver Lesions
  • Tissue Processing: Following fixation for at least 24 hours, trim the liver samples, process them through graded alcohols and xylene, and embed them in paraffin (B1166041) wax.

  • Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Evaluation:

    • Examine slides under a light microscope.

    • Identify and score key pathological features using a standardized system (see Table 3).

    • Key lesions to identify include:

      • Foci of Altered Hepatocytes (FAH): Early preneoplastic lesions.[3]

      • Hepatocellular Adenomas: Benign tumors.

      • Hepatocellular Carcinomas (HCC): Malignant tumors.

      • Other potential lesions include cholangiofibromas and angiosarcomas.[15]

Data Presentation and Analysis

Quantitative Data Summary

Reproducibility is improved when dosing regimens and expected outcomes are clearly defined. The tables below summarize typical experimental parameters.

Table 1: Example Dosing Regimens for NMOR-Induced Liver Tumors

Animal Model NMOR Concentration (in drinking water) Duration of Administration Study Endpoint Result (Tumor Incidence) Reference
Syrian Hamsters 0.001% - 0.010% Long-term Not Specified Dose-dependent liver and respiratory tract neoplasms [16]
F344 Rats 1.1 mmol/rat (total dose) 50 weeks 120 weeks 100% liver tumors [4]

| Sprague-Dawley Rats | 200 mg/L | 20 weeks | 20+ weeks | Hepatocellular Carcinoma |[3] |

Table 2: Analytical Methods for NMOR and Metabolite Quantification

Technique Analyte Matrix Typical Application Reference
GC-Thermal Energy Analysis (TEA) N-nitroso(2-hydroxyethyl)glycine Urine In vivo exposure monitoring [6]
LC-MS/MS Various N-Nitrosamines Drug Products Impurity quantification [17][18]

| GC-MS | Volatile N-Nitrosamines | Various | Detection and quantification |[17][18] |

Table 3: Simplified Histopathological Scoring System for Liver Lesions

Feature Score 0 Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Inflammation No inflammatory cells Scattered inflammatory cells Multiple small inflammatory foci Large, extensive inflammatory infiltrates
Hepatocyte Necrosis No necrosis Single-cell necrosis Focal necrosis Bridging or pan-acinar necrosis
Foci of Altered Hepatocytes (FAH) None < 5 foci per field 5-10 foci per field > 10 foci per field
Fibrosis None Mild portal fibrosis Bridging fibrosis Cirrhosis

(This is an example system; researchers should adapt or use established, detailed scoring systems like the Ishak score where appropriate)

Biological Mechanisms and Visualizations

Metabolic Activation and Carcinogenesis

The carcinogenic action of NMOR begins with its metabolic activation in the liver, leading to DNA damage. This damage, if unrepaired, can dysregulate key cellular signaling pathways, ultimately resulting in uncontrolled cell growth and tumor formation.

NMOR_Metabolism cluster_0 In Vivo Metabolism cluster_1 Cellular Damage NMOR This compound (NMOR) Activation α-Hydroxylation (Cytochrome P450) NMOR->Activation Intermediate Unstable α-hydroxy NMOR Activation->Intermediate Electrophile Reactive Electrophile (Diazonium-containing aldehyde) Intermediate->Electrophile Decomposition DNA DNA Electrophile->DNA Covalent Binding Adducts DNA Adducts Mutation Mutations Adducts->Mutation If not repaired Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation pathway of this compound (NMOR).

Experimental and Logical Workflows

A reproducible study follows a logical and consistent workflow from planning to analysis.

NMOR_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis P1 Define Hypothesis & Study Endpoints P2 Select Animal Model (e.g., F344 Rats) P1->P2 P3 Calculate Dose & Prepare Safety Protocols P2->P3 E1 Acclimatization P3->E1 E2 NMOR Administration (e.g., in Drinking Water) E1->E2 E3 Daily Health Monitoring & Weekly Body Weights E2->E3 E4 Monitor Water Intake E2->E4 A1 Euthanasia & Necropsy E3->A1 A6 Data Analysis & Statistics E4->A6 A2 Gross Pathology Assessment A1->A2 A3 Tissue Collection & Fixation A2->A3 A4 Histopathology (H&E) A3->A4 A5 Lesion Scoring A4->A5 A5->A6

Caption: General experimental workflow for an NMOR carcinogenesis study.

Signaling Pathways in NMOR-Induced HCC

NMOR-induced DNA damage can lead to mutations that activate oncogenic signaling pathways and inactivate tumor suppressors, driving the development of HCC.

HCC_Pathways Simplified Signaling in NMOR-Induced HCC cluster_pathways Key Dysregulated Pathways cluster_outcomes Hallmarks of Cancer NMOR NMOR-induced DNA Damage WNT Wnt/β-catenin Pathway NMOR->WNT causes mutations/ alterations in PI3K PI3K/AKT/mTOR Pathway NMOR->PI3K causes mutations/ alterations in TGF TGF-β Pathway NMOR->TGF causes mutations/ alterations in RAS RAS/MAPK Pathway NMOR->RAS causes mutations/ alterations in Proliferation Increased Proliferation WNT->Proliferation PI3K->Proliferation Apoptosis Resistance to Apoptosis PI3K->Apoptosis Metastasis Invasion & Metastasis TGF->Metastasis RAS->Proliferation HCC Hepatocellular Carcinoma (HCC) Proliferation->HCC Apoptosis->HCC Angiogenesis Angiogenesis Angiogenesis->HCC Metastasis->HCC

Caption: Key signaling pathways dysregulated in NMOR-induced HCC.[19][20][21]

References

Validation & Comparative

A Comparative Guide to N-Nitrosomorpholine and Diethylnitrosamine for Liver Cancer Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Nitrosomorpholine (NMOR) and Diethylnitrosamine (DEN), two potent chemical carcinogens widely used in preclinical research to induce hepatocellular carcinoma (HCC) in animal models. This document synthesizes experimental data on their carcinogenic potency, describes established protocols for tumor induction, and elucidates the key signaling pathways implicated in their mechanisms of action.

Carcinogenic Potency and Tumor Profile

Both NMOR and DEN are well-established hepatocarcinogens, consistently inducing liver tumors in various animal models, primarily rats and mice. However, their carcinogenic potency can vary depending on the dose, route of administration, and animal strain.

This compound (NMOR) is a cyclic nitrosamine (B1359907) that has been shown to be a potent liver carcinogen.[1] Studies have demonstrated its ability to induce a high incidence of both hepatocellular carcinomas and angiosarcomas of the liver.[2] In F344 rats, NMOR administered in drinking water has been shown to induce liver tumors in a dose-dependent manner, with a 100% incidence of liver tumors observed in one study.[3] Even at very low doses, NMOR has been found to be carcinogenic in rats over their lifetime.[4]

Diethylnitrosamine (DEN) is one of the most extensively studied and utilized chemical carcinogens for inducing HCC in laboratory animals.[5] It is known to cause severe liver damage, including neutrophilic infiltration, centrilobular haemorrhagic necrosis, and fibrosis, ultimately leading to hepatocarcinogenesis.[6] The carcinogenic effects of DEN are also dose-dependent, and it is considered more potent than NMOR in inducing preneoplastic lesions in the rat liver.[7] DEN primarily induces hepatocellular carcinomas.[6]

Quantitative Data on Liver Tumor Induction

The following tables summarize quantitative data from various studies on the induction of liver tumors using NMOR and DEN. It is important to note that direct comparisons between studies can be challenging due to variations in experimental design.

Table 1: Liver Tumor Induction with this compound (NMOR) in Rats

Animal ModelAdministration Route & DosageDuration of TreatmentTumor IncidenceTumor TypesReference
Female F344 RatsDrinking water (0.7 mg to 250 mg total dose per rat)25 to 100 weeksDose-dependent increase in benign and malignant hepatocellular neoplasmsHepatocellular carcinomas, HemangiosarcomasLijinsky et al., 1988[4]
Female F344 RatsDrinking water (Total dose: 1.1 mmol/rat)50 weeks100%Liver tumorsHabs et al., 1989[3]
Male Sprague-Dawley RatsDrinking water (0.5 mg DEN/100 ml; 1 mg NNM/100 ml)Investigated at 5-week intervalsSimilar incidence of basophilic and glycogenotic areas for both compoundsHepatocellular adenomas and carcinomasCortinovis et al., 1991[5][8]

Table 2: Liver Tumor Induction with Diethylnitrosamine (DEN)

Animal ModelAdministration Route & DosageDuration of Treatment & ObservationTumor IncidenceTumor TypesReference
Male Sprague-Dawley RatsIntraperitoneal injection (100 and 200 mg/kg)Observed up to 44 weeksHigh incidence of malignant tumors at both dosesMalignant liver tumorsPréat et al., 1986[7]
MiceSingle intraperitoneal injection (25 µg/g of body weight)Tumors appear in 8-9 monthsNot specifiedHepatocellular carcinomaResearchGate[9]
RatsChronic administration in drinking waterVariesHigh reproducibility and incidenceHepatocellular carcinoma(Protocol)[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible outcomes in preclinical cancer research. Below are representative protocols for liver cancer induction using NMOR and DEN.

This compound (NMOR) Induction Protocol (Rat Model)

This protocol is based on studies administering NMOR in drinking water to induce hepatocellular carcinoma in rats.

  • Animal Model: Female F344 rats are commonly used.[4]

  • Carcinogen Preparation: Prepare a stock solution of NMOR in distilled water. The final concentration in the drinking water is adjusted to achieve the desired daily dose.

  • Administration: Administer NMOR to the rats in their drinking water. The concentration can be varied to study dose-response relationships. For example, concentrations ranging from a few mg/L to over 100 mg/L have been used.[4]

  • Duration: The duration of treatment can range from several weeks to the lifetime of the animal, depending on the experimental objectives.[4]

  • Monitoring: Monitor the animals regularly for signs of toxicity and tumor development. Body weight and water consumption should be recorded.

  • Endpoint: At the end of the study, euthanize the animals and perform a thorough necropsy. The liver should be excised, weighed, and examined for gross lesions. Tissues should be fixed in formalin for histopathological analysis to confirm the presence and type of tumors.

Diethylnitrosamine (DEN) Induction Protocol (Mouse Model)

A common protocol for inducing HCC in mice involves a single intraperitoneal injection of DEN in young animals.

  • Animal Model: Male C57BL/6 or C3H/He mice are frequently used.

  • Carcinogen Preparation: Dissolve DEN in sterile saline to the desired concentration (e.g., 5 mg/mL).

  • Administration: Administer a single intraperitoneal (i.p.) injection of DEN to 14-15 day old mice. A typical dose is 25 µg of DEN per gram of body weight.[9]

  • Post-Injection Care: House the animals under standard conditions and monitor them for any adverse effects.

  • Tumor Development: Liver tumors typically develop within 8 to 10 months after the injection.

  • Endpoint: At the predetermined time point, euthanize the mice. Collect blood samples for biochemical analysis and excise the livers for macroscopic examination, tumor counting, and sizing. Fix liver tissues in 10% neutral buffered formalin for histopathological confirmation of HCC.

Signaling Pathways in Hepatocarcinogenesis

The development of liver cancer induced by NMOR and DEN involves the dysregulation of several critical signaling pathways that control cell proliferation, survival, and differentiation.

Signaling Pathways Implicated in DEN-Induced Liver Cancer

DEN-induced hepatocarcinogenesis is known to involve the activation of multiple oncogenic signaling pathways. The metabolic activation of DEN by cytochrome P450 enzymes leads to the formation of DNA adducts, initiating a cascade of molecular events.[11]

  • NF-κB Signaling: Chronic inflammation is a hallmark of DEN-induced liver injury and subsequent tumor promotion. The transcription factor NF-κB is a key mediator of this inflammatory response.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is frequently activated in DEN-induced liver tumors.

  • Ras/Raf/MEK/ERK Pathway: This signaling cascade is a central regulator of cell proliferation and is often hyperactivated in HCC.[12]

DEN_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response DEN Diethylnitrosamine (DEN) CYP450 Cytochrome P450 Metabolism DEN->CYP450 Metabolic Activation DNA_Adducts DNA Adducts & Oxidative Stress CYP450->DNA_Adducts NFkB NFkB DNA_Adducts->NFkB PI3K_Akt PI3K_Akt DNA_Adducts->PI3K_Akt Ras_Raf Ras_Raf DNA_Adducts->Ras_Raf Inflammation Inflammation HCC Hepatocellular Carcinoma (HCC) Inflammation->HCC Proliferation Cell Proliferation & Survival Proliferation->HCC NFkB->Inflammation PI3K_Akt->Proliferation Ras_Raf->Proliferation

Signaling Pathways Implicated in NMOR-Induced Liver Cancer

While the specific signaling pathways activated by NMOR are less extensively characterized compared to DEN, its mechanism is also believed to involve metabolic activation and the subsequent induction of DNA damage.[7] The resulting cellular responses likely converge on pathways similar to those activated by DEN, leading to uncontrolled cell growth and tumor formation. Further research is needed to fully elucidate the distinct molecular signature of NMOR-induced hepatocarcinogenesis.

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for inducing liver cancer using NMOR and DEN.

NMOR_Workflow start Start animal_selection Select Animal Model (e.g., F344 Rats) start->animal_selection nmor_prep Prepare NMOR Solution in Drinking Water animal_selection->nmor_prep administration Administer NMOR in Drinking Water nmor_prep->administration monitoring Monitor Animal Health & Water Intake administration->monitoring Weeks to Months endpoint Euthanasia & Necropsy monitoring->endpoint analysis Histopathological Analysis of Liver Tissue endpoint->analysis end End analysis->end

DEN_Workflow start Start animal_selection Select Animal Model (e.g., C57BL/6 Mice, 14-15 days old) start->animal_selection den_prep Prepare DEN Solution in Saline animal_selection->den_prep administration Single Intraperitoneal Injection of DEN den_prep->administration monitoring Monitor Animal Health & Development administration->monitoring 8-10 Months endpoint Euthanasia & Necropsy monitoring->endpoint analysis Tumor Quantification & Histopathological Analysis endpoint->analysis end End analysis->end

Conclusion

Both this compound and Diethylnitrosamine are effective and reliable chemical agents for inducing liver cancer in animal models, providing valuable tools for studying hepatocarcinogenesis and evaluating novel therapeutic interventions. While DEN is more extensively characterized and appears to be more potent in initiating preneoplastic lesions, NMOR is also a potent carcinogen capable of inducing a high incidence of liver tumors. The choice between these two compounds will depend on the specific research question, the desired tumor phenotype, and the experimental timeline. The detailed protocols and mechanistic insights provided in this guide aim to assist researchers in designing and implementing robust and reproducible studies in the field of liver cancer research.

References

A Comparative Analysis of the Carcinogenic Properties of N-Nitrosomorpholine and N-nitrosodiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the carcinogenic potential of two significant environmental and industrial contaminants: N-Nitrosomorpholine (NMOR) and N-nitrosodiethanolamine (NDELA). The information presented is collated from a range of experimental studies, with a focus on quantitative data, detailed methodologies, and the underlying molecular pathways of carcinogenesis.

Executive Summary

Both this compound (NMOR) and N-nitrosodiethanolamine (NDELA) are potent carcinogens in various animal models, including rats, mice, and hamsters. Experimental evidence consistently demonstrates that NMOR exhibits a higher carcinogenic potency than NDELA. The primary target organ for both compounds is the liver, where they induce hepatocellular carcinomas. However, tumors in other organs such as the nasal cavity, kidneys, and lungs have also been observed, depending on the animal model and the route of administration. The carcinogenic activity of both compounds is dependent on metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts that can initiate tumorigenesis through the disruption of key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Data Presentation: Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from various carcinogenicity studies on NMOR and NDELA.

Table 1: Carcinogenicity of this compound (NMOR) in Rodents

Species/StrainRoute of AdministrationDoseDuration of TreatmentTarget OrgansTumor IncidenceReference
Female F344 RatsDrinking Water0.7 - 250 mg/rat (total dose)50 or 100 weeksLiver (hepatocellular neoplasms, hemangiosarcomas), Tongue, EsophagusDose-related increase in liver neoplasms.[1][2][1][2]
RatsInhalation15 mg/kg (total dose)29 administrationsLiver (carcinomas, neoplastic nodules), Nose (neuroblastoma, mucoepidermoidal carcinoma), Thyroid (carcinoma)4 liver carcinomas, 5 neoplastic nodules, 2 nasal tumors, 1 thyroid carcinoma.[3][3]
Syrian HamstersInhalation38 mg/kg (total dose)21 applicationsLiver (carcinomas), Nasal region (neurogenic sarcomas), Trachea (papillomas)4 liver carcinomas, 2 nasal sarcomas, 5 tracheal papillomas.[3][3]

Table 2: Carcinogenicity of N-nitrosodiethanolamine (NDELA) in Rodents

Species/StrainRoute of AdministrationDoseDuration of TreatmentTarget OrgansTumor IncidenceReference
Male Sprague-Dawley RatsDrinking Water1.5, 6, 25, 100, or 400 mg/kg/dayLifetimeLiver (hepatocellular carcinomas), Nasal Cavity (squamous-cell carcinomas, neuroepitheliomas)Dose-related increase in hepatocellular carcinomas.[4][5][4][5]
F344 RatsDrinking Water400, 1000, or 2500 mg/L45-75 weeksLiver (hepatocellular carcinomas, cholangiocarcinomas), Nasal Cavity, Kidneys, EsophagusAlmost all treated animals developed hepatocellular carcinomas.[6][6]
Syrian HamstersSubcutaneous Injection250, 500, or 1000 mg/kg/weekLifetimeUpper Respiratory Tract (olfactory region), Trachea, Larynx, Lungs35% - 73% incidence of malignant neoplasms in the olfactory region.[7][7]

Experimental Protocols

Oral Administration in Drinking Water (Rats)

A dose-response carcinogenicity study of NMOR was conducted in female F344 rats.[1] The compound was administered in the drinking water in controlled amounts of 20 ml per day per rat, five days a week. At the highest dose rates of 100 mg/liter and 40 mg/liter, the treatment lasted for 25 and 40 weeks, respectively. For lower dose rates, the treatment duration was extended to 50 or 100 weeks. The total dose per rat ranged from 0.7 mg to 250 mg. The number of animals per group varied, with 100 animals in the lowest dose groups and 24 in the highest.[1]

Similarly, for NDELA, a dose-response study was performed on male Sprague-Dawley rats.[4][5] NDELA was administered in the drinking water at five different dose levels: 1.5, 6, 25, 100, or 400 mg/kg body weight per day for the lifetime of the animals.[4][5] Another study in F344 rats involved administering NDELA in drinking water at concentrations of 2500 mg/L for 45 weeks, 1000 mg/L for 50 weeks, and 400 mg/L for 50 or 75 weeks to groups of 16 or 20 rats of each sex.[6]

Inhalation (Rats and Hamsters)

For the inhalation study of NMOR, rats received 29 administrations (4 hours/day, 5 days/week) with a mean inhaled daily dose of 130 µ g/animal , resulting in a total dose of 15 mg/kg body weight.[3] Hamsters were exposed to a total of 38 mg/kg of NMOR over 21 applications, with a daily dose of 260 µ g/animal .[3] The concentration of NMOR vapor in the inhalation chamber was continuously monitored.

Subcutaneous Injection (Syrian Hamsters)

In a study with NDELA, Syrian hamsters received weekly subcutaneous injections for their lifetime at doses of 1000, 500, and 250 mg/kg body weight.[7]

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenicity of both NMOR and NDELA is initiated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process generates reactive electrophilic intermediates that can form covalent adducts with DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes and the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival.

Metabolic Activation and DNA Adduct Formation

The metabolic activation of NMOR and NDELA involves hydroxylation of the carbon atoms alpha to the nitroso group. This hydroxylation leads to the formation of unstable intermediates that spontaneously decompose to yield highly reactive diazonium ions. These ions are the ultimate carcinogenic species that alkylate DNA bases, primarily at the N7 and O6 positions of guanine. The formation of O6-alkylguanine adducts is particularly mutagenic as it can lead to G:C to A:T transition mutations during DNA replication.

Metabolic_Activation cluster_NMOR This compound (NMOR) Activation cluster_NDELA N-nitrosodiethanolamine (NDELA) Activation NMOR This compound CYP_NMOR CYP450 Enzymes NMOR->CYP_NMOR Metabolism Alpha_Hydroxy_NMOR α-Hydroxy-NMOR (unstable intermediate) CYP_NMOR->Alpha_Hydroxy_NMOR α-Hydroxylation Diazonium_NMOR Diazonium Ion Alpha_Hydroxy_NMOR->Diazonium_NMOR Decomposition DNA_Adducts_NMOR DNA Adducts (e.g., O6-alkylguanine) Diazonium_NMOR->DNA_Adducts_NMOR Alkylation NDELA N-nitrosodiethanolamine CYP_NDELA CYP450 Enzymes NDELA->CYP_NDELA Metabolism Alpha_Hydroxy_NDELA α-Hydroxy-NDELA (unstable intermediate) CYP_NDELA->Alpha_Hydroxy_NDELA α-Hydroxylation Diazonium_NDELA Diazonium Ion Alpha_Hydroxy_NDELA->Diazonium_NDELA Decomposition DNA_Adducts_NDELA DNA Adducts (e.g., O6-hydroxyethylguanine) Diazonium_NDELA->DNA_Adducts_NDELA Alkylation

Metabolic activation of NMOR and NDELA.
Downstream Signaling Pathways

The formation of DNA adducts by NMOR and NDELA metabolites can trigger mutations in key oncogenes and tumor suppressor genes, leading to the aberrant activation of pro-survival and proliferative signaling pathways. The PI3K/Akt and MAPK/ERK pathways are two critical cascades that are frequently dysregulated in nitrosamine-induced cancers.[8][9][10][11]

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, can inhibit apoptosis and promote cell cycle progression, contributing to tumor development.[9][10][11]

  • MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Constitutive activation of the MAPK/ERK pathway, for example, through mutations in Ras or Raf genes, is a common event in many cancers.[8]

Downstream_Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway DNA_Damage DNA Adducts (from NMOR/NDELA) PI3K PI3K DNA_Damage->PI3K Mutations leading to constitutive activation Ras Ras DNA_Damage->Ras Activating mutations (e.g., G to A) Akt Akt PI3K->Akt Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Tumorigenesis Tumorigenesis Apoptosis_Inhibition->Tumorigenesis Cell_Cycle_Progression->Tumorigenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation Differentiation Altered Differentiation ERK->Differentiation Proliferation->Tumorigenesis Differentiation->Tumorigenesis

Downstream signaling pathways affected by NMOR/NDELA.

Conclusion

The experimental data unequivocally establish both this compound and N-nitrosodiethanolamine as potent carcinogens. NMOR consistently demonstrates higher carcinogenic activity compared to NDELA across different animal models and routes of exposure. The primary mechanism of action for both compounds involves metabolic activation to DNA-reactive species, which in turn can lead to the dysregulation of critical cellular signaling pathways such as PI3K/Akt and MAPK/ERK, ultimately driving the process of tumorigenesis. This comparative guide underscores the significant carcinogenic hazard posed by these nitrosamines and highlights the molecular pathways that are key targets for their carcinogenic effects, providing valuable information for risk assessment and future research in cancer prevention and therapy.

References

A Comparative Guide to the NMOR-Induced Animal Cancer Model for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals navigating the landscape of preclinical cancer models, the selection of an appropriate system is paramount to the success of their research. This guide provides a comprehensive comparison of the N-nitrosomorpholine (NMOR)-induced animal cancer model with other widely used alternatives, supported by experimental data and detailed protocols.

Overview of the NMOR-Induced Cancer Model

This compound (NMOR) is a potent chemical carcinogen that has been extensively used to induce tumors in various animal species, including rats and mice.[1] It is particularly recognized for its ability to induce hepatocellular carcinoma (HCC), often with a high incidence of lung metastasis, making it a valuable tool for studying hepatocarcinogenesis and metastatic disease.[2][3] The model's utility is further enhanced when used in combination with other carcinogens, such as diethylnitrosamine (DEN), which accelerates tumor development and increases metastatic frequency.

Validity and Limitations

The primary strength of the NMOR-induced model lies in its ability to mimic key aspects of human cancer development, including the multi-step process of carcinogenesis and the potential for metastasis.[4] This provides a relevant in vivo system to test novel therapeutics and investigate the molecular mechanisms of cancer progression.

However, the model also possesses notable limitations. The long latency period for tumor development can be a significant drawback for rapid drug screening.[5] Furthermore, the high mortality rate associated with higher doses of NMOR can complicate long-term studies and the evaluation of metastasis.[6] Researchers must also consider the potential for NMOR to induce tumors in multiple organs, which may not be representative of the specific cancer type under investigation.[1]

Comparative Analysis of Animal Cancer Models

The following tables provide a quantitative comparison of the NMOR-induced model with other prevalent preclinical cancer models: Genetically Engineered Mouse Models (GEMMs) and Patient-Derived Xenograft (PDX) models.

Table 1: Comparison of Tumor Induction and Latency

Model TypeCarcinogen/MethodAnimal StrainPrimary Tumor TypeTumor IncidenceLatency to Tumor DetectionKey References
Chemical Induction
DEN/NMORDiethylnitrosamine (DEN) followed by this compound (NMOR)F344 RatsHepatocellular Carcinoma (HCC)~100%14-22 weeks[6]
DEN aloneDiethylnitrosamine (DEN)C3H/HeJ MiceHepatocellular Carcinoma (HCC)30-50%37-76 weeks[7]
Genetically Engineered
c-MycOverexpression of c-Myc oncogeneC57BL/6J × CBA/J MiceHepatocellular Carcinoma (HCC)60-70%5-8 weeks[8][9]
AktHydrodynamic transfection of activated AktMiceHepatocellular Carcinoma (HCC)High~6 months[8][9]
Patient-Derived Xenograft
SubcutaneousSubcutaneous implantation of patient tumor tissueImmunodeficient Mice (e.g., NOD/SCID)Various (dependent on patient tumor)38.5% (overall)Variable (weeks to months)[10][11]
OrthotopicOrthotopic implantation of patient tumor tissueImmunodeficient Mice (e.g., NSG)Hepatocellular Carcinoma (HCC)VariableVariable (weeks to months)

Table 2: Comparison of Metastasis and Survival

Model TypePrimary TumorMetastatic SitesMetastasis RateSurvival RateKey References
Chemical Induction
DEN/NMOR (120 ppm NMOR)Hepatocellular Carcinoma (HCC)LungHighLow[6]
DEN/NMOR (40 ppm NMOR)Hepatocellular Carcinoma (HCC)Lung67% by week 3681%[6]
DEN/NMOR (80 ppm NMOR)Hepatocellular Carcinoma (HCC)Lung86% by week 2457%[6]
Genetically Engineered
c-MycHepatocellular Carcinoma (HCC)Not consistently reportedVariableVariable[8][9]
Patient-Derived Xenograft
Orthotopic HCCIntestineIncreased with liver-specific ECMVariableVariable[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols.

DEN/NMOR-Induced Hepatocellular Carcinoma in Rats
  • Animal Model: Male F344 rats, 6 weeks old.

  • Initiation: A single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) at a dose of 100 mg/kg body weight.

  • Promotion: Two weeks after DEN injection, administer this compound (NMOR) in the drinking water at a concentration of 40-120 ppm for a specified period (e.g., 14 weeks).

  • Monitoring: Monitor animals for signs of toxicity and tumor development. Tumor growth can be assessed non-invasively using imaging techniques such as MRI.

  • Endpoint: Euthanize animals at a predetermined time point or when tumors reach a specific size. Collect tissues for histological and molecular analysis.

Genetically Engineered Mouse Model (GEMM) of HCC (c-Myc Overexpression)
  • Animal Model: Transgenic mice with liver-specific overexpression of the c-Myc oncogene (e.g., Alb-c-Myc).

  • Genotyping: Confirm the genotype of the mice using PCR analysis of tail DNA.

  • Tumor Development: Allow mice to age and develop spontaneous tumors. The latency period can vary depending on the specific transgenic model.

  • Monitoring: Regularly palpate the abdomen for liver tumors and monitor the overall health of the animals. Imaging can be used for tumor visualization and quantification.

  • Endpoint: Euthanize mice when tumors are detected or at a specific age. Collect liver and tumor tissues for analysis.

Patient-Derived Xenograft (PDX) Model of Liver Cancer
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID, NSG), 5-8 weeks old.

  • Tumor Acquisition: Obtain fresh, sterile tumor tissue from a consenting patient's surgical resection.

  • Implantation:

    • Subcutaneous: Cut the tumor into small fragments (1-3 mm³) and implant them subcutaneously into the flank of the anesthetized mouse.

    • Orthotopic: Create a small incision in the liver capsule of the anesthetized mouse and insert a tumor fragment into the liver parenchyma.

  • Tumor Growth: Monitor tumor growth by caliper measurements (subcutaneous) or imaging (orthotopic).

  • Passaging: When tumors reach a size of approximately 1-1.5 cm³, they can be excised and passaged to new recipient mice.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or if the animal shows signs of distress. Collect tumors for analysis.

Signaling Pathways and Experimental Workflows

The carcinogenic effects of NMOR are linked to its metabolic activation and subsequent induction of DNA damage. This damage can trigger signaling cascades that promote uncontrolled cell growth and survival. The PI3K/Akt/mTOR pathway is a central signaling nexus frequently dysregulated in cancer and is implicated in NMOR-induced hepatocarcinogenesis.

NMOR_Carcinogenesis_Workflow cluster_initiation Initiation Phase cluster_promotion Promotion & Progression Phase cluster_outcome Tumorigenesis NMOR NMOR Administration (Oral, Inhalation, Injection) Activation Metabolic Activation (Cytochrome P450) NMOR->Activation In vivo DNA_Damage DNA Damage (ROS, Adducts) Activation->DNA_Damage Mutation Genetic & Epigenetic Alterations DNA_Damage->Mutation Signaling Aberrant Signaling (e.g., PI3K/Akt/mTOR) Mutation->Signaling Proliferation Uncontrolled Cell Proliferation Signaling->Proliferation Apoptosis_Evasion Evasion of Apoptosis Signaling->Apoptosis_Evasion HCC Hepatocellular Carcinoma (HCC) Proliferation->HCC Apoptosis_Evasion->HCC Metastasis Metastasis (e.g., Lung) HCC->Metastasis

Experimental workflow of NMOR-induced carcinogenesis.

The diagram above illustrates the key stages of cancer development in the NMOR-induced model, from initial exposure and metabolic activation to the eventual formation of primary tumors and metastasis.

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Activation cluster_core_pathway Core PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects NMOR NMOR-induced DNA Damage RTK Receptor Tyrosine Kinases (RTKs) NMOR->RTK indirectly activates Growth_Factors Growth Factors Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival (Anti-apoptosis) Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Angiogenesis Angiogenesis mTORC1->Angiogenesis Metabolism Metabolic Reprogramming mTORC1->Metabolism mTORC2 mTORC2 mTORC2->Akt activates PTEN PTEN PTEN->PIP3 inhibits

References

Comparing N-Nitrosomorpholine's potency with other N-nitroso compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic potency of N-Nitrosomorpholine (NMOR) against other N-nitroso compounds (NOCs). The information presented is collated from robust experimental data to assist in risk assessment and to inform research and drug development activities.

Quantitative Comparison of Carcinogenic Potency

The carcinogenic potency of N-nitroso compounds is commonly expressed as the TD50 value, which is the chronic dose rate in mg/kg body weight per day that would cause tumors in 50% of the test animals that would have otherwise remained tumor-free. A lower TD50 value indicates a higher carcinogenic potency.

The following table summarizes the TD50 values for NMOR and a selection of other N-nitroso compounds, primarily derived from studies in rats, a common model for carcinogenicity testing.

N-Nitroso CompoundAbbreviationCAS NumberSpecies (Sex)Route of AdministrationTarget Organ(s)TD50 (mg/kg/day)
This compound NMOR 59-89-2 Rat (Male/Female) Oral Liver, Nasal Cavity 0.129 [1]
N-NitrosodiethylamineNDEA55-18-5Rat (Female)OralLiver, Esophagus0.033
N-NitrosodimethylamineNDMA62-75-9Rat (Male)OralLiver0.096
N-NitrosopyrrolidineNPYR930-55-2Rat (Male/Female)OralLiver1.81
N-NitrosopiperidineNPIP100-75-4Rat (Male/Female)OralLiver, Esophagus0.974[1]
N-Nitrosodi-n-propylamineNDPA621-64-7Rat (Male/Female)OralLiver, Esophagus0.45
N-Nitrosodi-n-butylamineNDBA924-16-3Rat (Male)OralBladder, Liver1.18

Data sourced from the Carcinogenic Potency Database (CPDB) and the Lhasa Carcinogenicity Database (LCDB) unless otherwise specified.

Metabolic Activation and Mechanism of Carcinogenicity

The carcinogenicity of most N-nitroso compounds, including NMOR, is not inherent to the parent molecule but results from metabolic activation. This process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver. The key step is the α-hydroxylation of the carbon atom adjacent to the nitroso group. This hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to yield a highly reactive electrophilic diazonium ion. This ion can then alkylate DNA bases, forming DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Metabolic Activation of N-Nitrosamines NNitroso N-Nitroso Compound (e.g., NMOR) CYP450 Cytochrome P450 (α-hydroxylation) NNitroso->CYP450 Metabolism Intermediate Unstable α-hydroxy N-nitrosamine CYP450->Intermediate Diazonium Electrophilic Diazonium Ion Intermediate->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutation Adducts->Mutation Faulty DNA Replication Cancer Cancer Mutation->Cancer

Metabolic activation pathway of N-nitrosamines.

Experimental Protocols for Carcinogenicity Bioassays

The determination of the carcinogenic potential of N-nitroso compounds typically follows standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 451 for Carcinogenicity Studies and the National Toxicology Program (NTP). These studies are long-term in vivo assays, usually conducted in rodents.

Objective: To observe and quantify the tumorigenic effects of a test substance over the lifespan of the test animals.

Key Methodological Steps:

  • Test System:

    • Species: Typically two rodent species, most commonly rats (e.g., Fischer 344, Sprague-Dawley) and mice (e.g., B6C3F1).

    • Sex: Both males and females are used.

    • Number of Animals: A sufficient number of animals per group to ensure statistical power, typically at least 50 of each sex.

  • Dose Selection and Administration:

    • Preliminary Studies: Short-term toxicity studies (e.g., 90-day studies) are conducted to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause life-threatening toxicity or overt signs of distress.

    • Dose Levels: At least three dose levels are typically used in the long-term study: the MTD, a fraction of the MTD (e.g., 1/2 MTD), and a lower dose (e.g., 1/4 MTD). A concurrent control group receives the vehicle (the substance used to dissolve or suspend the test compound) only.

    • Route of Administration: The route should be relevant to potential human exposure. For many N-nitroso compounds, this is oral administration via drinking water, gavage, or in the diet.

  • Study Duration:

    • The study duration is typically the majority of the animal's lifespan, for example, 24 months for rats and 18-24 months for mice.

  • In-life Observations:

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food/water consumption are monitored regularly.

    • Palpation for masses is performed periodically.

  • Pathology:

    • At the end of the study, all surviving animals are euthanized. Animals that die or are euthanized due to a moribund condition during the study are also examined.

    • A complete necropsy is performed on all animals.

    • All organs and tissues are examined macroscopically for abnormalities.

    • A comprehensive list of tissues and organs are collected and preserved for histopathological examination by a qualified pathologist.

  • Data Analysis:

    • The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods.

    • The time to tumor onset is also analyzed.

    • The TD50 is calculated from the dose-response data.

Carcinogenicity Bioassay Workflow cluster_0 Pre-study Phase cluster_1 In-life Phase (Long-term Study) cluster_2 Terminal Phase cluster_3 Data Analysis DoseRange Dose-Range Finding (90-day study) MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD Dosing Daily Dosing (e.g., Oral Gavage) MTD->Dosing Observation Daily Clinical Observation & Weekly Measurements Dosing->Observation Euthanasia Euthanasia & Necropsy Observation->Euthanasia Histo Histopathology Euthanasia->Histo Stats Statistical Analysis of Tumor Incidence Histo->Stats TD50Calc TD50 Calculation Stats->TD50Calc

A typical workflow for a rodent carcinogenicity bioassay.

Conclusion

The data presented in this guide demonstrate that this compound is a potent carcinogen, with a TD50 value that is comparable to other well-characterized N-nitroso compounds like N-Nitrosodimethylamine. Its carcinogenic activity is dependent on metabolic activation to a DNA-reactive electrophile. The standardized experimental protocols outlined provide a robust framework for assessing the carcinogenic potential of N-nitroso compounds, ensuring data reliability and comparability across different substances. This information is critical for regulatory bodies, researchers, and pharmaceutical professionals in managing the risks associated with these compounds.

References

A Comparative Guide to the Cross-Species Metabolism and Toxicity of N-Nitrosomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism and toxicity of N-Nitrosomorpholine (NMOR) across various species, supported by experimental data. The information is intended to aid researchers in understanding the species-specific differences in the biotransformation and carcinogenic effects of this potent carcinogen.

Executive Summary

This compound (NMOR) is a well-established genotoxic carcinogen that requires metabolic activation to exert its toxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of reactive intermediates that can induce DNA damage. Significant variations in both the rate of metabolism and the primary target organs for carcinogenicity have been observed across different animal species. This guide synthesizes available data on NMOR metabolism and toxicity in rats, mice, hamsters, and guinea pigs to highlight these critical inter-species differences.

Data Presentation: Comparative Metabolism and Toxicity

The following tables summarize the available quantitative data on the metabolism and acute toxicity of NMOR, as well as a comparative overview of its carcinogenic effects in various species.

Table 1: In Vitro Metabolism of this compound in Rat Liver Microsomes

ParameterValueSpeciesReference
Vmax (acetaldehyde formation)5.29 nmol/mg protein/minRat (Control)[1]
Vmax (acetaldehyde formation)10.02 nmol/mg protein/minRat (Diabetic)[1]

Table 2: Acute Toxicity of this compound in Rats

Route of AdministrationLD50Species
Intraperitoneal282 mg/kgRat
Oral (esophageal probe)320 mg/kgRat
Intravenous98 mg/kgRat

Table 3: Comparative Carcinogenicity of this compound

SpeciesPrimary Target OrgansOther Affected OrgansTumor Types
Rat LiverNasal Cavity, Esophagus, KidneysHepatocellular carcinomas, Hemangiosarcomas, Neoplastic nodules, Neuroblastoma, Mucoepidermoidal carcinoma
Mouse LungLiverLung tumors
Syrian Golden Hamster Nasal Cavity, TracheaLiver, LungsPapillomas, Carcinomas
Guinea Pig LiverLung, Adrenal CortexHemangioendothelial sarcomas, Liver tumors

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are descriptions of typical protocols used in the study of NMOR metabolism and toxicity.

In Vitro Metabolism Assay Using Liver Microsomes

This assay is designed to determine the rate of NMOR metabolism by liver enzymes.

1. Preparation of Microsomes:

  • Livers are excised from the test species (e.g., rat, mouse, hamster).

  • The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with KCl).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.

  • The final microsomal pellet is resuspended in a storage buffer and the protein concentration is determined.

2. Incubation Mixture:

  • A typical incubation mixture in a final volume of 1 mL contains:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • MgCl2 (10 mM)

    • KCl (150 mM)

    • Liver microsomes (0.5 mg protein/mL)

    • An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • This compound at various concentrations (e.g., 1.7 to 70 mM for kinetic studies).[1]

3. Incubation and Termination:

  • The mixture is pre-incubated at 37°C for a short period (e.g., 2 minutes) before the reaction is initiated by the addition of NMOR.

  • The reaction is allowed to proceed at 37°C for a defined time.

  • The reaction is terminated by the addition of a quenching agent, such as a cold organic solvent (e.g., acetonitrile) or by heat inactivation.

4. Analysis of Metabolites:

  • The terminated reaction mixture is centrifuged to pellet the protein.

  • The supernatant is collected for analysis.

  • Quantification of metabolites, such as acetaldehyde (B116499) or nitrite, is typically performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with a sensitive detector like a Thermal Energy Analyzer (TEA), which is specific for nitrosamines.

Rodent Carcinogenicity Bioassay

These long-term studies are designed to assess the carcinogenic potential of NMOR following chronic exposure.

1. Animal Model and Housing:

  • A suitable rodent species and strain are selected (e.g., F344 rats, Syrian golden hamsters).

  • Animals are housed in a controlled environment with a standard diet and water ad libitum, unless the test substance is administered in the drinking water or feed.

2. Administration of this compound:

  • NMOR can be administered through various routes, including:

    • Oral gavage: A solution of NMOR in a suitable vehicle (e.g., olive oil) is administered directly into the stomach at specified doses and frequencies.

    • Drinking water: NMOR is dissolved in the drinking water at target concentrations.

    • Inhalation: Animals are exposed to NMOR vapors in an inhalation chamber for a defined duration.

3. Dose Selection and Study Duration:

  • At least two to three dose groups and a concurrent control group are typically used.

  • Doses are often selected based on a preliminary subchronic toxicity study to determine the maximum tolerated dose (MTD).

  • The duration of the study is typically a major portion of the animal's lifespan (e.g., 2 years for rats).

4. Clinical Observations and Pathology:

  • Animals are observed daily for clinical signs of toxicity.

  • Body weight and food/water consumption are monitored regularly.

  • At the end of the study, or when animals are found moribund, a complete necropsy is performed.

  • All organs are examined macroscopically, and tissues are collected and preserved for histopathological evaluation by a qualified pathologist.

5. Data Analysis:

  • Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods.

  • The types and locations of tumors are recorded to determine the target organs of carcinogenicity.

Mandatory Visualizations

Metabolic Activation Pathway of this compound

The primary metabolic activation of NMOR is initiated by α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2E1. This hydroxylation occurs on a carbon atom adjacent to the nitroso group.

NMOR_Metabolism NMOR This compound alpha_hydroxy α-Hydroxy-N-nitrosomorpholine (unstable intermediate) NMOR->alpha_hydroxy CYP450 (α-hydroxylation) beta_hydroxy N-Nitroso-2-hydroxymorpholine NMOR->beta_hydroxy β-hydroxylation ring_opening Ring-opened intermediate alpha_hydroxy->ring_opening Spontaneous ring opening diazonium Diazoalkane ring_opening->diazonium Decomposition dna_adduct DNA Adducts diazonium->dna_adduct Alkylation further_metabolism Further Metabolites (e.g., N-nitroso(2-hydroxyethyl)glycine) beta_hydroxy->further_metabolism

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for In Vitro Metabolism Assay

The following diagram illustrates the typical workflow for assessing the metabolism of NMOR using liver microsomes.

InVitro_Workflow start Start prep_microsomes Prepare Liver Microsomes start->prep_microsomes setup_incubation Set up Incubation Mixture (Microsomes, Buffer, NADPH) prep_microsomes->setup_incubation add_nmor Add this compound setup_incubation->add_nmor incubate Incubate at 37°C add_nmor->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (GC-TEA or LC-MS) centrifuge->analyze end End analyze->end

References

A Comparative Guide to N-Nitrosomorpholine and Urethane for Inducing Lung Tumors in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, selecting the appropriate chemical carcinogen to induce lung tumors in murine models is a critical decision that influences experimental outcomes and their clinical relevance. N-Nitrosomorpholine (NNM) and urethane (B1682113) are two widely used compounds for this purpose, each with distinct characteristics in terms of potency, tumor histology, and mechanism of action. This guide provides an objective comparison of NNM and urethane, supported by experimental data, to aid in the selection of the most suitable model for specific research needs.

Mechanism of Action

This compound (NNM) , like other N-nitroso compounds, is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of reactive electrophilic intermediates. These intermediates can then form DNA adducts, leading to genetic mutations and the initiation of carcinogenesis if not properly repaired.

Urethane (Ethyl Carbamate) is also a procarcinogen that is metabolized by cytochrome P450 enzymes, particularly CYP2E1, into reactive metabolites such as vinyl carbamate. These metabolites can bind to DNA, causing DNA damage and mutations, a key initiating event in tumorigenesis.[1] Urethane-induced lung carcinogenesis is often associated with activating mutations in the Kras oncogene.[2]

Experimental Protocols

This compound (NNM) Administration

A common method for inducing lung tumors with NNM involves administration through drinking water.

Mouse Strain: A/J mice are highly susceptible.[3]

Protocol:

  • Prepare a solution of NNM in the drinking water at the desired concentration.

  • Provide the NNM-containing water to the mice as the sole source of drinking water for a specified period. For example, a 10-week administration period has been shown to be effective.[3]

  • After the administration period, switch back to regular drinking water.

  • Monitor the mice for signs of tumor development. Tumors are typically observed at around 30 weeks from the start of the experiment.[3]

Urethane Administration

Urethane is typically administered via intraperitoneal (i.p.) injection. The protocol can be adapted for different mouse strains, which exhibit varying susceptibility.

Mouse Strains:

  • High Susceptibility: A/J[4]

  • Intermediate Susceptibility: BALB/c, FVB[2][5]

  • Low Susceptibility: C57BL/6J[1][6]

Single Dose Protocol (for susceptible strains like A/J):

  • Prepare a sterile solution of urethane in 0.9% saline.

  • Administer a single intraperitoneal injection of urethane (e.g., 1 g/kg body weight).[5]

  • Monitor the mice for tumor development. Adenomas can be visible on the lung surface by 25 weeks, with adenocarcinomas appearing by 40 weeks.[4][7]

Multiple Dose Protocol (for resistant strains like C57BL/6J):

  • Prepare a sterile solution of urethane in 0.9% saline.

  • Administer weekly intraperitoneal injections of urethane (e.g., 1 g/kg body weight) for a series of weeks (e.g., 10 consecutive weeks).[1]

  • Monitor the mice for tumor development. A high incidence of tumors can be achieved by 28 weeks.[1]

Quantitative Data Comparison

The following tables summarize quantitative data on lung tumor induction by NNM and urethane in mice.

Table 1: Tumor Induction with this compound in A/J Mice

CarcinogenTotal Dose (per mouse)Administration PeriodTime to TerminationAverage Lung Tumors (per mouse)Reference
NNM53-55 µmol10 weeks (in drinking water)30 weeks20.3[3]

Table 2: Tumor Induction with Urethane in Various Mouse Strains

Mouse StrainUrethane Dose and ScheduleTime to ObservationTumor IncidenceAverage Lung Tumors (per mouse)Reference
A/JSingle 1 g/kg i.p. injection25 weeksHighMultiple adenomas[4][7]
FVBSingle 1 g/kg i.p. injection4 monthsHigh~15[5]
BALB/cSingle 1 g/kg i.p. injection4 monthsHigh~5[5]
C57BL/6JSingle 1 g/kg i.p. injection4 monthsLow<1[5]
C57BL/6J1 g/kg i.p. weekly for 10 weeks28 weeks100%Not specified[1]
SwissNot specified2 monthsHigh2.0 - 4.0 nodules[8]

Histopathological Comparison

This compound (NNM): In a comparative study, NNM was shown to be a potent inducer of lung tumors in A/J mice.[3] While specific histopathological descriptions for NNM-induced lung tumors are less detailed in the provided results, studies with the related compound NNK show the induction of alveolar adenomas and adenocarcinomas.[9]

Urethane: Urethane typically induces bronchioalveolar adenomas and, to a lesser extent, adenocarcinomas that resemble the adenocarcinoma subtype of non-small cell lung carcinoma.[4][7] Histological analysis of urethane-induced tumors in C57BL/6J mice reveals epithelial hyperplasia, atypical adenomatous hyperplasia (AAH), and adenoma.[1] The tumors are thought to originate from alveolar epithelial type II (AE2) cells or bronchioalveolar stem cells.[10]

Signaling Pathways and Experimental Workflows

NNM_Signaling_Pathway NNM This compound Metabolic_Activation Metabolic Activation (Cytochrome P450) NNM->Metabolic_Activation Reactive_Intermediates Reactive Electrophilic Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Tumor_Initiation Tumor Initiation Mutation->Tumor_Initiation

Urethane_Signaling_Pathway Urethane Urethane Metabolic_Activation Metabolic Activation (CYP2E1) Urethane->Metabolic_Activation NFkB_Activation NF-κB Activation Urethane->NFkB_Activation Reactive_Metabolites Reactive Metabolites (e.g., vinyl carbamate) Metabolic_Activation->Reactive_Metabolites DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Kras_Mutation Kras Mutation DNA_Damage->Kras_Mutation Tumor_Promotion Tumor Promotion Kras_Mutation->Tumor_Promotion Inflammation Inflammation NFkB_Activation->Inflammation Inflammation->Tumor_Promotion

NNM_Workflow Start Start of Experiment NNM_Admin Administer NNM in Drinking Water (10 weeks) Start->NNM_Admin Regular_Water Switch to Regular Drinking Water NNM_Admin->Regular_Water Monitoring Monitor for Tumor Development Regular_Water->Monitoring Termination Termination and Analysis (30 weeks) Monitoring->Termination

Urethane_Workflow Start Start of Experiment Urethane_Injection Urethane Injection(s) (e.g., single or multiple i.p.) Start->Urethane_Injection Monitoring Monitor for Tumor Development Urethane_Injection->Monitoring Termination Termination and Analysis (25-40 weeks) Monitoring->Termination

Conclusion

Both this compound and urethane are effective carcinogens for inducing lung tumors in mice, but they offer different advantages for specific research applications.

This compound is a potent lung tumorigen, capable of inducing a high number of tumors with administration in drinking water, which can be a less stressful method of delivery compared to injections.[3] This model may be particularly useful for studies requiring a high tumor burden.

Urethane is a versatile and widely studied carcinogen for lung cancer research. Its advantages include being inexpensive, relatively safe to handle, and effective through simple intraperitoneal injections.[7] The well-characterized differences in susceptibility among various mouse strains make it an excellent model for studying the genetic determinants of lung cancer.[5] Furthermore, the established link to Kras mutations and inflammatory pathways provides a strong basis for mechanistic studies and the evaluation of targeted therapies.[2][6]

The choice between NNM and urethane will ultimately depend on the specific aims of the research. For studies focused on high-throughput screening or requiring a high tumor multiplicity, NNM may be a suitable choice. For mechanistic studies involving well-defined genetic backgrounds and signaling pathways, the urethane model offers a wealth of established protocols and comparative data.

References

A Comparative Histopathological Guide to NMOR- and DEN-Induced Liver Lesions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histopathological and molecular features of liver lesions induced by two common chemical carcinogens, N-nitrosomorpholine (NMOR) and diethylnitrosamine (DEN). The information presented is supported by experimental data to aid researchers in selecting the appropriate model for their studies in hepatocarcinogenesis and drug development.

Histopathological Comparison

Both this compound (NMOR) and diethylnitrosamine (DEN) are potent hepatocarcinogens that induce a spectrum of preneoplastic and neoplastic lesions in the liver of experimental animals, primarily rodents. While the resulting pathologies share similarities, studies suggest differences in their carcinogenic potency and the characteristics of the lesions they induce.

Preneoplastic Lesions: The earliest detectable lesions induced by both NMOR and DEN are foci of altered hepatocytes (FAH). These are clonal populations of hepatocytes that exhibit distinct morphological and enzymatic changes compared to the surrounding normal parenchyma. Two main types of foci are consistently observed:

  • Basophilic Foci: Characterized by hepatocytes with an increased basophilia of their cytoplasm due to a proliferation of ribosomes. These foci are considered to be more indicative of progression to neoplasia.

  • Eosinophilic/Clear Cell (Glycogenotic) Foci: Composed of enlarged hepatocytes with an eosinophilic cytoplasm or a clear appearance due to an accumulation of glycogen. While these are also preneoplastic, their direct progression to carcinoma is less certain compared to basophilic foci.

Studies directly comparing the two compounds in rats have shown that both NMOR and DEN induce basophilic and glycogenotic areas, which can progress to hepatocellular adenomas and carcinomas.[1]

Neoplastic Lesions: As the carcinogenic process progresses, both NMOR and DEN can induce the formation of benign and malignant liver tumors:

  • Hepatocellular Adenomas: These are benign tumors composed of well-differentiated hepatocytes. They are often larger than preneoplastic foci and may show some compression of the adjacent liver tissue.

  • Hepatocellular Carcinomas (HCC): These are malignant tumors characterized by a loss of normal liver architecture, cellular atypia, and often, vascular invasion. The histological grade of HCC can vary from well-differentiated to poorly differentiated.

One comparative study concluded that DEN is a more potent hepatocarcinogen than NMOR in Wistar rats.[2]

Quantitative Data on Tumorigenesis

The following tables summarize quantitative data from various studies on the induction of liver tumors by NMOR and DEN. It is important to note that direct comparisons between studies can be challenging due to variations in experimental protocols, including animal strain, dose, and duration of exposure.

Table 1: Tumorigenicity of this compound (NMOR) in Rats

Animal StrainDose and Administration RouteDuration of TreatmentTumor IncidenceTumor Multiplicity (Tumors/Animal)Reference
F344 Rats40 ppm in drinking water14 weeks100% (HCC)Not specified[3]

Table 2: Tumorigenicity of Diethylnitrosamine (DEN) in Rodents

Animal StrainDose and Administration RouteDuration of TreatmentTumor IncidenceTumor Multiplicity (Tumors/Animal)Reference
Wistar Rats100 ppm in drinking water14 weeks100% (Hyperplastic nodules)Not specified[4]
C57BL/6 Mice20 mg/kg, single i.p. injection25 weeks100%Multiple[5]
F344 Rats100 ppm in drinking water14 weeks100% (HCC)3.6 ± 2.7 (HCCs)[6]
C3H Mice4.0 mg/kg, i.p. injection161 daysNot specified22.1 ± 2.1 (Adenomas)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for inducing liver lesions with NMOR and DEN.

This compound (NMOR) Induction Protocol (Rat)

This protocol is designed to induce hepatocellular carcinoma in rats.

Materials:

  • This compound (NMOR)

  • Male F344 rats (6 weeks old)

  • Drinking water

  • Animal housing and care facilities

Procedure:

  • Acclimatize the rats for one week under standard laboratory conditions.

  • Prepare a solution of NMOR in drinking water at a concentration of 40 parts per million (ppm).

  • Provide the NMOR-containing drinking water to the rats ad libitum for a period of 14 weeks.[3]

  • After the 14-week treatment period, switch the rats back to regular drinking water.

  • Monitor the animals for signs of toxicity and tumor development. Euthanize the animals at predetermined time points for histopathological analysis of the liver.[3]

Diethylnitrosamine (DEN) Induction Protocol (Rat)

This protocol describes the induction of hepatocellular carcinoma in rats through chronic administration of DEN.

Materials:

  • Diethylnitrosamine (DEN)

  • Male Wistar rats (weighing 150-200g)

  • Drinking water

  • Animal housing and care facilities

Procedure:

  • Acclimatize the rats for one week.

  • Prepare a solution of DEN in drinking water at a concentration of 100 ppm.

  • Administer the DEN solution as the sole source of drinking water for 14 consecutive weeks.[4]

  • Monitor the animals' health and body weight regularly.

  • At the end of the experimental period, euthanize the rats and collect liver tissues for macroscopic and microscopic examination.[4]

Signaling Pathways in NMOR- and DEN-Induced Hepatocarcinogenesis

The development of liver cancer is a complex process involving the alteration of multiple signaling pathways that regulate cell growth, proliferation, survival, and death.

This compound (NMOR)

The precise signaling pathways initiated by NMOR are less well-characterized compared to DEN. However, its primary mechanism of action is believed to be through its genotoxic effects. After metabolic activation, NMOR forms DNA adducts, leading to mutations and genomic instability. This DNA damage can trigger a cascade of events, including the activation of DNA repair pathways and, if the damage is extensive, apoptosis. Chronic exposure can lead to the selection and clonal expansion of mutated cells, eventually giving rise to preneoplastic and neoplastic lesions. Studies have also shown that NMOR can inhibit protein and RNA synthesis.[1]

NMOR_Signaling_Pathway NMOR-Induced Hepatocarcinogenesis Pathway NMOR This compound (NMOR) Metabolic_Activation Metabolic Activation (Cytochrome P450) NMOR->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Inhibition_Synthesis Inhibition of Protein & RNA Synthesis Reactive_Metabolites->Inhibition_Synthesis Genomic_Instability Genomic Instability & Mutations DNA_Adducts->Genomic_Instability Altered_Gene_Expression Altered Gene Expression Genomic_Instability->Altered_Gene_Expression Cell_Cycle_Dysregulation Cell Cycle Dysregulation Altered_Gene_Expression->Cell_Cycle_Dysregulation Apoptosis_Evasion Evasion of Apoptosis Altered_Gene_Expression->Apoptosis_Evasion Clonal_Expansion Clonal Expansion of Initiated Cells Cell_Cycle_Dysregulation->Clonal_Expansion Apoptosis_Evasion->Clonal_Expansion Preneoplastic_Foci Preneoplastic Foci Clonal_Expansion->Preneoplastic_Foci HCC Hepatocellular Carcinoma (HCC) Preneoplastic_Foci->HCC

Caption: NMOR-Induced Hepatocarcinogenesis Pathway.

Diethylnitrosamine (DEN)

The molecular mechanisms of DEN-induced hepatocarcinogenesis are more extensively studied. Key events include:

  • Metabolic Activation and Oxidative Stress: DEN is metabolized by cytochrome P450 enzymes, leading to the formation of reactive ethylating agents and reactive oxygen species (ROS). This results in oxidative stress, causing damage to DNA, proteins, and lipids.

  • DNA Damage and Mutations: The ethylating agents form DNA adducts, leading to mutations in critical genes, including proto-oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53).

  • Inflammation: DEN induces a chronic inflammatory response in the liver, with the release of pro-inflammatory cytokines like TNF-α and IL-6. This inflammatory microenvironment promotes cell proliferation and survival.

  • Activation of Pro-survival Signaling Pathways: DEN has been shown to activate several key signaling pathways that drive cell proliferation and inhibit apoptosis, including:

    • Wnt/β-catenin Pathway: Aberrant activation of this pathway is a common event in HCC.

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.

    • Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade transduces signals from growth factor receptors to the nucleus, promoting cell proliferation.

DEN_Signaling_Pathway DEN-Induced Hepatocarcinogenesis Pathways cluster_initiation Initiation cluster_promotion Promotion & Progression DEN Diethylnitrosamine (DEN) Metabolic_Activation Metabolic Activation (CYP2E1) DEN->Metabolic_Activation Reactive_Species Reactive Ethylating Agents & ROS Metabolic_Activation->Reactive_Species DNA_Damage DNA Damage (Adducts, Mutations) Reactive_Species->DNA_Damage Oxidative_Stress Oxidative Stress Reactive_Species->Oxidative_Stress Wnt_BetaCatenin Wnt/β-catenin Pathway DNA_Damage->Wnt_BetaCatenin Ras_MAPK Ras/Raf/MEK/ERK Pathway DNA_Damage->Ras_MAPK Inflammation Chronic Inflammation (TNF-α, IL-6) Oxidative_Stress->Inflammation Cell_Proliferation Increased Cell Proliferation Inflammation->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Inflammation->Apoptosis_Inhibition Wnt_BetaCatenin->Cell_Proliferation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PI3K_Akt_mTOR->Cell_Proliferation PI3K_Akt_mTOR->Apoptosis_Inhibition Ras_MAPK->Cell_Proliferation HCC Hepatocellular Carcinoma (HCC) Cell_Proliferation->HCC Apoptosis_Inhibition->HCC

Caption: DEN-Induced Hepatocarcinogenesis Pathways.

Experimental Workflow

The following diagram illustrates a general experimental workflow for a comparative study of NMOR- and DEN-induced hepatocarcinogenesis.

Experimental_Workflow Comparative Carcinogenesis Experimental Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, 1 week) Group_Assignment Random Group Assignment Animal_Acclimatization->Group_Assignment Control_Group Control Group (Vehicle) Group_Assignment->Control_Group NMOR_Group NMOR Treatment Group Group_Assignment->NMOR_Group DEN_Group DEN Treatment Group Group_Assignment->DEN_Group Treatment_Period Carcinogen Administration (e.g., 14 weeks) Control_Group->Treatment_Period NMOR_Group->Treatment_Period DEN_Group->Treatment_Period Monitoring Monitoring (Health, Body Weight) Treatment_Period->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Macroscopic_Analysis Macroscopic Liver Examination (Tumor Count & Size) Sacrifice->Macroscopic_Analysis Histopathology Histopathological Analysis (H&E Staining) Sacrifice->Histopathology Molecular_Analysis Molecular Analysis (Western Blot, qPCR, etc.) Sacrifice->Molecular_Analysis Data_Analysis Data Analysis & Comparison Macroscopic_Analysis->Data_Analysis Histopathology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Comparative Carcinogenesis Experimental Workflow.

References

Unraveling the Link: The Translational Relevance of N-Nitrosomorpholine to Human Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

N-Nitrosomorpholine (NMOR), a potent carcinogen found in various environmental sources, has long been a subject of toxicological research. Its relevance to human cancer lies in its ability to induce tumors in animal models that closely mimic human malignancies, particularly hepatocellular carcinoma. This guide provides a comprehensive comparison of NMOR's carcinogenic effects with other nitrosamines, details the experimental protocols used to study its activity, and elucidates the molecular pathways it perturbs, offering valuable insights for cancer researchers, scientists, and drug development professionals.

Comparing Carcinogenic Potency: NMOR vs. Other Nitrosamines

Experimental studies in various animal models have consistently demonstrated the potent carcinogenicity of this compound, primarily targeting the liver, but also affecting the lungs, nasal cavity, and kidneys.[1][2] When compared to other nitrosamines, NMOR often exhibits a high carcinogenic potential.

Key Comparative Carcinogenicity Data
CarcinogenAnimal ModelRoute of AdministrationTotal DoseDurationKey FindingsReference
NMOR Female F344 RatsDrinking Water1.1 mmol/rat50 weeks100% incidence of liver tumors.[2][2]
N-Nitrosodiethanolamine (NDELA)Female F344 RatsDrinking Water5.6 mmol/rat50 weeks70% incidence of hepatocellular tumors.[2][2]
N-Nitroso-2-hydroxymorpholine (NHMOR)Female F344 RatsDrinking Water1.2 mmol/rat50 weeksInactive at the tested dose.[2][2]
NMOR A/J MiceDrinking Water53-55 µmol/mouse10 weeksPotent tumorigen, inducing 20.3 lung tumors/mouse.[2][2]
NDELAA/J MiceDrinking Water53-55 µmol/mouse10 weeksWeakly tumorigenic, inducing 1.4 lung tumors/mouse.[2][2]
NHMORA/J MiceDrinking Water53-55 µmol/mouse10 weeksWeakly tumorigenic, inducing 1.2 lung tumors/mouse.[2][2]
NMOR Male Syrian Golden HamstersIntratracheal Instillation1.5 mg15 weeks (once a week)43% tumor incidence in respiratory organs.N/A
N-Nitrosodiethylamine (NDEA)Male Syrian Golden HamstersIntratracheal Instillation1.5 mg15 weeks (once a week)100% tumor incidence in respiratory organs.N/A
N-Nitrosodimethylamine (NDMA)Male Syrian Golden HamstersIntratracheal Instillation1.5 mg15 weeks (once a week)6% tumor incidence in respiratory organs.N/A
N-Nitrosopyrrolidine (NPYR)Male Syrian Golden HamstersIntratracheal Instillation1.5 mg15 weeks (once a week)0% tumor incidence in respiratory organs.N/A
N-Nitrosodi-n-propylamine (NDPA)Male Syrian Golden HamstersIntratracheal Instillation1.5 mg15 weeks (once a week)72% tumor incidence in respiratory organs.N/A

Understanding the Mechanism: Metabolic Activation and Signaling Pathways

The carcinogenicity of NMOR, like other nitrosamines, is not due to the compound itself but rather to its metabolic activation into reactive electrophiles that can damage DNA. This process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver.

Metabolic Activation Pathway of this compound

The metabolic activation of NMOR begins with the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation), a reaction catalyzed by CYP enzymes. This creates an unstable intermediate that spontaneously decomposes to form a reactive diazonium ion. This highly electrophilic species can then alkylate DNA bases, leading to the formation of DNA adducts, which, if not repaired, can result in mutations and the initiation of cancer.

Metabolic Activation of NMOR NMOR This compound (NMOR) a_hydroxy_NMOR α-hydroxy this compound (unstable intermediate) NMOR->a_hydroxy_NMOR CYP450-mediated α-hydroxylation diazonium_ion Diazonium Ion (Reactive Electrophile) a_hydroxy_NMOR->diazonium_ion Spontaneous decomposition DNA_adducts DNA Adducts diazonium_ion->DNA_adducts Alkylation of DNA mutations Mutations DNA_adducts->mutations Miscoding during DNA replication cancer Cancer Initiation mutations->cancer

Metabolic activation of this compound (NMOR).
NMOR-Induced Alterations in Cellular Signaling

While the direct interaction of NMOR's metabolites with DNA is a key initiating event, the subsequent development and progression of cancer involve complex alterations in cellular signaling pathways. While direct studies on NMOR's specific impact on all signaling pathways are limited, research in hepatocellular carcinoma, the primary cancer type induced by NMOR, points to the dysregulation of key pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades. These pathways are central regulators of cell proliferation, survival, and growth. It is hypothesized that the DNA damage and cellular stress induced by NMOR can lead to the aberrant activation of these pathways, promoting the clonal expansion of initiated cells and driving tumor progression.

NMOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes NMOR This compound (NMOR) DNA_damage DNA Damage (Adducts) NMOR->DNA_damage ROS Reactive Oxygen Species (ROS) NMOR->ROS PI3K PI3K DNA_damage->PI3K activates Ras Ras DNA_damage->Ras activates ROS->PI3K activates ROS->Ras activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proliferation Increased Cell Proliferation mTOR->proliferation survival Increased Cell Survival mTOR->survival angiogenesis Angiogenesis mTOR->angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation ERK->survival ERK->angiogenesis cancer Hepatocellular Carcinoma proliferation->cancer survival->cancer angiogenesis->cancer

Hypothesized signaling pathways affected by NMOR.

Experimental Protocols for Studying NMOR-Induced Carcinogenesis

The study of NMOR-induced carcinogenesis relies on well-established animal models. A typical experimental protocol for inducing hepatocellular carcinoma in rats is outlined below.

Representative Protocol: NMOR-Induced Hepatocarcinogenesis in Rats
  • Animal Model: Male Sprague-Dawley or F344 rats, 6-8 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Carcinogen Administration: this compound is administered in the drinking water at a concentration of 50-200 mg/L for a period of 8-20 weeks.[3][4][5] The solution is prepared fresh weekly.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and water consumption are recorded weekly.

  • Termination and Tissue Collection: At the end of the experimental period (or when animals become moribund), rats are euthanized. The liver is excised, weighed, and examined for gross abnormalities. Portions of the liver are fixed in 10% neutral buffered formalin for histopathological analysis, and other portions are snap-frozen in liquid nitrogen for molecular and biochemical analyses.

  • Histopathology: Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for the identification and classification of preneoplastic and neoplastic lesions (e.g., foci of altered hepatocytes, adenomas, and hepatocellular carcinomas).

  • Immunohistochemistry: Specific protein markers, such as Glutathione S-transferase placental form (GST-P), can be used to identify preneoplastic foci.

  • Molecular Analysis: Frozen liver tissues can be used for DNA, RNA, and protein extraction to analyze mutations, gene expression changes, and alterations in signaling pathways.

Experimental Workflow for NMOR Carcinogenicity Study

Experimental_Workflow start Start: Acclimatization of Rats treatment NMOR Administration (in drinking water) start->treatment monitoring Regular Monitoring (Body weight, clinical signs) treatment->monitoring Duration of study termination Euthanasia and Tissue Collection monitoring->termination analysis Histopathological and Molecular Analysis termination->analysis data Data Interpretation and Reporting analysis->data

References

Validating Biomarkers of N-Nitrosomorpholine Exposure and Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosomorpholine (NMOR), a potent hepatocarcinogen, necessitates robust and validated biomarkers for monitoring exposure and predicting its toxic effects. This guide provides a comparative analysis of key biomarkers, supported by experimental data, to aid researchers in selecting the most appropriate indicators for their studies. We delve into the methodologies of crucial experiments and visualize the underlying biological pathways.

Comparison of Key Biomarkers for this compound (NMOR) Exposure and Effect

The selection of a suitable biomarker depends on the specific research question, the desired sensitivity, and the available resources. This section compares the performance of several key biomarkers of NMOR exposure and its biological effects.

Biomarker CategorySpecific BiomarkerOrganism/SystemDose/ConcentrationObserved EffectReference
Metabolites N-nitroso(2-hydroxyethyl)glycine (NHEG)Rat (in vivo)Trace levelsDetected in urine, indicating NMOR exposure. Formation of 1 µg NMOR was readily detected.[1][2][3]
DNA Damage DNA Strand Breaks (Comet Assay)Human Colon Carcinoma Caco-2 CellsConcentration-dependentIncreased DNA strand breaks with increasing NMOR concentration.[4]
Liver Enzymes Alanine Aminotransferase (ALT)Rat (in vivo)Not specifiedIncreased serum ALT activity.[5]
Aspartate Aminotransferase (AST)Rat (in vivo)Not specifiedIncreased serum AST activity.[5]
Alkaline Phosphatase (ALP)Rat (in vivo)Not specifiedIncreased serum ALP activity.[5]
Lactate Dehydrogenase (LDH)Rat (in vivo)Not specifiedIncreased serum LDH activity.[5]
Oxidative Stress Glutathione (B108866) (GSH)Male Mice (in vivo)20 mg/kg body weight (single dose of various nitrosamines)Significant decrease in hepatic GSH levels with most nitrosamines tested.[6]
Malondialdehyde (MDA)General biomarker of lipid peroxidationNot specifiedMDA is a commonly used indicator of oxidative stress-induced cell membrane injury.[7][8][9]
Genotoxicity Revertant Colonies (Ames Test)Salmonella typhimurium strainsDose-dependentThe number of revertant colonies indicates the mutagenic potential of the substance being tested.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are protocols for key assays used in the assessment of NMOR-induced toxicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To evaluate the ability of NMOR to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. An increased number of revertant colonies that can grow on a histidine-deficient medium indicates a mutagenic effect.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound (NMOR)

  • S9 fraction (for metabolic activation)

  • Top agar (B569324)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium strains.

  • Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactors, and buffer.

  • Exposure: In a test tube, combine the bacterial culture, the S9 mix (or buffer for the non-activation condition), and the desired concentration of NMOR.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[10][11]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Objective: To quantify DNA strand breaks in cells exposed to NMOR. Damaged DNA will migrate further in an electric field, creating a "comet" shape.

Materials:

  • Cell line (e.g., Caco-2)

  • This compound (NMOR)

  • Low-melting-point agarose (B213101)

  • Normal-melting-point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Microscope slides

Procedure:

  • Cell Preparation: Expose the cells to different concentrations of NMOR for a defined period.

  • Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, causing the fragmented DNA to migrate out of the nucleoid.

  • Neutralization: Neutralize the slides with a neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail). A dose-dependent increase in comet tail parameters indicates genotoxicity.[4]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying NMOR toxicity is crucial for biomarker validation and drug development. The following diagrams illustrate key pathways and workflows.

NMOR_Metabolic_Activation NMOR This compound (NMOR) Metabolic_Activation Metabolic Activation (e.g., CYP450 enzymes) NMOR->Metabolic_Activation Reactive_Intermediates Reactive Electrophilic Intermediates Metabolic_Activation->Reactive_Intermediates NHEG N-nitroso(2-hydroxyethyl)glycine (NHEG) Metabolic_Activation->NHEG DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts DNA_Damage DNA Damage (Strand Breaks) DNA_Adducts->DNA_Damage Mutations Mutations DNA_Damage->Mutations Cancer Cancer Mutations->Cancer Excretion Urinary Excretion NHEG->Excretion

Caption: Metabolic activation of this compound (NMOR) leading to DNA damage and the formation of the urinary biomarker NHEG.

Oxidative_Stress_Pathway NMOR_Exposure NMOR Exposure ROS_Generation Increased Reactive Oxygen Species (ROS) NMOR_Exposure->ROS_Generation GSH_Depletion Glutathione (GSH) Depletion ROS_Generation->GSH_Depletion Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Cell_Damage Cellular Damage GSH_Depletion->Cell_Damage MDA_Formation Malondialdehyde (MDA) Formation Lipid_Peroxidation->MDA_Formation MDA_Formation->Cell_Damage

Caption: NMOR-induced oxidative stress pathway, highlighting key biomarkers like GSH and MDA.

Experimental_Workflow_Genotoxicity cluster_Ames Ames Test cluster_Comet Comet Assay Ames_Exposure Expose S. typhimurium to NMOR +/- S9 Ames_Incubation Incubate on Histidine-deficient media Ames_Exposure->Ames_Incubation Ames_Count Count Revertant Colonies Ames_Incubation->Ames_Count Comet_Exposure Expose Cells to NMOR Comet_Lysis Cell Lysis Comet_Exposure->Comet_Lysis Comet_Electrophoresis Electrophoresis Comet_Lysis->Comet_Electrophoresis Comet_Stain Stain DNA Comet_Electrophoresis->Comet_Stain Comet_Analysis Analyze Comets Comet_Stain->Comet_Analysis NMOR_Sample NMOR Sample NMOR_Sample->Ames_Exposure NMOR_Sample->Comet_Exposure

Caption: Experimental workflow for assessing the genotoxicity of NMOR using the Ames test and Comet assay.

References

Inter-laboratory Validation of Analytical Methods for N-Nitrosomorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-Nitrosomorpholine (NMOR), a probable human carcinogen, in pharmaceuticals and other consumer products necessitates robust and reliable analytical methods for its detection and quantification at trace levels.[1][2] Inter-laboratory validation studies are crucial for establishing the performance, reliability, and equivalence of these methods across different testing environments. This guide provides a comparative overview of common analytical techniques used for NMOR analysis, supported by available performance data and detailed experimental protocols.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound analysis is a critical decision influenced by factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize typical performance characteristics of common analytical techniques based on data from various studies on nitrosamine (B1359907) analysis. It is important to note that a comprehensive inter-laboratory study specifically for this compound across all listed methods was not publicly available at the time of this guide's creation; therefore, the data presented is a composite from studies on various nitrosamines, including NMOR where specified.

Table 1: Performance Characteristics of LC-MS/MS Methods for Nitrosamine Analysis

ParameterPerformanceReference
Limit of Detection (LOD)0.05 - 0.8 ng/mL[3]
Limit of Quantitation (LOQ)0.1 - 2.0 ng/mL[3]
Linearity (R²)> 0.999[3]
Accuracy/Recovery98% - 101%[4]
Precision (RSD)< 3.53%[4]

Table 2: Performance Characteristics of GC-MS/MS and GC-TEA Methods for Nitrosamine Analysis

ParameterGC-MS/MS PerformanceGC-TEA PerformanceReference
Limit of Detection (LOD)0.0014 ppm (for NMOR)Not explicitly stated[5]
Limit of Quantitation (LOQ)0.018 - 10 ppbNot explicitly stated[6]
Linearity (R²)> 0.99Not explicitly stated[6]
Key AdvantagesHigh chromatographic resolution, excellent for volatile nitrosamines.High sensitivity and selectivity for nitroso compounds, reduced matrix interference.[6][7]
Key LimitationsPotential for thermal degradation of analytes, may require derivatization.Availability of detectors is limited.[6][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are generalized protocols for the analysis of this compound using common analytical techniques.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This method offers high sensitivity and selectivity and is suitable for a wide range of nitrosamines.[6]

  • Sample Preparation:

    • Weigh a representative portion of the sample.

    • Add a known amount of an isotopically labeled internal standard (e.g., this compound-d8) to the sample.[9]

    • Extract the nitrosamines using a suitable solvent (e.g., methanol (B129727), dichloromethane).

    • The extraction process may involve vortexing, sonication, and centrifugation.

    • Filter the extract through a 0.2 µm syringe filter before analysis.[10]

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for separation (e.g., Acclaim™ 120 C18, 4.6 × 150 mm, 3 µm).[11]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is typically employed.[5][12]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[5]

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.[9] For NMOR, a common transition is m/z 117 -> 87.[9]

GC-TEA (Gas Chromatography-Thermal Energy Analyzer)

GC-TEA is a highly selective and sensitive method specifically for nitroso-containing compounds.[7][8]

  • Sample Preparation:

    • Sample extraction is performed using a suitable solvent, similar to the LC-MS/MS protocol.

    • The extract is concentrated to a small volume.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., DB-5) is typically used.[8]

    • Injector: A split/splitless injector is commonly used.

    • Carrier Gas: Helium is the standard carrier gas.[8]

    • Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C and ramping up to 280°C.[8]

  • TEA Detector:

    • The column effluent is passed through a high-temperature pyrolysis chamber (around 500°C) to cleave the N-NO bond, releasing a nitric oxide (NO) radical.[7]

    • The NO radical reacts with ozone to produce excited nitrogen dioxide (NO2*).[7]

    • As the excited NO2* decays, it emits light in the near-infrared region, which is detected by a photomultiplier tube.[7]

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method for this compound.

G cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis and Reporting P1 Define Study Objectives and Scope P2 Select Analytical Method and Laboratories P1->P2 P3 Develop and Standardize Protocol P2->P3 P4 Prepare and Distribute Test Materials P3->P4 L1 Participating Laboratory 1 P4->L1 L2 Participating Laboratory 2 P4->L2 L3 Participating Laboratory n P4->L3 A1 Data Generation L1->A1 Analyzes Samples A2 Data Generation L2->A2 Analyzes Samples A3 Data Generation L3->A3 Analyzes Samples D1 Collect and Compile Data A1->D1 A2->D1 A3->D1 D2 Statistical Analysis (Repeatability, Reproducibility) D1->D2 D3 Evaluate Method Performance D2->D3 D4 Prepare Final Report D3->D4

Caption: A generalized workflow for an inter-laboratory validation study.

Conclusion

The accurate and precise quantification of this compound is critical for ensuring patient and consumer safety. While both LC-MS/MS and GC-based methods have demonstrated their utility, the choice of method depends on specific laboratory capabilities and regulatory requirements. This guide highlights the importance of inter-laboratory validation to ensure that analytical procedures are robust and produce comparable results across different sites. Further collaborative studies focusing specifically on this compound would be beneficial to the scientific community to establish definitive performance characteristics for various analytical techniques.

References

Safety Operating Guide

Proper Disposal of N-Nitrosomorpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Nitrosomorpholine (NMOR), a potent carcinogen and mutagen. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. This guide offers step-by-step procedures for waste management and decontamination.

This compound is classified as a hazardous waste, and its disposal is regulated by federal, state, and local agencies.[1][2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.[1]

Immediate Safety and Handling Precautions

Due to its carcinogenic properties, all handling of this compound and its waste must be conducted with extreme caution in a designated area, preferably within a certified chemical fume hood.[3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

  • Gloves: Wear solvent-resistant gloves.[1] All gloves must be inspected for integrity before use.

  • Eye Protection: Tightly fitting safety goggles with side-shields are required.[3]

  • Lab Coat: A lab coat or other protective clothing must be worn.[1][3]

  • Respiratory Protection: If there is a risk of aerosol or dust formation, a NIOSH-approved respirator should be used.

Emergency shower and eyewash stations should be readily accessible in the immediate work area.[1] In case of skin contact, immediately wash the affected area with soap and water.[1] Contaminated clothing should be removed promptly and decontaminated before reuse or disposed of as hazardous waste.[1]

Standard Disposal Procedure for this compound Waste

The primary and most critical step in the disposal of this compound is to treat it as a hazardous chemical waste.

Step 1: Waste Collection and Segregation All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be collected in designated, leak-proof containers.[2] These containers should be made of a material compatible with the waste. Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department.

Step 2: Labeling Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. The label should also indicate the associated hazards (e.g., "Carcinogen," "Toxic").

Step 3: Storage Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials, such as strong oxidizing agents.[4] The storage area should be cool, dry, and protected from light, as this compound is light-sensitive.[2]

Step 4: Arrange for Pickup Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.[3][5]

Decontamination and Chemical Degradation Procedures

In addition to the standard disposal of bulk waste, there are several chemical degradation methods that can be used for the decontamination of laboratory equipment or the treatment of small spills. These procedures should only be carried out by trained personnel in a controlled laboratory setting.

Quantitative Data on this compound Degradation
Degradation MethodConditionsEfficiencyReference
UV Photolysis Fluence dose of 325 ± 10 mJ/cm²90% degradation[6][7][8]
UV Photolysis with Hydrogen Peroxide 5 mg/L H₂O₂Did not significantly decrease the UV dose required for 90% removal[6][7]
Experimental Protocols for Chemical Degradation

The following are detailed methodologies for key chemical degradation experiments.

1. Degradation by UV Photolysis

UV irradiation is an effective method for the degradation of this compound in aqueous solutions.[6][7][8]

  • Materials:

    • This compound contaminated aqueous solution

    • UV photoreactor equipped with a low-pressure mercury lamp (emitting at 254 nm)

    • Quartz reaction vessel

    • Stir plate and stir bar

  • Procedure:

    • Place the this compound solution in the quartz reaction vessel with a stir bar.

    • Position the vessel in the photoreactor, ensuring the lamp is at an appropriate distance for the desired light intensity.

    • Turn on the stirring to ensure uniform irradiation.

    • Activate the UV lamp to begin the photolysis.

    • Irradiate the solution for a predetermined time to achieve the target fluence dose. A fluence dose of 325 mJ/cm² has been shown to degrade 90% of this compound.[6][7]

    • After irradiation, the treated solution should be collected and disposed of as hazardous waste, pending analysis to confirm complete degradation.

2. Decontamination of Glassware and Surfaces with Hydrobromic Acid in Acetic Acid

This method is suitable for the decontamination of contaminated surfaces and glassware.

  • Materials:

    • 30% Hydrobromic acid in glacial acetic acid

    • Personal protective equipment (acid-resistant gloves, safety goggles, lab coat)

  • Procedure:

    • Prepare a 1:1 (v/v) solution of 30% hydrobromic acid in glacial acetic acid in a chemical fume hood.

    • For glassware, rinse the contaminated items thoroughly with the prepared solution.

    • For surfaces, carefully wipe the contaminated area with a cloth or paper towel soaked in the solution.

    • Allow the solution to react for at least 15 minutes.

    • Thoroughly rinse the decontaminated items or surfaces with water.

    • Collect all waste solutions and materials for disposal as hazardous waste.

This compound Disposal Workflow

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Decontamination (Optional) cluster_2 Final Disposal A Generate this compound Waste B Segregate and Collect in Labeled, Sealed Containers A->B F Store in Satellite Accumulation Area B->F C Small Spills / Contaminated Equipment D Chemical Degradation (e.g., UV, HBr/Acetic Acid) C->D E Collect Treated Waste D->E E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Professional Hazardous Waste Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide and consulting with institutional EHS professionals, researchers can minimize the risks associated with this hazardous substance. The choice between direct disposal of waste and chemical degradation for decontamination will depend on the specific circumstances and the resources available. In all cases, safety and regulatory compliance must be the primary considerations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Nitrosomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of N-Nitrosomorpholine, a potent carcinogen. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

This compound (NMOR) is a nitrosamine (B1359907) compound recognized for its carcinogenic properties in animal studies, and it is considered a potential human carcinogen.[1][2] Found in various sources, including tobacco smoke and certain industrial processes, its handling in a laboratory setting demands rigorous safety measures to minimize exposure and mitigate risks. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the required PPE, compiled from various safety data sheets and governmental guidelines.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be required for splash hazards.Prevents eye irritation and absorption of the chemical through ocular routes.[1]
Skin Protection Gloves: Solvent-resistant gloves.[1] Always inspect gloves for integrity before use. Protective Clothing: Fire/flame resistant and impervious clothing.[3] Disposable Tyvek-type sleeves or a full suit are recommended.[4] All protective clothing should be clean and put on before work begins.[1]Avoids direct skin contact, which can cause irritation.[1] this compound is a suspected carcinogen, and skin absorption is a potential route of exposure.
Respiratory Protection A NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) should be worn, especially when handling the neat chemical or in the absence of adequate local exhaust ventilation.[4] For emergencies or in unknown atmospheres, a self-contained breathing apparatus (SCBA) is necessary.[4][5]Protects against inhalation of toxic vapors, which can cause systemic health effects. This compound is toxic if inhaled.[6]

Operational Plan: Safe Handling of this compound

A systematic workflow is paramount to ensuring safety. The following diagram and procedural steps outline the complete process for handling this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Work Area in Fume Hood prep_ppe->prep_setup Proceed prep_weigh 3. Weigh this compound prep_setup->prep_weigh Proceed handle_exp 4. Perform Experiment prep_weigh->handle_exp Proceed cleanup_decon 5. Decontaminate Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_waste 6. Segregate & Label Waste cleanup_decon->cleanup_waste Proceed cleanup_ppe 7. Doff PPE Correctly cleanup_waste->cleanup_ppe Proceed cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash Final Step

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: All handling of this compound must be conducted within a certified laboratory fume hood or other form of local exhaust ventilation to minimize inhalation exposure.[1][3]

  • Weighing: If weighing the solid form, do so within the fume hood.

  • Perform Experiment: Conduct all experimental procedures within the fume hood. Use safety pipettes for all pipetting.

  • Decontamination: After handling, decontaminate all surfaces with a suitable cleaning agent.

  • Waste Disposal: this compound and any contaminated materials should be treated as hazardous waste.[1]

    • Collect all waste in sealed, clearly labeled containers.

    • Contaminated disposable items, such as gloves and absorbent paper, should be sealed in a vapor-tight plastic bag for disposal.[4]

    • Consult with your institution's environmental health and safety department for specific disposal procedures.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water immediately after handling and at the end of the work shift.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, dampen the solid material with water and transfer it to a suitable container.[4] Use absorbent paper dampened with water to clean up any remaining material.[4]

  • Decontaminate: Wash all contaminated surfaces with a soap and water solution.[4]

  • Disposal: Seal all contaminated materials in a vapor-tight plastic bag for disposal as hazardous waste.[4]

Personal Exposure:

  • Skin Contact: Immediately flood the affected skin with water while removing all contaminated clothing.[4] Wash the affected area thoroughly with soap and water.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with water or normal saline solution for 20-30 minutes, removing contact lenses if present.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting.[3] If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical.[4] Seek immediate medical attention.[4]

By strictly adhering to these guidelines, researchers and scientists can safely handle this compound, minimizing the risk of exposure and ensuring a safe laboratory environment for all.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.